Methyl 2-(morpholin-3-yl)acetate hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-morpholin-3-ylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-7(9)4-6-5-11-3-2-8-6;/h6,8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLONGJCTTJXALT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679262 | |
| Record name | Methyl (morpholin-3-yl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187929-21-0 | |
| Record name | Methyl (morpholin-3-yl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Morpholine-3-acetic acid methyl ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Asymmetric Synthesis of (R)-Methyl 2-(morpholin-3-yl)acetate Hydrochloride
Abstract: (R)-Methyl 2-(morpholin-3-yl)acetate hydrochloride is a valuable chiral building block in medicinal chemistry and drug development. Its stereochemically defined structure, featuring a morpholine heterocycle with a specific enantiomeric configuration at the C3 position, makes it an attractive synthon for constructing complex molecular architectures. This guide provides a comprehensive overview of a robust and scientifically grounded strategy for the enantioselective synthesis of this target compound. We will delve into the strategic considerations for establishing the critical stereocenter, present a detailed, step-by-step synthetic protocol based on established asymmetric catalytic methods, and discuss the mechanistic principles that ensure high enantiopurity. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and insightful resource for the preparation of chiral morpholine derivatives.
Introduction and Strategic Overview
The morpholine moiety is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals. The introduction of a chiral center, particularly at the C3-position adjacent to the nitrogen atom, significantly expands the chemical space available for drug design, enabling precise interactions with biological targets. The synthesis of enantiopure 3-substituted morpholines, such as the title compound, presents a considerable challenge: the need to control stereochemistry effectively and efficiently.
Traditional approaches often rely on chiral pool synthesis, starting from enantiopure amino acids, or on classical resolution of racemic mixtures, which is inherently inefficient as it discards half of the material.[1] Modern synthetic chemistry, however, offers more elegant and atom-economical solutions through asymmetric catalysis.
This guide will focus on a state-of-the-art strategy that leverages a catalytic asymmetric transfer hydrogenation to install the desired (R)-stereocenter. This approach is characterized by its high efficiency, excellent enantioselectivity, and operational simplicity.[2]
The overall synthetic strategy can be visualized as a multi-step sequence:
Caption: Overall synthetic workflow.
Core Synthesis Pathway: A Detailed Protocol
The selected pathway involves the formation of a prochiral cyclic imine intermediate, followed by a Noyori-type asymmetric transfer hydrogenation to set the stereocenter with high fidelity. This method has been successfully applied to a wide range of 3-substituted morpholines, demonstrating its robustness and broad applicability.[2][3]
Step 1: Synthesis of the Cyclic Imine Precursor
The initial phase of the synthesis focuses on constructing the morpholine ring with an imine functionality poised for asymmetric reduction. This is achieved through a tandem hydroamination/cyclization of an appropriate aminoalkyne substrate.
Protocol:
-
To a solution of the starting aminoalkyne (1.0 eq) in anhydrous toluene (0.2 M) is added a catalytic amount of a suitable hydroamination catalyst, such as a bis(amidate)bis(amido)titanium complex (2-5 mol%).
-
The reaction mixture is heated to 80-100 °C under an inert atmosphere (Nitrogen or Argon).
-
The progress of the reaction is monitored by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).
-
Upon completion, the reaction mixture is cooled to room temperature. The resulting solution containing the cyclic imine is typically used directly in the next step without purification to maximize yield and minimize handling of the potentially unstable imine.
Causality and Expertise: The choice of a titanium-based catalyst is crucial for efficiently mediating the intramolecular hydroamination, which forms the cyclic imine.[2] Using the crude product stream directly in the subsequent step is a common practice in process chemistry to improve efficiency and avoid potential degradation of the intermediate upon purification.
Step 2: Asymmetric Transfer Hydrogenation
This is the key stereochemistry-defining step. We employ a well-established ruthenium catalyst, the Noyori-Ikariya catalyst, which is renowned for its ability to reduce imines to amines with exceptional enantioselectivity.[2]
Protocol:
-
The crude toluene solution of the cyclic imine from Step 1 is cooled to room temperature.
-
A solution of the asymmetric catalyst, RuCl (0.5-1 mol%), is added.
-
A hydrogen donor, typically a formic acid/triethylamine (5:2) azeotrope (2.0-3.0 eq), is added to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours.
-
Reaction progress is monitored by chiral HPLC or GC to confirm the formation of the desired enantiomer and determine the enantiomeric excess (e.e.).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the N-protected (R)-methyl 2-(morpholin-3-yl)acetate.
Trustworthiness and Mechanistic Insight: The high enantioselectivity of this reaction is attributed to the formation of a well-defined transition state. Hydrogen-bonding interactions between the oxygen atom of the morpholine precursor and the ligand of the ruthenium catalyst are crucial for achieving high enantiomeric excess.[2] The (S,S)-configuration of the Ts-DPEN ligand reliably produces the (R)-amine product from the cyclic imine, providing a predictable and self-validating system for stereochemical control.
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
Step 3: N-Deprotection and Hydrochloride Salt Formation
The final steps involve removing the protecting group from the morpholine nitrogen (if present) and forming the stable hydrochloride salt.
Protocol:
-
The purified N-protected (R)-morpholine derivative from Step 2 is dissolved in methanol.
-
If an N-benzyl group is used, a catalytic amount of Palladium on carbon (10 wt%) is added. The mixture is then subjected to hydrogenation (H₂ balloon or Parr shaker) until deprotection is complete.
-
The catalyst is removed by filtration through a pad of Celite.
-
The methanolic solution is cooled to 0 °C, and a solution of HCl in diethyl ether or methanol (e.g., 2 M) is added dropwise until the pH is acidic (pH ~2).
-
The resulting precipitate is stirred at 0 °C for 1 hour and then collected by filtration.
-
The solid is washed with cold diethyl ether and dried under vacuum to yield (R)-Methyl 2-(morpholin-3-yl)acetate hydrochloride as a white or off-white solid.
Data Presentation and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.
| Parameter | Method | Specification |
| Chemical Identity | ¹H NMR, ¹³C NMR | Spectra consistent with the proposed structure. |
| Mass Spectrometry | [M+H]⁺ corresponding to the free base molecular weight. | |
| Chemical Purity | HPLC | ≥ 98% |
| Enantiomeric Excess | Chiral HPLC | ≥ 99% e.e. |
| Physical Appearance | Visual | White to off-white crystalline solid |
Typical Yields:
-
Step 1 & 2 (combined): 70-85%
-
Step 3: >90%
-
Overall Yield: 63-77%
Conclusion
This guide outlines a highly efficient and reliable method for the enantioselective synthesis of (R)-Methyl 2-(morpholin-3-yl)acetate hydrochloride. By employing a catalytic asymmetric transfer hydrogenation as the key step, this strategy avoids the limitations of classical resolution and provides access to the target molecule in high yield and excellent enantiopurity. The principles and protocols described herein are grounded in well-established, peer-reviewed literature, offering a trustworthy and authoritative resource for researchers in organic synthesis and drug discovery. The modular nature of this synthetic route also allows for potential adaptation to create a variety of other chiral 3-substituted morpholine derivatives.
References
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link][1][4][5]
-
Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Retrieved from [Link][6]
-
He, Y. P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearangement. Journal of the American Chemical Society, 143(20), 7635–7641. [Link][7]
-
Wolfe, J. P. (2008). A New Strategy for the Synthesis of Substituted Morpholines. Angewandte Chemie International Edition, 47(1), 15-17. [Link][8]
-
Zhang, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061-15066. [Link][9]
-
ResearchGate. (n.d.). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. Retrieved from [Link][3]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link][10]
-
MacMillan, D. W. C., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic Letters, 14(11), 2854–2857. [Link][11]
-
PubMed. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Retrieved from [Link][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine synthesis [organic-chemistry.org]
- 4. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. banglajol.info [banglajol.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. prepchem.com [prepchem.com]
An In-depth Technical Guide to Methyl 2-(morpholin-3-yl)acetate HCl: Structure, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive overview of Methyl 2-(morpholin-3-yl)acetate hydrochloride, a chiral heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core chemical structure, physicochemical properties, and the strategic importance of its morpholine scaffold. This document outlines a representative synthetic pathway and details robust, field-proven analytical methodologies for its structural confirmation and purity assessment, including HPLC, LC-MS, and NMR spectroscopy. The causality behind experimental choices is explained to provide actionable insights for laboratory application. This guide serves as an essential resource for scientists leveraging this versatile intermediate in the synthesis of novel chemical entities.
Introduction: The Significance of the Morpholine Scaffold
The morpholine ring is a saturated six-membered heterocycle containing both an amine and an ether functional group. In medicinal chemistry, it is classified as a "privileged structure," frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1] The morpholine moiety is valued for its ability to improve key drug-like properties such as aqueous solubility, metabolic stability, and permeability across the blood-brain barrier.[2][3] Its weak basicity (pKa) and flexible chair-like conformation allow for advantageous interactions with biological targets.[2][3]
Consequently, morpholine derivatives are integral to a wide array of approved therapeutics and experimental drugs, demonstrating activities as anticancer, anti-inflammatory, and neuroprotective agents.[4][5] Methyl 2-(morpholin-3-yl)acetate HCl, as a chiral intermediate, provides a strategic entry point for introducing this valuable pharmacophore into complex molecular architectures, making it a crucial tool for drug discovery professionals.[6]
Chemical Identity and Physicochemical Properties
The hydrochloride salt of Methyl 2-(morpholin-3-yl)acetate is a stable, crystalline solid suitable for use in a variety of synthetic applications. Its structure features a chiral center at the C3 position of the morpholine ring, an ester functional group, and a protonated secondary amine, which enhances its solubility in polar solvents.
Structural Diagram
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Buy methyl 2-((S)-morpholin-2-yl)acetate [smolecule.com]
Methyl 2-(morpholin-3-yl)acetate hydrochloride molecular weight
An In-Depth Technical Guide: Methyl 2-(morpholin-3-yl)acetate Hydrochloride
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It delves into the compound's core physicochemical properties, synthesis, analytical characterization, applications in medicinal chemistry, and critical safety protocols. The information herein is synthesized to provide not only procedural steps but also the underlying scientific rationale, ensuring a robust and practical understanding for its application in a laboratory setting.
Introduction: The Significance of the Morpholine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks are recognized for their frequent appearance in successful drug candidates, earning them the designation of "privileged structures." The morpholine ring is a prominent member of this class. Its unique combination of a secondary amine and an ether linkage imparts favorable physicochemical properties to parent molecules, including improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.
This compound is a key chiral building block that provides researchers with access to this valuable morpholine scaffold. Its bifunctional nature—containing a secondary amine for further derivatization and a methyl ester for diverse chemical transformations—makes it a versatile intermediate in the synthesis of complex, biologically active compounds. This guide offers a detailed exploration of this compound, from its fundamental properties to its strategic application in drug discovery.
Physicochemical and Structural Properties
A precise understanding of a compound's properties is the foundation of its effective use. This compound is typically supplied as a racemic mixture, although specific enantiomers, such as the (R)-isomer, are commercially available for stereospecific syntheses.[1][2][3][4]
Table 1: Core Physicochemical and Identification Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | Morpholin-3-yl-acetic acid methyl ester HCl | [5] |
| CAS Number | 885273-89-2 (for hydrochloride salt) | [5] |
| Molecular Formula | C₇H₁₄ClNO₃ | [1][5] |
| Molecular Weight | 195.64 g/mol | [1][5] |
| Appearance | White to off-white solid/powder | General Supplier Data |
| Molecular Formula (Free Base) | C₇H₁₃NO₃ | [6][7] |
| Molecular Weight (Free Base) | 159.18 g/mol | [6][7] |
Storage and Stability: For long-term viability, the compound should be stored in a tightly sealed container in a dry, well-ventilated place, often at room temperature.[1][5] For extended storage or when in solution, refrigeration (4°C) or freezing (-20°C) under a nitrogen atmosphere is recommended to prevent degradation from moisture and atmospheric contaminants.[8]
Synthesis and Purification Strategies
The synthesis of this compound is achievable through several established organic chemistry pathways. The choice of method often depends on the starting materials, required scale, and desired purity.
Primary Synthetic Routes
-
Nucleophilic Substitution: This is a common and direct approach. It involves the reaction of a suitable morpholine precursor, where the secondary amine acts as a nucleophile, with an electrophilic methyl acetate synthon, such as methyl chloroacetate or methyl bromoacetate.[6] The reaction proceeds via an Sₙ2 mechanism. The final step involves treatment with hydrochloric acid to precipitate the desired hydrochloride salt, which often aids in purification.
-
Esterification: An alternative route begins with 2-(morpholin-3-yl)acetic acid. This carboxylic acid is then esterified using methanol under acidic conditions (e.g., using HCl gas or sulfuric acid as a catalyst). The use of HCl as the catalyst conveniently allows for the direct formation of the hydrochloride salt.[6]
Experimental Workflow: Nucleophilic Substitution Approach
This protocol outlines a generalized, self-validating workflow for the synthesis and purification of the target compound.
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the morpholine precursor in a suitable aprotic solvent (e.g., acetonitrile or DMF).
-
Base Addition: Add a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) to act as a proton scavenger for the HCl generated during the reaction.
-
Electrophile Addition: Slowly add an equimolar amount of methyl chloroacetate to the stirring solution at room temperature.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter off any inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude free base.
-
Purification (Free Base): Purify the crude product using silica gel column chromatography if necessary.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a stoichiometric amount of HCl (as a solution in a compatible solvent) to precipitate the hydrochloride salt.
-
Isolation: Collect the resulting solid by vacuum filtration, wash with a cold, non-polar solvent to remove impurities, and dry under vacuum to yield the final product.
Caption: Generalized workflow for the synthesis of Methyl 2-(morpholin-3-yl)acetate HCl.
Analytical Characterization
Rigorous analytical testing is crucial to confirm the identity, purity, and quality of the synthesized compound, especially when intended for drug development pipelines.
Table 2: Standard Analytical Methods
| Technique | Purpose | Key Parameters & Expected Results |
| HPLC | Purity Assessment | Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water with an additive like TFA or formic acid. Detection: UV at ~210 nm. Result: A single major peak indicating >95-99% purity. |
| ¹H NMR | Structural Confirmation | Confirms the presence of protons corresponding to the methyl ester, morpholine ring, and acetate backbone, with characteristic chemical shifts and splitting patterns. |
| Mass Spec (MS) | Molecular Weight Verification | In ESI+ mode, will detect the molecular ion of the free base at m/z corresponding to [C₇H₁₃NO₃ + H]⁺. |
Applications in Drug Discovery and Development
The primary value of this compound lies in its role as a versatile intermediate for constructing more elaborate molecules.
A Privileged Chiral Building Block
The morpholine moiety is a bioisostere for other cyclic structures like piperidine or thiomorpholine and is known to enhance drug-like properties.[6] This compound provides a key advantage by incorporating a chiral center at the 3-position, which is essential for achieving stereospecific interactions with biological targets like enzymes and receptors.[6] The secondary amine serves as a reactive handle for building out molecular complexity, while the ester can be hydrolyzed to a carboxylic acid or converted to an amide, further expanding synthetic possibilities.
A contemporary example of a drug containing a related functionalized morpholine core is Osivelotor , an investigational drug for sickle cell disease, which features a (3S)-morpholin-3-yl moiety.[9] This highlights the continued relevance of this scaffold in modern drug design.
Caption: Conceptual pathway from building block to therapeutic action.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards that necessitate careful management.
Table 3: GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statements |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
(Data sourced from ChemicalBook)[1]
Recommended Safety Protocols
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or powder.[8] Ensure an eye wash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][10]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[8]
-
Conclusion
This compound is more than a simple chemical; it is a potent and versatile tool in the arsenal of medicinal chemists. Its possession of the privileged morpholine scaffold, combined with its chiral nature and dual functional handles, makes it an invaluable starting point for the synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is paramount for leveraging its full potential in the complex and rewarding field of drug discovery.
References
-
PubChem, National Center for Biotechnology Information. Methyl 2-(morpholin-2-yl)acetate. U.S. National Library of Medicine. [Link]
-
PubChem, National Center for Biotechnology Information. Osivelotor. U.S. National Library of Medicine. [Link]
Sources
- 1. (R)-METHYL2-(MORPHOLIN-3-YL)ACETATEHYDROCHLORIDE price,buy (R)-METHYL2-(MORPHOLIN-3-YL)ACETATEHYDROCHLORIDE - chemicalbook [m.chemicalbook.com]
- 2. 1217685-44-3|(R)-Methyl 2-(morpholin-3-yl)acetate hydrochloride|BLD Pharm [bldpharm.com]
- 3. (R)-METHYL2-(MORPHOLIN-3-YL)ACETATEHYDROCHLORIDE | 1217685-44-3 [chemicalbook.com]
- 4. (R)-METHYL2-(MORPHOLIN-3-YL)ACETATEHYDROCHLORIDE | 1217685-44-3 [amp.chemicalbook.com]
- 5. This compound - CAS:885273-89-2 - Sunway Pharm Ltd [3wpharm.com]
- 6. Buy methyl 2-((S)-morpholin-2-yl)acetate [smolecule.com]
- 7. Methyl 2-(morpholin-2-yl)acetate | C7H13NO3 | CID 12150106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Osivelotor | C20H22N2O6 | CID 146567655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
¹H NMR data for Methyl 2-(morpholin-3-yl)acetate hydrochloride
An In-depth Technical Guide to the ¹H NMR Analysis of Methyl 2-(morpholin-3-yl)acetate hydrochloride
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and drug development professionals, the ability to accurately interpret ¹H NMR spectra is fundamental to confirming the identity and purity of synthesized compounds. This guide offers a detailed examination of the , a substituted morpholine derivative of interest in pharmaceutical and chemical synthesis.[1]
As a Senior Application Scientist, this document is structured to provide not just the data, but the underlying scientific rationale for the spectral features observed. We will delve into the theoretical principles governing the chemical shifts and coupling constants of this molecule, present a detailed, predicted analysis of its ¹H NMR spectrum, and provide a robust experimental protocol for acquiring high-quality data.
Molecular Structure and Proton Environments
This compound possesses a unique combination of a morpholine ring, an ester functional group, and a hydrochloride salt, all of which influence the electronic environment of its protons. The presence of the hydrochloride is particularly significant, as the protonation of the morpholine nitrogen dramatically affects the chemical shifts of adjacent protons.
Figure 1: Structure of this compound with proton labeling.
Predicted ¹H NMR Data Analysis
Due to the chiral center at C3, the protons on the adjacent C2 and the α-carbon (Cα) of the acetate group are diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals. The morpholine ring typically adopts a chair conformation.[2][3] The protonation of the nitrogen atom leads to a general downfield shift of the ring protons, particularly those on C3 and C5.
Predicted Chemical Shifts, Multiplicities, and Coupling Constants
The following table summarizes the predicted in a common deuterated solvent such as DMSO-d₆.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| -NH₂⁺- | 9.0 - 10.0 | Broad singlet (br s) | - | The acidic proton on the positively charged nitrogen is expected to be significantly deshielded and may exchange with residual water, leading to a broad signal. |
| H3 | 3.8 - 4.2 | Multiplet (m) | - | This proton is adjacent to the chiral center, the protonated nitrogen, and the acetate substituent, leading to a downfield shift and complex splitting. |
| -OCH₃ | 3.65 | Singlet (s) | - | The three equivalent protons of the methyl ester group are not coupled to any other protons, resulting in a singlet. |
| H2a, H6a | 3.9 - 4.1 | Multiplet (m) | - | These axial protons are adjacent to the oxygen atom, causing a downfield shift. They are coupled to their geminal and vicinal neighbors. |
| H2e, H6e | 3.6 - 3.8 | Multiplet (m) | - | These equatorial protons are also adjacent to the oxygen but are typically slightly more shielded than their axial counterparts. |
| H5a, H5e | 3.1 - 3.4 | Multiplet (m) | - | These protons are adjacent to the protonated nitrogen, which causes a significant downfield shift compared to neutral morpholine. |
| -CH₂-COO | 2.8 - 3.1 | Doublet of doublets (dd) or Multiplet (m) | - | These diastereotopic protons are adjacent to the chiral C3, leading to distinct signals and complex splitting patterns. |
Expert Insights into Spectral Interpretation
-
Solvent Choice: The choice of deuterated solvent is critical. Protic solvents like D₂O may cause the N-H proton signal to exchange and disappear. Aprotic polar solvents like DMSO-d₆ are often preferred for hydrochloride salts as they can solubilize the compound and keep the N-H proton observable.
-
Conformational Dynamics: The morpholine ring exists in a dynamic chair equilibrium.[3] At room temperature, the rate of interconversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. However, low-temperature NMR studies could potentially resolve these individual signals.
-
2D NMR Techniques: For an unambiguous assignment of all protons, especially the diastereotopic protons of the morpholine ring, two-dimensional NMR experiments are invaluable. A COSY (Correlation Spectroscopy) experiment would reveal which protons are coupled to each other, while an HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate each proton with its directly attached carbon atom.[2][4]
Experimental Protocol for ¹H NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible ¹H NMR data, the following protocol should be followed. This protocol is designed to be a self-validating system, with internal checks for instrument performance and sample integrity.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, 99.9% D). The choice of solvent can influence chemical shifts.[5]
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Setup and Calibration
Figure 2: Workflow for NMR data acquisition and processing.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Locking: Insert the sample into the magnet and lock onto the deuterium signal of the solvent. This compensates for any magnetic field drift.
-
Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which will result in sharp, symmetrical peaks.
-
Tuning and Matching: Tune and match the probe to the correct frequency to ensure maximum signal-to-noise.
Data Acquisition Parameters
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between scans.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good digital resolution.
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration: Integrate the area under each peak to determine the relative number of protons for each signal.[6]
Conclusion
The ¹H NMR spectrum of this compound is predicted to exhibit a set of complex but interpretable signals that are highly characteristic of its structure. The protonated morpholine ring, the chiral center, and the methyl ester group all contribute to a unique spectral fingerprint. By understanding the principles of chemical shifts and coupling in heterocyclic systems, and by following a rigorous experimental protocol, researchers can confidently use ¹H NMR to verify the structure and purity of this and similar molecules.[4][7][8] For definitive structural elucidation, the use of complementary 2D NMR techniques is strongly recommended.
References
-
Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]
-
OpenOChem Learn. (n.d.). Interpreting 1H NMR. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]
-
PubChem. (n.d.). Morpholine. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, July 29). Multiplet shape in proton NMR of morpholines. Retrieved from [Link]
Sources
- 1. Buy methyl 2-((S)-morpholin-2-yl)acetate [smolecule.com]
- 2. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. rsc.org [rsc.org]
- 6. Interpreting | OpenOChem Learn [learn.openochem.org]
- 7. researchgate.net [researchgate.net]
- 8. modgraph.co.uk [modgraph.co.uk]
Mass spectrum analysis of Methyl 2-(morpholin-3-yl)acetate
An In-Depth Technical Guide to the Mass Spectrum Analysis of Methyl 2-(morpholin-3-yl)acetate
Prepared by: Gemini, Senior Application Scientist
Introduction
Methyl 2-(morpholin-3-yl)acetate is a substituted morpholine derivative with a molecular weight of 159.18 g/mol and a molecular formula of C₇H₁₃NO₃. As a molecule incorporating both a secondary amine within a heterocyclic ether system and a methyl ester functional group, it serves as a valuable model for understanding the mass spectrometric behavior of more complex pharmaceutical and biologically active molecules. This guide provides a detailed exploration of the mass spectrum analysis of this compound, offering insights into its fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this and structurally related compounds.
Choosing the Optimal Ionization Technique
The selection of an appropriate ionization technique is paramount for the successful mass spectrometric analysis of Methyl 2-(morpholin-3-yl)acetate. The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) is dictated by the analytical goals and the physicochemical properties of the analyte.
-
Electron Ionization (EI): Typically coupled with Gas Chromatography (GC-MS), EI is a high-energy "hard" ionization technique that induces extensive fragmentation. This provides a detailed, reproducible fragmentation pattern that acts as a chemical fingerprint, ideal for structural elucidation and library matching. The NIST Chemistry WebBook is a primary resource for such spectral libraries.[1][2][3][4][5] The volatility of Methyl 2-(morpholin-3-yl)acetate should be sufficient for GC analysis, possibly with some derivatization, a common strategy for compounds like morpholine.[6]
-
Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for analyzing polar and thermally labile molecules, often coupled with Liquid Chromatography (LC-MS).[7] It typically generates a protonated molecule, [M+H]⁺, with minimal fragmentation, which is useful for determining the molecular weight with high accuracy. The basic nitrogen in the morpholine ring makes this compound an excellent candidate for positive-ion ESI.[8] Tandem mass spectrometry (MS/MS) can then be used to induce and control fragmentation for structural analysis.
Predicted Fragmentation under Electron Ionization (EI)
Upon entering the EI source, the molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•) at m/z 159. This radical cation is energetically unstable and undergoes a series of predictable fragmentation reactions to yield characteristic ions. The fragmentation of fatty acid methyl esters and morpholine derivatives provides a strong basis for these predictions.[9][10][11][12][13]
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage: The most favorable cleavage will occur at the carbon alpha to the nitrogen atom, a common pathway for amines. This results in the opening of the morpholine ring and the formation of a stable, resonance-stabilized iminium ion.
-
Ester Fragmentation: The methyl ester group will undergo characteristic fragmentations, including the loss of the methoxy group (•OCH₃, 31 Da) to form an acylium ion, or the loss of the entire carbomethoxy group (•COOCH₃, 59 Da). The McLafferty rearrangement is also a possibility, leading to a characteristic ion at m/z 74 for methyl esters, although this is less likely here due to the substitution pattern.[14]
-
Ring Fission: The morpholine ring itself can undergo fragmentation, leading to the loss of small neutral molecules like ethylene oxide (C₂H₄O, 44 Da).
Caption: Predicted EI fragmentation of Methyl 2-(morpholin-3-yl)acetate.
Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)
In positive-ion ESI, the molecule will readily accept a proton at the basic morpholine nitrogen to form the protonated molecule, [M+H]⁺, at m/z 160. This ion will be largely stable in the source. To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the m/z 160 precursor ion is isolated and subjected to Collision-Induced Dissociation (CID).
Key Predicted MS/MS Fragmentation Pathways:
-
Loss of Methanol: A common fragmentation for protonated methyl esters is the neutral loss of methanol (CH₃OH, 32 Da).
-
Loss of the Ester Sidechain: Cleavage of the bond between the morpholine ring and the acetate sidechain can result in the loss of methyl acetate (CH₃COOCH₃, 74 Da), leaving a protonated morpholine ring fragment.
-
Ring Opening: Similar to EI, the protonated morpholine ring can open, followed by the loss of small neutral molecules. This is a characteristic fragmentation for N-containing saturated rings.[8]
Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺ at m/z 160.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for the specific instrumentation used.
Protocol 1: GC-MS Analysis (EI)
-
Sample Preparation: Dissolve 1 mg of Methyl 2-(morpholin-3-yl)acetate in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless).
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230°C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-250
-
Scan Rate: 2 scans/sec
-
Protocol 2: LC-MS/MS Analysis (ESI)
-
Sample Preparation: Dissolve 1 mg of Methyl 2-(morpholin-3-yl)acetate in 10 mL of 50:50 Methanol:Water. Dilute further to a final concentration of 10 µg/mL.
-
Instrumentation: An HPLC system coupled to a triple quadrupole or ion trap mass spectrometer with an ESI source.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions (Positive ESI):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Full Scan (MS1): m/z 50-200 to identify the [M+H]⁺ ion at m/z 160.
-
Product Ion Scan (MS/MS): Isolate precursor ion m/z 160 and apply collision energy (e.g., 10-30 eV) to generate fragment ions.
-
Data Interpretation Summary
The following table summarizes the key predicted ions and their proposed structures, which serve as a guide for interpreting experimental data.
| Ionization | Predicted m/z | Proposed Formula | Identity/Origin |
| EI | 159 | [C₇H₁₃NO₃]⁺• | Molecular Ion (M⁺•) |
| EI | 128 | [C₆H₁₀NO₂]⁺ | [M - •OCH₃]⁺ |
| EI | 100 | [C₅H₈NO]⁺ | [M - •COOCH₃]⁺ |
| EI | 86 | [C₄H₈NO]⁺ | α-Cleavage product |
| ESI | 160 | [C₇H₁₄NO₃]⁺ | Protonated Molecule ([M+H]⁺) |
| ESI-MS/MS | 128 | [C₆H₁₀NO₂]⁺ | [M+H - CH₃OH]⁺ |
| ESI-MS/MS | 88 | [C₄H₁₀NO]⁺ | [M+H - C₃H₄O₂]⁺ (Protonated Morpholine) |
Conclusion
The mass spectrometric analysis of Methyl 2-(morpholin-3-yl)acetate can be effectively performed using both GC-MS (EI) and LC-MS (ESI) techniques. EI analysis is predicted to yield a complex fragmentation pattern useful for structural confirmation, driven by alpha-cleavage and ester group fragmentation. ESI analysis will readily produce a protonated molecular ion, ideal for molecular weight determination and subsequent structural analysis via MS/MS, which is expected to show characteristic losses of methanol and the entire ester sidechain. By leveraging the principles and protocols outlined in this guide, researchers can achieve a comprehensive and confident characterization of this molecule and its analogues.
References
-
NIST. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Stein, S.E., et al. (2001). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical Information and Computer Sciences. [Link]
-
MatDaCs. NIST Chemistry WebBook. [Link]
-
NIST. (2009). The NIST Chemistry Webbook. National Institute of Standards and Technology. [Link]
-
PubChem. NIST Chemistry WebBook - PubChem Data Source. [Link]
-
Patnaik, R., & Patterson, B. W. (2006). Molecular ion fragmentation and its effects on mass isotopomer abundances of fatty acid methyl esters ionized by electron impact. Journal of the American Society for Mass Spectrometry, 17(2), 278–285. [Link]
-
Ran-Ressler, R. R., et al. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of the American Society for Mass Spectrometry, 23(9), 1615–1626. [Link]
-
Cataldi, T. R. A., et al. (2021). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]
-
Lim, H., et al. (2014). The mass fragmentation of fatty acid methyl esters by electron ionization. ResearchGate. [Link]
-
Zhan, H., et al. (2017). Mass spectra of morpholine cation and fragment ions which are generated in the 118 nm light with the IR light on/off. ResearchGate. [Link]
-
Patterson, B. W., & Patnaik, R. (2006). Molecular ion fragmentation and its effects on mass isotopomer abundances of fatty acid methyl esters ionized by electron impact. Journal of the American Society for Mass Spectrometry. [Link]
-
Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. [Link]
-
Wang, L., et al. (2016). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Molecules, 21(11), 1563. [Link]
-
Wikipedia. Electrospray ionization. [Link]
Sources
- 1. Welcome to the NIST WebBook [webbook.nist.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NIST Chemistry WebBook | MatDaCs [mat-dacs.dxmt.mext.go.jp]
- 4. The NIST Chemistry Webbook | NIST [nist.gov]
- 5. NIST Chemistry WebBook - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 6. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular ion fragmentation and its effects on mass isotopomer abundances of fatty acid methyl esters ionized by electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters. | Sigma-Aldrich [sigmaaldrich.com]
A Comprehensive Technical Guide to the Safe Handling and Application of Methyl 2-(morpholin-3-yl)acetate HCl
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and use of Methyl 2-(morpholin-3-yl)acetate hydrochloride. As a chiral morpholine derivative, this compound serves as a valuable intermediate in pharmaceutical synthesis.[1] The guidance herein moves beyond a standard Safety Data Sheet (SDS) by synthesizing data from analogous structures and first principles of chemical safety to provide a practical framework rooted in causality and field-proven best practices. Given that a comprehensive, manufacturer-specific SDS for this exact research chemical is not always readily available, this guide establishes a robust safety profile based on its constituent functional groups and known reactivity patterns.
Section 1: Compound Profile and Hazard Identification
A thorough understanding of the compound's properties is the foundation of a reliable safety protocol. Methyl 2-(morpholin-3-yl)acetate HCl is a hydrochloride salt of an organic ester containing a morpholine ring. Its structure dictates its reactivity and potential hazards.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | This compound | [2][3] |
| CAS Number | 1217685-44-3 ((R)-isomer); 885273-89-2 (racemic) | [3][4] |
| Molecular Formula | C₇H₁₄ClNO₃ | [2] |
| Molecular Weight | 195.64 g/mol | [2][3][4] |
| Appearance | Likely a crystalline solid or powder | Inferred |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions |[2][3][4] |
Synthesized GHS Hazard Classification
The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards.[5][6] Based on data from suppliers of the chiral isomer and related amine hydrochloride compounds, the following classification is advised.[2][7]
Table 2: Anticipated GHS Hazard Summary | Element | Description | | :--- | :--- | | Pictogram |
(GHS07) | | Signal Word | Warning | | Hazard Statements | H302: Harmful if swallowed.[2][8] H315: Causes skin irritation.[2][7][8] H319: Causes serious eye irritation.[2][7][8] H335: May cause respiratory irritation.[2][7][8] | | Precautionary Statements | P261: Avoid breathing dust.[2][8] P280: Wear protective gloves/eye protection.[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][8] |Expert Analysis of Hazards
The assigned GHS classifications are not arbitrary; they are rooted in the compound's chemical nature:
-
Irritation Potential (H315, H319, H335): As a fine powder, the substance presents a physical inhalation hazard. Chemically, as a hydrochloride salt of a secondary amine, it can be mildly acidic. Upon contact with the moisture in the eyes, skin, or respiratory tract, it can cause irritation.[7]
-
Reactivity and Incompatibilities: The primary reactivity concerns stem from its acidic nature (from the HCl salt) and the nucleophilic amine.
-
Strong Bases: Will deprotonate the morpholine nitrogen, liberating the free amine. This is a standard acid-base reaction.
-
Strong Oxidizing Agents: Can react exothermically with the organic components of the molecule.
-
Moisture: The compound is likely hygroscopic. Absorbed water can lead to hydrolysis of the ester and create a more corrosive, acidic environment due to the presence of free HCl.[10] This is why storage in a dry environment is critical.[2][3]
-
Section 2: Risk Assessment and Mitigation Workflow
A proactive approach to safety involves a logical workflow from hazard identification to emergency preparedness. This ensures that controls are not just followed, but understood.
Caption: A logical workflow for laboratory risk assessment.
Engineering and Administrative Controls
The first line of defense is to engineer hazards out of the workspace.
-
Primary Engineering Control: All handling of the solid compound must be performed inside a certified chemical fume hood.[11] This control is non-negotiable as it contains airborne particles, preventing respiratory exposure, and protects the user from potential splashes.
-
Administrative Controls: Maintain a designated area for working with this compound. Ensure clear labeling on all containers and maintain an accurate inventory.
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical.
Table 3: Recommended Personal Protective Equipment
| Body Part | Protection | Rationale and Specifications |
|---|---|---|
| Hands | Nitrile Gloves | Provides adequate protection against incidental splashes. Always check the manufacturer's breakthrough time data for the specific glove type. |
| Eyes | Safety Glasses with Side Shields or Goggles | Protects against airborne powder and splashes. Goggles are required if there is a significant splash risk.[12] |
| Body | Flame-Retardant Lab Coat | Protects skin and clothing from contamination. |
Section 3: Standard Operating Procedures (SOPs)
Detailed, repeatable procedures are the cornerstone of a safe and effective research environment.
SOP 1: Handling and Dispensing the Solid Compound
-
Preparation: Before bringing the compound into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items.
-
Don PPE: Put on all required PPE as specified in Table 3.
-
Dispensing: Perform all weighing and transfers on a disposable weigh paper or in a suitable container within the fume hood. Use spatulas and tools dedicated to this chemical or clean them thoroughly after use. Avoid any actions that could generate dust.
-
Closure: Tightly reseal the container immediately after dispensing to protect the compound from atmospheric moisture.[11][12]
-
Cleanup: Wipe down the work surface with a damp cloth. Dispose of any contaminated weigh paper, wipes, and gloves as chemical waste according to your institution's guidelines.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water.[11]
SOP 2: Chemical Storage
Proper storage is essential for maintaining the compound's integrity and preventing hazardous situations.
-
Location: Store in a cool, dry, well-ventilated area away from direct sunlight.[10][12]
-
Container: Keep the container tightly closed and sealed.[11][12] The use of a desiccator for long-term storage is recommended to prevent water absorption.
-
Segregation: Crucially, store this compound away from incompatible materials.[11]
Caption: Logical segregation for storing the HCl salt.
SOP 3: Spill and Emergency Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
-
Small Spill (<1 g): With appropriate PPE, cover the spill with a dry, inert absorbent material (such as vermiculite or sand). Carefully sweep up the material, place it in a sealed container, and label it for chemical waste disposal.[11]
-
Large Spill: Evacuate the area immediately. Alert colleagues and contact your institution's Environmental Health & Safety (EHS) department.
Section 4: Application in a Research Context
This compound is primarily used as a building block in the synthesis of more complex molecules for drug discovery.[1] A common task is the preparation of a stock solution for use in reactions or biological assays.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 10 mL of a 10 mM stock solution.
-
Calculations:
-
Molecular Weight (MW) = 195.64 g/mol
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Desired Volume = 10 mL = 0.010 L
-
Mass required = 0.010 L * 0.010 mol/L * 195.64 g/mol = 0.01956 g = 19.56 mg
-
-
Procedure:
-
Label a 15 mL conical tube or a suitable vial.
-
Following SOP 1 , accurately weigh approximately 19.6 mg of Methyl 2-(morpholin-3-yl)acetate HCl and transfer it to the labeled vial. Record the exact mass.
-
In the fume hood, add approximately 8 mL of anhydrous DMSO to the vial.
-
Vortex or sonicate the vial until the solid is completely dissolved.
-
Carefully add DMSO to reach a final volume of 10.0 mL.
-
Cap the vial tightly, seal with paraffin film for long-term storage, and store appropriately (typically at -20°C).
-
Self-Validating Insight: The accuracy of this protocol is validated by the precise measurement of the initial mass. The final concentration should be recalculated based on the actual mass weighed to ensure trustworthiness of downstream experimental results.
Conclusion
The safe and effective use of Methyl 2-(morpholin-3-yl)acetate HCl in a research setting is predicated on a comprehensive understanding of its potential hazards and the implementation of robust control measures. By treating this compound as a moderately hazardous substance—with specific attention to its properties as an irritant and a moisture-sensitive hydrochloride salt—researchers can mitigate risks effectively. This guide provides the necessary framework, but it is incumbent upon the end-user to perform a final risk assessment tailored to the specific scale and context of their planned experiments.
References
-
Standard Operating Procedure for Hydrochloric Acid. University of Southern California. [Link]
-
Hydrochloric Acid Safety Data Sheet. Kuehne Company. [Link]
-
Methyl 2-(morpholin-2-yl)acetate. PubChem, National Library of Medicine. [Link]
-
Safety Data Sheet for Methyl Acetate. Agilent. [Link]
-
GHS Classification (Rev.11, 2025) Summary. PubChem, National Library of Medicine. [Link]
-
Chemical Hazard Classification (GHS). University of Illinois Division of Research Safety. [Link]
-
Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc. [Link]
-
Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride. PubChem, National Library of Medicine. [Link]
Sources
- 1. Buy methyl 2-((S)-morpholin-2-yl)acetate [smolecule.com]
- 2. (R)-METHYL2-(MORPHOLIN-3-YL)ACETATEHYDROCHLORIDE | 1217685-44-3 [chemicalbook.com]
- 3. This compound - CAS:885273-89-2 - Sunway Pharm Ltd [3wpharm.com]
- 4. 1217685-44-3|(R)-Methyl 2-(morpholin-3-yl)acetate hydrochloride|BLD Pharm [bldpharm.com]
- 5. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride | C15H17Cl2NO2S | CID 23635839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. MORPHOLIN-2-YL-ACETIC ACID METHYL ESTER | 473269-88-4 [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. kuehnecompany.com [kuehnecompany.com]
- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 12. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 13. fishersci.com [fishersci.com]
Introduction: The Strategic Importance of the Chiral Morpholine Scaffold
An In-depth Technical Guide to the Commercial Sourcing and Application of Chiral Methyl 2-(morpholin-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring is a privileged heterocyclic motif frequently incorporated into the core structure of biologically active molecules and approved pharmaceuticals.[1][2] Its presence can enhance physicochemical properties such as aqueous solubility and metabolic stability, making it a highly desirable building block in modern medicinal chemistry. However, the true challenge and opportunity in drug design lie not just in the inclusion of this scaffold, but in the precise control of its three-dimensional orientation, or stereochemistry.
Chirality, the property of "handedness," is a fundamental principle in pharmacology. The enzymes, receptors, and other biological macromolecules that constitute drug targets are themselves chiral, meaning they can interact differently with the two mirror-image forms (enantiomers) of a chiral drug molecule.[3][4] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects.[5] Consequently, regulatory agencies and the pharmaceutical industry have increasingly shifted from developing racemic mixtures to single-enantiomer drugs to improve safety, efficacy, and selectivity.[3][6]
This guide provides a comprehensive technical overview of chiral Methyl 2-(morpholin-3-yl)acetate , a versatile building block for introducing the C3-substituted morpholine moiety. As a Senior Application Scientist, my objective is not merely to list suppliers but to provide a framework for sourcing, validating, and effectively utilizing this critical intermediate. We will delve into the causality behind experimental choices, from supplier qualification and analytical verification to practical handling, ensuring that every step is part of a self-validating system for robust and reproducible research.
Part 1: Commercial Availability and Supplier Qualification
Sourcing a chiral intermediate is the foundational step upon which all subsequent research is built. The quality and reliability of the starting material directly impact the validity of experimental outcomes. Chiral Methyl 2-(morpholin-3-yl)acetate is available from several specialized chemical suppliers, typically as the (R)- or (S)-enantiomer, and often as a salt (e.g., hydrochloride) to improve handling and stability.
Comparative Supplier Overview
The following table summarizes representative commercial sources for this chiral building block. It is essential to note that availability and specifications can change, and researchers should always obtain the latest information directly from the supplier.
| Supplier | Product Name | CAS Number | Purity/Specification | Representative Link |
| Fluorochem | (R)-Methyl 2-(morpholin-3-yl)acetate | 1217685-44-3 (HCl salt) | >97% | [7][8] |
| Smolecule | methyl 2-((S)-morpholin-2-yl)acetate* | N/A for this isomer | In Stock | [9] |
| BLD Pharm | (S)-Morpholin-3-ylmethanol | 211053-50-8 | 97% | [10] |
| BLD Pharm | Morpholin-2-ylmethanol | 103003-01-6 | 97% | [11] |
*Note: This is the C2-substituted isomer, highlighting the importance of careful name and structure verification. **Note: The related chiral alcohol is often a precursor and may be offered by suppliers of the target ester. It serves as a viable synthetic starting point.
Expertise in Action: Beyond the Catalog Listing
A catalog listing is merely an invitation; true scientific diligence requires deeper validation. Here is the causality behind a rigorous supplier qualification process:
-
Request a Certificate of Analysis (CoA) for a Specific Lot: Do not rely on a generic technical data sheet. The CoA provides lot-specific data on purity (typically by HPLC or GC) and identity (by ¹H NMR).
-
Scrutinize Enantiomeric Purity Data: The most critical parameter for a chiral building block is its enantiomeric excess (ee%). The CoA must specify the ee% and the analytical method used (e.g., chiral HPLC). An ee% of ≥98% is standard for drug discovery applications.
-
Evaluate Structural Characterization Data: The provided ¹H NMR and mass spectrometry data should be consistent with the expected structure. Any unexpected peaks could indicate impurities that may interfere with subsequent reactions.
-
Inquire about Batch-to-Batch Consistency: For long-term projects or scale-up activities, understanding the supplier's ability to provide consistent quality across different batches is paramount.
Part 2: Physicochemical Properties and Analytical Characterization
Upon receipt, independent verification of the material's identity, purity, and chirality is a cornerstone of trustworthy research. This section outlines the key properties and a logical workflow for in-house quality control.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₃ | PubChem[12] |
| Molecular Weight | 159.18 g/mol | PubChem[12] |
| Canonical SMILES | C1COCC(NC1)CC(=O)OC | PubChem[12] |
| Appearance | Typically an oil or low-melting solid (often supplied as a salt) | General Chemical Knowledge |
| Solubility | Soluble in methanol, ethanol, DMSO, water (especially as HCl salt) | General Chemical Knowledge |
Workflow for Analytical Quality Control
The following diagram illustrates a standard, self-validating workflow for confirming the quality of a received batch of chiral Methyl 2-(morpholin-3-yl)acetate.
Caption: Logical workflow for the quality control of incoming chiral intermediates.
Expected Analytical Signatures
-
¹H NMR Spectroscopy: The spectrum should show characteristic signals for the morpholine ring protons, the methylene group adjacent to the ester, and the methyl group of the ester. Key signals would include the diastereotopic protons of the morpholine ring, which often appear as complex multiplets. The methoxy group (-OCH₃) should appear as a sharp singlet around 3.7 ppm.[13]
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments. Expect signals for the ester carbonyl (~170-175 ppm), the methoxy carbon (~52 ppm), and four distinct signals for the carbons of the morpholine ring and the adjacent methylene group.[14]
-
Mass Spectrometry: Using electrospray ionization (ESI) in positive mode, the expected [M+H]⁺ ion would be at m/z 160.10.
Part 3: Synthesis and Application Insights
Understanding the synthetic origin of a building block provides insight into potential impurities and its reactivity. Its applications demonstrate its value in constructing complex, high-value molecules.
Synthetic Strategies
Commercial enantiopure Methyl 2-(morpholin-3-yl)acetate is typically produced via one of two main strategies. The choice of strategy impacts cost, scalability, and the final enantiomeric purity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]
- 6. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. (R)-METHYL2-(MORPHOLIN-3-YL)ACETATEHYDROCHLORIDE | 1217685-44-3 [chemicalbook.com]
- 9. Buy methyl 2-((S)-morpholin-2-yl)acetate [smolecule.com]
- 10. 211053-50-8|(S)-Morpholin-3-ylmethanol|BLD Pharm [bldpharm.com]
- 11. 103003-01-6|Morpholin-2-ylmethanol|BLD Pharm [bldpharm.com]
- 12. Methyl 2-(morpholin-2-yl)acetate | C7H13NO3 | CID 12150106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 14. organicchemistrydata.org [organicchemistrydata.org]
A Senior Application Scientist's Guide to the Physicochemical Properties of Morpholine Ester Derivatives
Introduction: The Morpholine Moiety as a Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged structure."[1][2][3] This designation is reserved for molecular scaffolds that are not only versatile and synthetically accessible but also consistently appear in bioactive molecules and approved drugs, often conferring favorable properties.[1][4] The morpholine heterocycle, with its unique combination of an ether and a secondary amine function, provides a powerful tool for medicinal chemists to modulate the physicochemical and pharmacokinetic profiles of drug candidates.[2][4][5]
The incorporation of a morpholine ring can significantly influence a molecule's properties. It offers a well-balanced hydrophilic-lipophilic profile, a flexible chair-like conformation, and a weakly basic nitrogen atom.[5][6] These attributes are instrumental in enhancing aqueous solubility, improving metabolic stability, and increasing the potential for a compound to cross the blood-brain barrier.[2][5][7] When this versatile scaffold is further derivatized, for instance, by forming morpholine esters, chemists unlock a new level of control over the molecule's characteristics.
This technical guide provides an in-depth exploration of the core physicochemical properties of morpholine ester derivatives. We will delve into the causality behind experimental choices for their characterization and present validated protocols. The aim is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to effectively leverage these derivatives in their discovery programs.
The General Structure of Morpholine Ester Derivatives
The fundamental structure of a morpholine ester derivative consists of a morpholine ring connected to an ester functional group. The variability in the "R" groups on both the morpholine ring and the ester allows for extensive chemical modification to fine-tune the molecule's properties.
Caption: Experimental workflow for LogP determination via the shake-flask method.
Aqueous Solubility: A Prerequisite for Absorption
For a drug to be absorbed, it must first be in solution. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability. The morpholine moiety is frequently incorporated to enhance the solubility of otherwise poorly soluble compounds. [8]
-
Expert Insight: The nitrogen atom of the morpholine ring is weakly basic (pKa of morpholine is ~8.5), allowing it to be protonated at physiological pH. This ionization significantly increases the molecule's interaction with water, thereby boosting solubility. The ester group, however, can be susceptible to hydrolysis, especially at non-neutral pH. Therefore, solubility and stability must be co-optimized. The choice of counter-ion for salt formation can also dramatically impact the solubility of the final drug substance.
pKa: The Key to Understanding Ionization
The pKa, or acid dissociation constant, dictates the extent of a molecule's ionization at a given pH. For morpholine ester derivatives, the pKa of the morpholine nitrogen is a critical parameter.
-
Expert Insight: The pKa value determines the charge state of the molecule in different biological compartments. For example, in the acidic environment of the stomach (pH 1-2), the morpholine nitrogen will be predominantly protonated (positively charged). In the more neutral environment of the small intestine (pH 6-7.5), a significant portion of the molecules will be in the neutral, more lipophilic form, which is more readily absorbed across the intestinal wall. [9]The pKa can be fine-tuned by introducing electron-withdrawing or electron-donating groups near the nitrogen atom.
Chemical Stability: Ensuring the Molecule Reaches its Target Intact
The chemical stability of a drug candidate is crucial for its shelf-life and for ensuring that it does not degrade before reaching its biological target. For morpholine ester derivatives, the primary stability concern is the hydrolysis of the ester linkage.
-
Expert Insight: Ester hydrolysis can be catalyzed by acids, bases, or enzymes (esterases). The rate of hydrolysis is highly dependent on the steric and electronic environment around the ester carbonyl group. Bulky substituents near the ester can sterically hinder the approach of water or catalytic enzymes, thus increasing stability. Electron-withdrawing groups can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, increasing the rate of hydrolysis. Stability assays in simulated gastric and intestinal fluids, as well as in plasma, are essential to predict the in vivo fate of these compounds.
Structure-Property Relationships (SPR) in Morpholine Ester Derivatives
Systematic modification of the chemical structure allows for the optimization of physicochemical properties. The table below summarizes how common structural changes can impact the key properties of morpholine ester derivatives.
| Structural Modification | Impact on Lipophilicity (LogP) | Impact on Aqueous Solubility | Impact on pKa (Morpholine N) | Impact on Ester Stability |
| Increase alkyl chain length (R₁, R₂) ** | Increase | Decrease | Minimal change | May increase (steric) |
| Introduce aromatic rings (R₁, R₂) ** | Significant Increase | Significant Decrease | Decrease slightly | May increase (steric) |
| Add polar groups (-OH, -NH₂) to R₁, R₂ | Decrease | Increase | Minimal change | May decrease (electronic) |
| Add electron-withdrawing group near morpholine N | Minimal change | Minimal change | Decrease | Minimal change |
| Introduce bulky groups near the ester | Increase | Decrease | Minimal change | Increase (steric) |
Case Study: The Role of Physicochemical Properties in ADME
The interplay between these physicochemical properties ultimately determines the pharmacokinetic profile of a drug.
Caption: Relationship between physicochemical properties and ADME profile.
A morpholine ester derivative designed for oral administration must first dissolve in the gastrointestinal fluids (requiring adequate solubility ). [9]It must then permeate the intestinal membrane to enter the bloodstream (requiring optimal lipophilicity and a favorable pKa to ensure a sufficient population of the neutral species). [9]During this process, it must resist degradation by stomach acid and digestive enzymes (requiring chemical stability ). Once in circulation, its lipophilicity and charge will influence its distribution into various tissues and its ability to reach the target site. Finally, these properties will also affect how it is metabolized by the liver and excreted from the body.
Conclusion and Future Perspectives
Morpholine ester derivatives represent a valuable class of compounds in modern drug discovery. Their true potential is realized through a deep understanding and strategic manipulation of their physicochemical properties. By employing the principles and methodologies outlined in this guide, researchers can rationally design molecules with improved pharmacokinetic profiles, ultimately increasing the probability of developing safe and effective medicines. The continued exploration of novel synthetic strategies to create diverse morpholine-based scaffolds will undoubtedly lead to new therapeutic breakthroughs. [4][10][11]
References
-
Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
-
Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
-
Saggioro, F. P., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2249-2263. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. EDP Sciences. [Link]
-
Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]
-
AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2). [Link]
-
AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2). [Link]
-
Singh, M., & Kumar, A. (2018). Emphasizing Morpholine and its Derivatives (Maid): A Typical Candidate of Pharmaceutical Importance. Semantic Scholar. [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]
-
Saggioro, F. P., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
-
Unnisa, A., & Kumar, D. S. (2022). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
-
Martin, I. (n.d.). The Influence of Physicochemical Properties on ADME. PhysChem Forum. [Link]
-
Kourounakis, A. P., et al. (2021). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. physchem.org.uk [physchem.org.uk]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
The Unassuming Architect: An Introduction to the Morpholine Scaffold
An In-depth Technical Guide to the Discovery and History of Substituted Morpholine Compounds
In the vast lexicon of heterocyclic chemistry, few scaffolds have demonstrated the quiet versatility and profound impact of the morpholine ring. This simple, six-membered saturated heterocycle, containing both an amine and an ether functional group, is a cornerstone of modern medicinal and agricultural chemistry. Its unique physicochemical properties—a weak basicity conferred by the nitrogen atom, the hydrogen-bond accepting capability of its oxygen, and a favored chair conformation—grant it a "privileged" status.[1][2] This allows the morpholine moiety to modulate aqueous solubility, improve metabolic stability, enhance permeability across the blood-brain barrier, and establish crucial interactions with biological targets.[1][3][4]
This guide eschews a conventional review format to present a narrative journey through the discovery and evolution of substituted morpholine compounds. We will begin with the scaffold's initial synthesis, traverse the development of landmark therapeutic and agrochemical agents, and provide detailed technical insights into their synthesis and mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering not just a recitation of facts, but an expert analysis of the causality behind the scientific breakthroughs that have cemented morpholine's place in the pantheon of essential chemical motifs.
Genesis of a Scaffold: The Discovery and Synthesis of Morpholine
The story of morpholine begins in the late 19th century with the German chemist Ludwig Knorr. While investigating the structural conformation of morphine, Knorr first synthesized the heterocyclic ring that he named "morpholine," mistakenly believing it to be a core structural component of the opioid.[5][6]
The earliest and most direct method for morpholine's preparation was the acid-catalyzed dehydration of diethanolamine.[5] This straightforward process made the scaffold readily accessible for early-stage research.
Caption: Classic synthesis of morpholine via dehydration of diethanolamine.
As industrial demand grew, more efficient methods were developed. The most common modern industrial process involves the reaction of diethylene glycol with ammonia over a hydrogenation catalyst at high temperature and pressure, a testament to the scaffold's commercial importance.[5][7]
The Morpholine Moiety in Action: Landmark Substituted Compounds
The true value of the morpholine ring lies in its application as a substituent to create highly effective and often revolutionary molecules. The following case studies highlight its diverse roles in different fields.
Linezolid: A New Front Against Bacterial Resistance
-
The Medical Need: By the late 20th century, the rise of multidrug-resistant Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), posed a critical threat to public health. This created an urgent need for entirely new classes of antibiotics.[8]
-
Discovery and Development: Scientists at Pharmacia & Upjohn (now part of Pfizer) initiated a research program focused on the oxazolidinone class of compounds.[8] Through intensive synthesis and evaluation of various subclasses, the piperazinyl-phenyloxazolidinones emerged as the most promising.[8] Within this group, the morpholine-containing analog, Linezolid, was selected for clinical development due to its superior pharmacokinetic profile.[8] It was approved by the FDA in 2000, becoming the first member of this new antibiotic class to reach the market in over 35 years.[9][10]
-
Mechanism of Action: Linezolid possesses a unique mechanism of action among protein synthesis inhibitors. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[8][10][11] This early-stage inhibition is distinct from most other antibiotics that act at later stages of protein elongation, which helps prevent cross-resistance.
Caption: Linezolid's mechanism: blocking formation of the 70S initiation complex.
-
Role of the Morpholine Ring: The N-aryl oxazolidinone core is the key pharmacophore. The morpholine ring attached to the phenyl group is critical for achieving the optimal balance of potency, safety, and pharmacokinetics. It enhances the molecule's solubility and metabolic stability, contributing to its excellent 100% oral bioavailability.[8]
Reboxetine: A Selective Approach to Depression
-
The Medical Need: While tricyclic antidepressants (TCAs) were effective, their broad action on multiple neurotransmitter receptors (muscarinic, histaminergic, adrenergic) led to a wide range of undesirable side effects.[12] This spurred the development of more selective agents, famously leading to the SSRIs (Selective Serotonin Reuptake Inhibitors). However, a need remained for agents with different mechanisms, such as targeting the norepinephrine system.
-
Discovery and Development: Discovered at Farmitalia-Carlo Erba in the 1980s, Reboxetine was developed as one of the first selective norepinephrine reuptake inhibitors (sNRIs).[12][13] It was first approved in Europe in 1997 for the treatment of major depressive disorder.[13]
-
Mechanism of Action: Reboxetine exhibits high affinity and selectivity for the human norepinephrine transporter (NET), blocking the reuptake of norepinephrine from the synaptic cleft and thereby enhancing noradrenergic neurotransmission.[12][14] It has a significantly lower affinity for serotonin and dopamine transporters.[14]
-
Role of the Morpholine Ring: The core structure of Reboxetine is (2R)-2-[(R)-(2-ethoxyphenoxy)(phenyl)methyl]morpholine.[13] The morpholine ring is not merely a solubilizing group but an integral part of the pharmacophore, constraining the geometry of the side chain necessary for selective binding to the NET.[15]
Fenpropimorph: Protecting Crops Through Sterol Inhibition
-
The Agricultural Need: Fungal pathogens, such as powdery mildew and rusts, cause significant economic losses in cereal crops like wheat and barley. The development of systemic fungicides that could be absorbed and translocated within the plant, providing both protective and curative action, was a major goal in agrochemical research.[16]
-
Discovery and Development: Fenpropimorph was introduced in the late 1970s as a result of a collaboration between BASF and Maag.[16] It emerged from research programs focused on identifying systemic fungicides with a specific, single-site mode of action, a shift away from older, broad-spectrum contact fungicides.[16]
-
Mechanism of Action: Fenpropimorph is a potent inhibitor of sterol biosynthesis in fungi.[17] Specifically, it disrupts the fungal cell membrane by inhibiting two key enzymes in the ergosterol pathway: sterol Δ¹⁴-reductase and sterol Δ⁸→Δ⁷-isomerase. This disruption of membrane integrity and function is lethal to the fungus.
Caption: Fenpropimorph inhibits key enzymes in the fungal ergosterol pathway.
Gefitinib: A Targeted Strike Against Cancer
-
The Medical Need: Traditional chemotherapy for non-small-cell lung cancer (NSCLC) was broadly cytotoxic with significant side effects. The discovery that mutations in the epidermal growth factor receptor (EGFR) were key drivers in some NSCLC subtypes opened the door for targeted therapies.
-
Discovery and Development: Developed by AstraZeneca, Gefitinib (Iressa) is a small-molecule tyrosine kinase inhibitor of EGFR.[18] It was designed to reversibly bind to the ATP-binding site of the EGFR kinase domain, inhibiting autophosphorylation and downstream signaling pathways that promote cancer cell proliferation.[18]
-
Role of the Morpholine Ring: The core of Gefitinib is a 4-anilinoquinazoline scaffold, which is essential for binding to the EGFR kinase domain. The substituted morpholine group, specifically a 3-morpholinopropoxy side chain, is attached at the C-6 position of the quinazoline ring.[19][20] This addition was a critical chemical choice. It does not directly participate in the pharmacophore's binding to the hinge region of the kinase but dramatically improves the compound's physicochemical properties, particularly aqueous solubility and the overall pharmacokinetic profile, making it a viable oral drug.[20]
Quantitative Data Summary
The following table summarizes key properties of the discussed landmark compounds.
| Compound | Class | Primary Target | Key Indication | Oral Bioavailability (%) |
| Linezolid | Oxazolidinone Antibiotic | Bacterial 50S Ribosomal Subunit | MRSA, VRE Infections | ~100%[8] |
| Reboxetine | sNRI Antidepressant | Norepinephrine Transporter (NET) | Major Depressive Disorder | ≥94%[13] |
| Fenpropimorph | Morpholine Fungicide | Sterol Δ¹⁴-reductase / Δ⁸→Δ⁷-isomerase | Cereal Fungal Diseases | N/A (Agrochemical) |
| Gefitinib | EGFR Tyrosine Kinase Inhibitor | Epidermal Growth Factor Receptor | NSCLC with EGFR mutations | ~60% |
Experimental Protocols: Synthesis of Key Compounds
The ability to efficiently synthesize substituted morpholines is paramount to their use. Below is a representative protocol for the synthesis of Fenpropimorph.
Protocol: Synthesis of Fenpropimorph
This synthesis is achieved via the reductive amination of 3-(4-tert-butylphenyl)-2-methylpropanal with cis-2,6-dimethylmorpholine.[16]
-
Materials:
-
3-(4-tert-butylphenyl)-2-methylpropanal
-
cis-2,6-dimethylmorpholine
-
Palladium on carbon (Pd/C, 5%) or Sodium borohydride (NaBH₄)
-
Hydrogen gas (H₂) (if using catalytic hydrogenation)
-
Methanol or another suitable solvent
-
Reaction vessel equipped with a stirrer and temperature control
-
-
Step-by-Step Methodology:
-
Imine Formation: In a suitable reaction vessel, dissolve 3-(4-tert-butylphenyl)-2-methylpropanal and a molar equivalent of cis-2,6-dimethylmorpholine in a solvent such as methanol.
-
Stir the mixture at room temperature to facilitate the formation of the intermediate imine. The reaction can be monitored by techniques like TLC or GC-MS to confirm the consumption of the starting aldehyde.
-
Reduction:
-
Method A (Catalytic Hydrogenation): Transfer the reaction mixture to a hydrogenation reactor. Add a catalytic amount of 5% Pd/C. Pressurize the vessel with hydrogen gas and stir until hydrogen uptake ceases.
-
Method B (Chemical Reduction): Cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride, in portions. Stir until the reduction of the imine is complete.
-
-
Workup and Purification:
-
// Reactants Propanal [label="", image="https://i.imgur.com/8Fk5P5C.png", fixedsize=true, width=2.5, height=1.5]; Morpholine [label="", image="https://i.imgur.com/V7U6l1N.png", fixedsize=true, width=1.8, height=1.2];
// Product Fenpropimorph [label="", image="https://i.imgur.com/r6b3qgT.png", fixedsize=true, width=3.5, height=2.0];
// Invisible nodes for layout
plus [shape=plaintext, label="+"];
arrow [shape=plaintext, label="→"];
conditions [shape=plaintext, label=
// Edges Propanal -> plus [arrowhead=none]; plus -> Morpholine [arrowhead=none]; Morpholine -> arrow [arrowhead=none]; arrow -> Fenpropimorph [arrowhead=none]; arrow -> conditions [arrowhead=none, style=dotted, minlen=0]; }
Caption: Synthetic pathway for Fenpropimorph.
Conclusion and Future Perspectives
From a serendipitous discovery in the 19th century to its current status as a privileged scaffold, the journey of the morpholine ring is a compelling narrative of chemical innovation. Its incorporation into molecules like Linezolid, Reboxetine, Fenpropimorph, and Gefitinib highlights its remarkable ability to solve complex challenges in medicine and agriculture by conferring advantageous pharmacokinetic and pharmacodynamic properties.[21][22]
The future for substituted morpholines remains bright. Researchers continue to explore its potential in treating neurodegenerative diseases, where its ability to enhance blood-brain barrier permeability is highly valued.[3] Furthermore, the development of more efficient and sustainable ("green") synthetic methodologies for producing morpholine derivatives is an active area of research, promising to make these vital compounds even more accessible.[23] The morpholine scaffold is not merely a historical curiosity; it is a dynamic and essential tool that will continue to shape the future of drug discovery and chemical science.
References
-
Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471–476. [Link]
-
Gao, W., et al. (2011). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 16(8), 6690–6697. [Link]
-
Brickner, S. J. (2003). The discovery of linezolid, the first oxazolidinone antibacterial agent. Abstracts of Papers of the American Chemical Society, 225, U600–U600. [Link]
-
Reddy, P. A., et al. (2007). Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. Organic Process Research & Development, 11(2), 323–326. [Link]
-
Wang, Y., et al. (2022). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 27(20), 6898. [Link]
-
Kim, D. W., et al. (2019). Practical and efficient synthesis of gefitinib through selective O-alkylation: A novel concept for a transient protection group. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(10), 986–991. [Link]
-
Wikipedia. (n.d.). Reboxetine. Retrieved from [Link]
-
Rathi, E., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1–25. [Link]
-
Discovery of the antibacterial drug Linezolid and its synthetic technology research. (2024). Frontiers in Bioscience-Landmark, 29(4), 8. [Link]
-
American Chemical Society. (2014). Linezolid. Retrieved from [Link]
-
Kumar, R., et al. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Global Journal of Pharmacology, 9(3), 254–268. [Link]
-
Wikipedia. (n.d.). Linezolid. Retrieved from [Link]
-
Matralis, A. N., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(22), 3703–3723. [Link]
-
Matralis, A. N., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(22), 3703–3723. [Link]
-
Singh, S., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Biological activities of morpholine derivatives and molecular targets involved. (2024). ResearchGate. [Link]
-
Leach, K. L., et al. (2011). Linezolid, the first oxazolidinone antibacterial agent. Annals of the New York Academy of Sciences, 1222, 49–54. [Link]
-
Hajos, M., et al. (2004). The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. CNS Drug Reviews, 10(1), 23–44. [Link]
-
Wei, G., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(34), 12693–12709. [Link]
-
Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Retrieved from [Link]
-
The Promises and Pitfalls of Reboxetine. (2004). ResearchGate. [Link]
-
Khan, I., et al. (2017). Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. Organic Process Research & Development, 21(11), 1785–1799. [Link]
-
Wikipedia. (n.d.). Ludwig Knorr. Retrieved from [Link]
-
AERU. (n.d.). Fenpropimorph (Ref: CGA 101031). Retrieved from [Link]
-
Wikipedia. (n.d.). Fenpropimorph. Retrieved from [Link]
-
FENPROPIMORPH (188) EXPLANATION. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
- CN103275030A - Synthesis method of fenpropimorph. (n.d.). Google Patents.
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2021). ChemRxiv. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 6. Ludwig Knorr - Wikipedia [en.wikipedia.org]
- 7. Morpholine - Wikipedia [en.wikipedia.org]
- 8. The discovery of linezolid, the first oxazolidinone antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acs.org [acs.org]
- 10. Linezolid, the first oxazolidinone antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Linezolid - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Reboxetine - Wikipedia [en.wikipedia.org]
- 14. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Fenpropimorph - Wikipedia [en.wikipedia.org]
- 18. thieme-connect.de [thieme-connect.de]
- 19. pubs.acs.org [pubs.acs.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications - ProQuest [proquest.com]
- 22. e3s-conferences.org [e3s-conferences.org]
- 23. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes & Protocols: Synthesis of Bioactive Molecules Using Methyl 2-(morpholin-3-yl)acetate
Foreword: The Morpholine Scaffold - A Privileged Motif in Medicinal Chemistry
The morpholine ring is a cornerstone in the design of modern pharmaceuticals, lauded for its advantageous physicochemical properties that often impart improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to drug candidates.[1][2] Its saturated, heterocyclic structure is a common feature in a multitude of approved drugs, including the antibiotic Linezolid, the antiemetic Aprepitant, and the antidepressant Reboxetine.[2] The inherent chirality of substituted morpholines, such as Methyl 2-(morpholin-3-yl)acetate, offers a valuable platform for the stereoselective synthesis of complex bioactive molecules, allowing for precise interactions with biological targets.[3]
This comprehensive guide provides detailed protocols and insights into the synthetic utility of Methyl 2-(morpholin-3-yl)acetate as a versatile building block for the construction of novel bioactive molecules. We will explore key synthetic transformations, including the reduction of the ester, N-acylation of the morpholine nitrogen, and O-alkylation of the resulting alcohol, culminating in a projected synthesis of a complex drug candidate. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their drug discovery endeavors.
Part 1: Initial Transformation of Methyl 2-(morpholin-3-yl)acetate
The ester functionality of Methyl 2-(morpholin-3-yl)acetate serves as a versatile handle for initial modifications. A common and highly effective strategy is the reduction of the ester to the corresponding primary alcohol, (morpholin-3-yl)methanol. This transformation unlocks a new set of synthetic possibilities, particularly for the introduction of diverse side chains via ether linkages.
Protocol 1.1: Reduction of Methyl 2-(morpholin-3-yl)acetate to (Morpholin-3-yl)methanol
This protocol details the reduction of the methyl ester to a primary alcohol using lithium aluminium hydride (LiAlH₄), a powerful reducing agent suitable for this transformation.
Causality of Experimental Choices:
-
Lithium Aluminium Hydride (LiAlH₄): Chosen for its high reactivity and efficiency in reducing esters to primary alcohols. It provides a clean and generally high-yielding conversion.
-
Anhydrous Tetrahydrofuran (THF): THF is an ideal solvent as it is inert to the reaction conditions and effectively solubilizes both the substrate and the reducing agent. The anhydrous condition is critical as LiAlH₄ reacts violently with water.
-
0 °C to Reflux: The initial addition of LiAlH₄ is performed at a reduced temperature to control the initial exothermic reaction. The subsequent reflux ensures the reaction proceeds to completion.
-
Quenching with Na₂SO₄·10H₂O: This is a cautious and controlled method to quench the excess LiAlH₄ and the aluminate complexes formed during the reaction, minimizing the risk of uncontrolled exothermic decomposition.
Experimental Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an argon atmosphere, add a suspension of lithium aluminium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve Methyl 2-(morpholin-3-yl)acetate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, portion-wise addition of sodium sulfate decahydrate (Na₂SO₄·10H₂O) until the evolution of hydrogen gas ceases.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude (morpholin-3-yl)methanol. The product can be purified further by column chromatography on silica gel if necessary.
Expected Outcome: A colorless oil or low-melting solid.
Part 2: Synthesis of a Complex Bioactive Molecule: A Case Study of an Osivelotor Analogue
To illustrate the synthetic utility of the (morpholin-3-yl)methanol core, we will outline a projected synthesis of a key intermediate for a molecule structurally related to Osivelotor. Osivelotor is a potent inhibitor of sickle hemoglobin (HbS) polymerization and is a derivative of (3S)-morpholin-3-yl)methanol.[4][5] The synthesis involves two key transformations: O-alkylation of the primary alcohol and N-acylation of the morpholine nitrogen.
Workflow for the Synthesis of an Osivelotor Analogue Intermediate
Caption: Synthetic workflow for an Osivelotor analogue.
Protocol 2.1: O-Alkylation of (Morpholin-3-yl)methanol with a Benzaldehyde Derivative
This protocol describes the formation of an ether linkage between the primary alcohol of (morpholin-3-yl)methanol and a suitably protected 2,6-dihydroxybenzaldehyde derivative. A Williamson ether synthesis approach is employed.
Causality of Experimental Choices:
-
Sodium Hydride (NaH): A strong base used to deprotonate the primary alcohol, forming a nucleophilic alkoxide.
-
Anhydrous Dimethylformamide (DMF): A polar aprotic solvent that facilitates the Sₙ2 reaction by solvating the cation and leaving the nucleophile highly reactive.
-
Protected Benzaldehyde: One of the hydroxyl groups and the aldehyde functionality of the benzaldehyde derivative must be protected to prevent unwanted side reactions. The choice of protecting group will depend on the overall synthetic strategy. For this example, we will assume a generic protected alkyl halide.
Experimental Protocol:
-
To a flame-dried round-bottom flask under an argon atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of (morpholin-3-yl)methanol (1.0 equivalent) in anhydrous DMF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the protected 2-hydroxy-6-(halomethyl)benzaldehyde derivative (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, cautiously quench the reaction by the slow addition of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Expected Outcome: The O-alkylated intermediate as a solid or oil.
Protocol 2.2: N-Acylation of the Morpholine Intermediate
This protocol details the formation of an amide bond between the secondary amine of the morpholine ring and an activated carboxylic acid, in this case, a derivative of 2-(2-hydroxyethyl)pyridine-3-carboxylic acid as seen in Osivelotor.
Causality of Experimental Choices:
-
EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) is a widely used and effective coupling reagent system that minimizes racemization and side reactions.[6]
-
DIPEA: Diisopropylethylamine is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine (if applicable) and to scavenge the acid produced during the reaction.
-
Dichloromethane (DCM): A common solvent for amide coupling reactions that is generally inert and effectively solubilizes the reactants.
Experimental Protocol:
-
To a solution of the pyridine carboxylic acid derivative (1.1 equivalents) in dichloromethane (DCM) at room temperature, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).
-
Stir the mixture for 30 minutes to pre-activate the carboxylic acid.
-
Add the O-alkylated morpholine intermediate from Protocol 2.1 (1.0 equivalent) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 equivalents).
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final Osivelotor analogue.
Expected Outcome: The final bioactive molecule, likely a solid.
Part 3: Data Presentation and Characterization
The successful synthesis of the target molecules should be confirmed by a suite of analytical techniques. The expected data is summarized below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR signals | Expected Mass Spec (m/z) |
| (Morpholin-3-yl)methanol | C₅H₁₁NO₂ | 117.15 | Signals for morpholine ring protons, CH₂OH group | [M+H]⁺ = 118.08 |
| O-alkylated Intermediate | Dependent on R group | > 200 | Signals for morpholine, benzaldehyde, and linker protons | [M+H]⁺ |
| Osivelotor Analogue | C₂₀H₂₂N₂O₆ (for Osivelotor) | 386.40 (for Osivelotor) | Signals for all structural fragments | [M+H]⁺ = 387.15 (for Osivelotor) |
Part 4: Broader Applications and Alternative Synthetic Strategies
The synthetic routes outlined above are just a starting point. Methyl 2-(morpholin-3-yl)acetate and its derivatives can be employed in a wide array of synthetic strategies to access diverse bioactive molecules.
-
Direct Amidation of the Ester: While reduction to the alcohol is a common strategy, direct amidation of the methyl ester with a primary or secondary amine can also be achieved, often under harsher conditions or with specific catalysts.[7] This provides a more direct route to certain amide-containing target molecules.
-
Solid-Phase Synthesis: The morpholine scaffold can be incorporated into solid-phase synthesis workflows, allowing for the rapid generation of libraries of compounds for high-throughput screening.[5][8] The secondary amine of the morpholine can be protected and deprotected on-resin, enabling sequential addition of building blocks.
-
N-Alkylation: In addition to N-acylation, the morpholine nitrogen can undergo N-alkylation with various electrophiles, such as alkyl halides, to introduce different substituents. This is a key step in the synthesis of molecules like Reboxetine.
Alternative Workflow: N-Functionalization Prior to Side-Chain Elaboration
Caption: Alternative synthetic strategy for morpholine derivatives.
Conclusion
Methyl 2-(morpholin-3-yl)acetate is a high-value chiral building block with significant potential in the synthesis of bioactive molecules. Its strategic functionalization through transformations such as ester reduction, N-acylation, and O-alkylation provides access to a wide range of complex molecular architectures. The detailed protocols and the underlying scientific rationale presented in this guide are intended to equip researchers and drug development professionals with the necessary tools to effectively utilize this versatile scaffold in their quest for novel therapeutics.
References
-
Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Tzara, A., et al. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
(S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. (2013). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2013). National Institutes of Health. Retrieved January 6, 2026, from [Link]
-
Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. (2008). PubMed. Retrieved January 6, 2026, from [Link]
- Synthesis of Antibiotic Linezolid Analogues. (n.d.). Unavailable Source.
- A new and alternate synthesis of Linezolid: An antibacterial agent. (2011). Der Pharma Chemica.
-
A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. (2021). National Institutes of Health. Retrieved January 6, 2026, from [Link]
-
METHOD FOR PREPARING LINEZOLID INTERMEDIATE. (2014). European Patent Office. Retrieved January 6, 2026, from [Link]
- Process for the preparation of linezolid and related compounds. (2010). Google Patents.
-
Osivelotor. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). University of Southern Denmark.
- SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020). Indo American Journal of Pharmaceutical Research.
-
Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. (2024). PubMed. Retrieved January 6, 2026, from [Link]
-
Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. (2022). National Institutes of Health. Retrieved January 6, 2026, from [Link]
-
Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates. (2018). MDPI. Retrieved January 6, 2026, from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). PubMed. Retrieved January 6, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Osivelotor | C20H22N2O6 | CID 146567655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sicklecellanemianews.com [sicklecellanemianews.com]
- 6. JPH10139716A - Hydrolysis of methyl acetate - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Strategic Role of Methyl 2-(morpholin-3-yl)acetate in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: In the landscape of contemporary drug discovery and development, the strategic selection of intermediates is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). Methyl 2-(morpholin-3-yl)acetate, a substituted morpholine derivative, has emerged as a valuable building block, prized for its unique structural and physicochemical properties. The morpholine ring, a privileged scaffold in medicinal chemistry, often imparts favorable characteristics to drug candidates, including improved solubility, metabolic stability, and target engagement.[1][2][3] This guide provides an in-depth exploration of Methyl 2-(morpholin-3-yl)acetate as a pharmaceutical intermediate, offering detailed synthesis protocols, application insights, and the scientific rationale behind its use.
I. Physicochemical Properties and Structural Significance
Methyl 2-(morpholin-3-yl)acetate possesses a distinct combination of a secondary amine within a heterocyclic ether system, coupled with a reactive ester functional group. This arrangement offers multiple avenues for synthetic elaboration. The morpholine moiety, with its chair conformation, can influence the spatial orientation of substituents, which is critical for precise interactions with biological targets.[4][5]
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₃ | PubChem[6] |
| Molecular Weight | 159.18 g/mol | PubChem[6] |
| XLogP3-AA | -0.7 | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[6] |
| Rotatable Bond Count | 2 | PubChem[6] |
The weak basicity of the morpholine nitrogen (pKa of the conjugate acid is approximately 8.5) and the presence of the ether oxygen contribute to its favorable pharmacokinetic profile, often enhancing a molecule's aqueous solubility and permeability across biological membranes.[5][7]
II. Synthesis of Methyl 2-(morpholin-3-yl)acetate: A Protocol Based on Nucleophilic Substitution
The synthesis of morpholine-N-ethyl acetate derivatives is commonly achieved through the nucleophilic substitution reaction between morpholine and an ethyl chloroacetate.[8][9] This established methodology can be adapted for the synthesis of Methyl 2-(morpholin-3-yl)acetate.
Reaction Scheme:
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. flore.unifi.it [flore.unifi.it]
- 6. Methyl 2-(morpholin-2-yl)acetate | C7H13NO3 | CID 12150106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Morpholine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Coupling with Methyl 2-(morpholin-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Morpholine Scaffolds in Amide Synthesis
The amide bond is a cornerstone of medicinal chemistry, integral to the structure of a vast array of pharmaceuticals. The morpholine motif, a privileged scaffold in drug discovery, imparts favorable physicochemical properties such as improved aqueous solubility and metabolic stability.[1][2][3] The integration of this heterocycle via amide bond formation is a common strategy to enhance the pharmacokinetic profile of drug candidates. Methyl 2-(morpholin-3-yl)acetate presents a versatile building block for this purpose, featuring a secondary amine for amide coupling and a methyl ester for potential further functionalization. This document provides a detailed guide to the experimental protocols for the successful amide coupling of Methyl 2-(morpholin-3-yl)acetate with a generic carboxylic acid, addressing the nuances of working with this specific substrate.
Understanding the Substrate: Key Considerations for Methyl 2-(morpholin-3-yl)acetate
Methyl 2-(morpholin-3-yl)acetate possesses a secondary amine within the morpholine ring. Secondary amines are generally less nucleophilic than primary amines, and the steric hindrance around the nitrogen atom can influence the reaction kinetics. The presence of the acetate group introduces an additional functional group that needs to be considered, although it is generally stable under standard amide coupling conditions.
Choosing the Right Coupling Strategy: A Comparative Overview
The selection of an appropriate coupling reagent is critical for achieving high yields and minimizing side reactions.[4] Two of the most common and effective methods for amide bond formation are carbodiimide-based couplings (e.g., EDC/HOBt) and onium salt-based couplings (e.g., HATU).
| Coupling Reagent System | Mechanism | Advantages | Disadvantages |
| EDC/HOBt | Carbodiimide activation of the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to an HOBt-ester to reduce racemization and improve efficiency. | Cost-effective, readily available reagents. By-products are generally water-soluble, facilitating purification. | Can be less effective for sterically hindered substrates. Risk of racemization, although minimized by HOBt. |
| HATU | Formation of a highly reactive OAt-active ester from the carboxylic acid. The HOAt byproduct is a superior leaving group and catalyst compared to HOBt. | High coupling efficiency, even with sterically hindered amines and acids.[5] Low rates of racemization. Rapid reaction kinetics. | More expensive than EDC/HOBt. By-products can sometimes complicate purification. |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for its high efficiency, especially when dealing with secondary amines like Methyl 2-(morpholin-3-yl)acetate.
Materials:
-
Carboxylic acid (1.0 eq)
-
Methyl 2-(morpholin-3-yl)acetate (1.0 - 1.2 eq)
-
HATU (1.1 - 1.5 eq)[5]
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and magnetic stirrer
Workflow Diagram:
A visual representation of the HATU coupling workflow.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and HATU (1.1 - 1.5 eq).
-
Dissolve the solids in anhydrous DMF or DCM (a concentration of 0.1-0.5 M is typical).
-
Add DIPEA (2.0 - 3.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for the formation of the reactive OAt-active ester.[6]
-
In a separate vial, dissolve Methyl 2-(morpholin-3-yl)acetate (1.0 - 1.2 eq) in a small amount of the same anhydrous solvent.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 2-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid or 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol offers a cost-effective alternative to HATU.
Materials:
-
Carboxylic acid (1.0 eq)
-
Methyl 2-(morpholin-3-yl)acetate (1.0 - 1.2 eq)
-
EDC·HCl (1.1 - 1.5 eq)
-
HOBt (1.1 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and magnetic stirrer
General Mechanism of Carbodiimide-Mediated Amide Coupling:
Carbodiimide activation and subsequent amidation.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 - 1.5 eq) in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 - 1.5 eq) to the solution and stir for 15-30 minutes at 0 °C.
-
Add Methyl 2-(morpholin-3-yl)acetate (1.0 - 1.2 eq) followed by the dropwise addition of DIPEA or TEA (2.0 - 3.0 eq).
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow the same procedure as described in the HATU protocol.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the secondary amine.- Steric hindrance. | - Increase the amount of coupling reagent and/or base.- Switch to a more powerful coupling reagent like HATU.- Increase the reaction temperature (e.g., to 40-50 °C), but monitor for potential side reactions. |
| Epimerization (if the carboxylic acid is chiral) | - Presence of a strong base.- Prolonged reaction times at elevated temperatures. | - Use a non-nucleophilic base like DIPEA.- Ensure the addition of HOBt or HOAt to the reaction mixture.- Minimize reaction time and temperature. |
| Formation of an N-acylurea byproduct | - Reaction of the O-acylisourea intermediate with another equivalent of the carboxylic acid. | - Add HOBt to trap the O-acylisourea as the more stable HOBt-ester. |
| Difficulty in Purification | - Water-soluble byproducts from EDC coupling.- Tetramethylurea from HATU coupling. | - For EDC byproducts, perform thorough aqueous washes.- For tetramethylurea, purification by column chromatography is usually effective. In some cases, a reverse-phase chromatography might be necessary if the product is highly polar. |
Conclusion
The amide coupling of Methyl 2-(morpholin-3-yl)acetate is a valuable transformation for the synthesis of novel chemical entities in drug discovery. The choice between HATU and EDC/HOBt will depend on the specific carboxylic acid substrate, cost considerations, and the desired reaction efficiency. For challenging couplings involving sterically hindered partners, HATU is generally the superior choice. Careful control of reaction conditions, including the use of an anhydrous environment and appropriate stoichiometry, is paramount for a successful outcome. The protocols and insights provided herein offer a robust starting point for researchers to confidently employ Methyl 2-(morpholin-3-yl)acetate in their synthetic endeavors.
References
-
Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis.[1][2][3]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Carpino, L. A., & El-Faham, A. (1999). The uronium/guanidinium peptide coupling reagents: finally the true uronium salts. The Journal of Organic Chemistry, 64(12), 4490-4493.
-
A. (n.d.). Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Retrieved from [Link][7]
-
Wikipedia. (2023, November 28). HATU reagent. In Wikipedia. Retrieved from [Link][5]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link][8]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link][9]
-
r/Chempros on Reddit. (2024). HATU coupling - what's the best order?. Retrieved from [Link][6]
-
Kiso, Y., et al. (2001). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. The Journal of Organic Chemistry, 66(10), 3463-3471.[10]
-
Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152636.[4]
-
Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis.[1]
-
Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate.[2]
-
Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Thieme.[3]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 8. peptide.com [peptide.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 2-(morpholin-3-yl)acetate Hydrochloride: A Versatile Building Block in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of scaffolds available to medicinal chemists, the morpholine ring stands out as a "privileged structure," consistently appearing in a wide array of approved drugs and clinical candidates.[1][2] Its favorability stems from its ability to impart advantageous physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for optimizing a drug's pharmacokinetic profile.[3] Within this important class of heterocyclic compounds, Methyl 2-(morpholin-3-yl)acetate hydrochloride (CAS No: 885273-89-2) has emerged as a particularly valuable and versatile intermediate for the construction of complex, biologically active molecules.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound. We will delve into its key applications, supported by mechanistic insights and detailed, field-proven protocols.
Physicochemical Properties and Handling
A thorough understanding of a building block's physicochemical properties is the foundation of its effective use in synthesis. While comprehensive experimental data for this compound is not extensively published, we can infer key characteristics based on its structure and available data for the parent molecule, Methyl 2-(morpholin-2-yl)acetate.
| Property | Value | Source |
| CAS Number | 885273-89-2 | Sunway Pharm Ltd[4] |
| Molecular Formula | C₇H₁₄ClNO₃ | Sunway Pharm Ltd[4] |
| Molecular Weight | 195.64 g/mol | Sunway Pharm Ltd[4] |
| Parent Compound (Free Base) Molecular Weight | 159.18 g/mol | PubChem[1] |
| Parent Compound (Free Base) XLogP3 | -0.7 | PubChem[1] |
Solubility and Stability: The hydrochloride salt form of Methyl 2-(morpholin-3-yl)acetate significantly enhances its aqueous solubility and stability compared to the free base. This property is particularly advantageous for reactions conducted in aqueous or protic co-solvent systems. For organic reactions, the free base can be generated in situ by the addition of a suitable non-nucleophilic base. It is recommended to store the compound in a cool, dry place, away from moisture to prevent hydrolysis of the methyl ester.
Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse thoroughly with water.
Core Application: A Versatile Synthon for Amide Bond Formation
The primary utility of this compound in medicinal chemistry lies in its role as a precursor to a secondary amine-containing fragment that can be readily incorporated into target molecules via amide bond formation. The secondary amine of the morpholine ring provides a key point of diversity, while the acetate side chain can be elaborated or modified post-coupling.
The general workflow for utilizing this building block in amide synthesis is depicted below:
Figure 1: General workflow for the utilization of this compound in amide synthesis.
Detailed Protocol: Synthesis of a Hypothetical Kinase Inhibitor Intermediate via Amide Coupling
This protocol describes a representative procedure for the coupling of this compound with a generic carboxylic acid, a common step in the synthesis of kinase inhibitors and other drug candidates. The rationale behind the choice of reagents and conditions is provided to ensure a robust and reproducible experiment.
Objective: To synthesize N-(2-((3-methoxycarbonyl)methyl)morpholino)-4-(trifluoromethyl)benzamide.
Materials:
-
This compound
-
4-(Trifluoromethyl)benzoic acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Magnetic stirrer with stirring bar
-
Round-bottom flask
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Experimental Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(trifluoromethyl)benzoic acid (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 M concentration).
-
Addition of Reagents: To the stirred solution, add this compound (1.1 eq), followed by HATU (1.2 eq).
-
Base Addition: Slowly add DIEA (3.0 eq) to the reaction mixture at room temperature. The addition of the base is crucial to neutralize the hydrochloride salt and facilitate the coupling reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted carboxylic acid and acidic byproducts), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable gradient of hexane and ethyl acetate to afford the desired amide product.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Causality Behind Experimental Choices:
-
HATU as a Coupling Reagent: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization, particularly with chiral amines.[2]
-
DIEA as a Base: DIEA is a non-nucleophilic base that effectively neutralizes the hydrochloride salt of the amine and the hexafluorophosphate salt of HATU without interfering with the coupling reaction.[2]
-
DMF as a Solvent: DMF is an excellent polar aprotic solvent that effectively dissolves a wide range of reactants and reagents used in amide coupling reactions.
-
Aqueous Work-up: The aqueous work-up procedure is designed to remove unreacted starting materials, coupling reagent byproducts, and the solvent, leading to a cleaner crude product for purification.
Application in the Synthesis of Biologically Active Molecules
For instance, the morpholine core is central to the structure of the antidepressant Reboxetine and the kinase inhibitor Gefitinib .[7][8] Medicinal chemists frequently synthesize libraries of analogues of such drugs to explore structure-activity relationships (SAR) and optimize pharmacological properties. This compound is an ideal starting material for creating novel analogues with modifications at the 3-position of the morpholine ring.
Figure 2: Conceptual pathway for the use of this compound in the synthesis of drug analogues.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. Its pre-installed morpholine scaffold, coupled with a reactive handle for amide bond formation, provides a streamlined approach to accessing a diverse range of complex molecules. The detailed protocol and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize this important synthetic intermediate in their drug discovery programs.
References
-
PubChem. Methyl 2-(morpholin-2-yl)acetate. National Center for Biotechnology Information. [Link]
- Tzara, A., et al. (2020).
- Barta, N. S., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5550-5553.
-
Sunway Pharm Ltd. This compound. [Link]
- Xu, W., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5550-5553.
-
PubChem. Reboxetine. National Center for Biotechnology Information. [Link]
-
PubChem. Gefitinib. National Center for Biotechnology Information. [Link]
Sources
- 1. Methyl 2-(morpholin-2-yl)acetate | C7H13NO3 | CID 12150106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. iajpr.com [iajpr.com]
- 4. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Amide Synthesis [fishersci.dk]
- 8. 1217685-44-3|(R)-Methyl 2-(morpholin-3-yl)acetate hydrochloride|BLD Pharm [bldpharm.com]
Application Notes & Protocols: Asymmetric Synthesis of Chiral Morpholine Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine scaffold is a privileged structure in medicinal chemistry, integral to numerous approved therapeutics due to its favorable physicochemical properties, which can enhance aqueous solubility, metabolic stability, and target binding.[1][2] Chiral substituted morpholines, in particular, are critical building blocks for creating precisely oriented functional groups in drug candidates, thereby improving potency and reducing off-target effects. This guide provides an in-depth exploration of robust and scalable methods for the asymmetric synthesis of these valuable intermediates. We move beyond simple procedural lists to explain the mechanistic rationale behind key catalytic systems and provide detailed, field-tested protocols for direct application in a research or process development setting. The methodologies covered include transition-metal-catalyzed asymmetric hydrogenation, tandem catalysis for one-pot transformations, and modern organocatalytic approaches.
Introduction: The Strategic Importance of the Chiral Morpholine Core
The morpholine ring is a saturated six-membered heterocycle containing both an ether and a secondary amine functionality. Its non-planar, conformationally mobile "chair" structure, combined with its hydrogen bond accepting (oxygen) and donating (nitrogen) capabilities, makes it a highly versatile scaffold in drug design.[3] The introduction of stereocenters onto the morpholine core allows for the precise three-dimensional positioning of substituents, which is crucial for optimizing interactions with chiral biological targets like enzymes and receptors.
Historically, the synthesis of enantiomerically pure morpholines relied on chiral pool starting materials or the resolution of racemic mixtures.[4] While effective, these methods can be limiting in terms of structural diversity. Modern synthetic chemistry has ushered in an era of catalytic asymmetric synthesis, enabling the direct and highly efficient production of chiral morpholines from simple, achiral precursors. These catalytic methods offer significant advantages in terms of atom economy, scalability, and the ability to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.[5][6]
This document details three leading-edge catalytic strategies for accessing chiral morpholine building blocks, each offering distinct advantages depending on the desired substitution pattern and synthetic goals.
Strategic Overview: Catalytic Pathways to Chiral Morpholines
The asymmetric synthesis of chiral morpholines can be broadly categorized by when the key stereocenter is established relative to the formation of the heterocyclic ring.[4][5] The most efficient and versatile methods employ a catalyst to control the stereochemical outcome.
dot graph "Synthetic_Strategies" { layout=neato; graph [bgcolor="#F1F3F4", pad="0.5", splines=ortho]; node [style=filled, shape=box, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Start [label="Achiral/Prochiral\nStarting Materials", fillcolor="#FFFFFF", fontcolor="#202124"]; Strategy1 [label="Strategy 1:\nAsymmetric Hydrogenation\n(Post-Cyclization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Strategy2 [label="Strategy 2:\nTandem Cyclization/Reduction\n(During Cyclization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Strategy3 [label="Strategy 3:\nOrganocatalytic Cyclization\n(During Cyclization)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Enantioenriched\nChiral Morpholine", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Invisible node for centering center [pos="3,2!", shape=point, style=invis];
// Edges Start -> Strategy1 [pos="1.5,3.5!", label=" Form Ring First"]; Start -> Strategy2 [pos="4.5,3.5!", label=" Form Ring & Stereocenter\nConcurrently"]; Start -> Strategy3 [pos="3,0.5!", label=" Form Ring & Stereocenter\nConcurrently (Metal-Free)"]; Strategy1 -> Product [pos="3,5!"]; Strategy2 -> Product [pos="3,5!"]; Strategy3 -> Product [pos="3,5!"]; }
Caption: Overview of Catalytic Strategies.
Method 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines
This "post-cyclization" strategy is one of the most powerful and reliable methods for synthesizing 2-substituted chiral morpholines.[5] The approach involves first constructing a prochiral dehydromorpholine (a cyclic enamine), which is then subjected to asymmetric hydrogenation using a chiral transition-metal catalyst. The choice of chiral ligand is paramount for achieving high enantioselectivity.
Expertise & Causality: The success of this reaction hinges on the formation of a transient rhodium-enamine complex. The chiral ligand, often a bulky bisphosphine, creates a constrained chiral environment around the metal center. This forces the substrate to coordinate in a specific orientation, leading to the delivery of hydrogen to one face of the double bond with high fidelity. Ligands with a large "bite angle," such as SKP ((1R,1'R,2R,2'R)-2,2'-Di-tert-butyl-2,3,2',3'-tetrahydro-1H,1'H-[4,4']bi(benzo[c]azaphosphole)), have proven exceptionally effective in creating the necessary steric environment for high enantioselectivity.[7][8]
dot graph "Rhodium_Catalytic_Cycle" { graph [bgcolor="#F1F3F4", splines=true, overlap=false, nodesep=0.6]; node [style=filled, shape=record, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Catalyst [label="{[Rh(L*)]⁺ | Active Catalyst}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="{Dehydromorpholine | (Prochiral)}", fillcolor="#FFFFFF", fontcolor="#202124"]; Complex [label="{Rh-Enamine Complex | (Diastereomeric Intermediates)}", fillcolor="#FBBC05", fontcolor="#202124"]; H2_add [label="{H₂ Oxidative Addition}", fillcolor="#FFFFFF", fontcolor="#202124"]; Hydride [label="{Rhodium Dihydride Complex}", fillcolor="#FBBC05", fontcolor="#202124"]; Insertion [label="{Migratory Insertion}", fillcolor="#FFFFFF", fontcolor="#202124"]; Product_complex [label="{Rh-Product Complex}", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="{Chiral Morpholine | (Enantioenriched)}", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Catalyst -> Complex [label=" Substrate\nCoordination"]; Substrate -> Complex; Complex -> Hydride [label=" H₂"]; Hydride -> Product_complex [label=" Stereodetermining\nStep"]; Product_complex -> Catalyst [label=" Product\nRelease"]; Product_complex -> Product; }
Caption: Rh-Catalyzed Asymmetric Hydrogenation Cycle.
Protocol 1: Asymmetric Hydrogenation of N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine
This protocol is adapted from the work of Zhang et al., which demonstrates the synthesis of a variety of 2-substituted chiral morpholines with excellent yields and enantioselectivities.[5][7]
Materials:
-
N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine (1.0 equiv)
-
[Rh(cod)₂]SbF₆ (0.01 equiv, 1 mol%)
-
(R,R,R)-SKP ligand (0.011 equiv, 1.1 mol%)
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas (H₂)
-
High-pressure autoclave reactor
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, add [Rh(cod)₂]SbF₆ (1 mol%) and (R,R,R)-SKP (1.1 mol%) to a flame-dried Schlenk flask. Add anhydrous DCM (approx. 1 mL per 0.01 mmol Rh) and stir the solution at room temperature for 30 minutes to allow for pre-formation of the active catalyst.
-
Reaction Setup: In a separate flask, dissolve the N-Cbz-dehydromorpholine substrate (1.0 equiv) in anhydrous DCM (to achieve a final concentration of ~0.1 M).
-
Hydrogenation: Transfer the substrate solution to the autoclave. Using a syringe, transfer the pre-formed catalyst solution to the autoclave. Seal the reactor.
-
Pressurization: Purge the autoclave with hydrogen gas three times. Pressurize the reactor to 50 atm with H₂.
-
Reaction: Stir the reaction mixture at 30 °C for 24 hours.
-
Work-up: Carefully vent the reactor. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Analysis: The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis.
Representative Data
| Entry | Substrate (R group at C2) | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Phenyl | 1.0 | 98 | 92 |
| 2 | 4-MeO-Ph | 1.0 | 99 | 94 |
| 3 | 4-Cl-Ph | 1.0 | 99 | 91 |
| 4 | 2-Naphthyl | 1.0 | 97 | 95 |
| 5 | Phenyl (Gram Scale, 0.2 mol% cat.) | 0.2 | 97 | 92 |
Data synthesized from Li, M. et al. (2021).[5][7]
Method 2: Tandem Hydroamination/Asymmetric Transfer Hydrogenation
This elegant one-pot strategy enables the efficient synthesis of 3-substituted chiral morpholines from readily available aminoalkyne substrates.[9][10] The process involves two distinct catalytic cycles running in sequence: a titanium-catalyzed intramolecular hydroamination to form a cyclic imine intermediate, followed by a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) to afford the enantioenriched morpholine.
Expertise & Causality: The power of this method lies in its efficiency and the compatibility of the two catalytic systems. The initial Ti-catalyzed cyclization is robust and forms the key imine intermediate in situ. The subsequent reduction is performed using a Noyori-Ikariya type catalyst, such as RuCl. Mechanistic studies suggest that a hydrogen-bonding interaction between the ether oxygen of the substrate and the N-H group on the chiral Ts-DPEN ligand is crucial for achieving high levels of stereocontrol.[9][11] This interaction pre-organizes the imine substrate in the catalyst's chiral pocket, ensuring hydride delivery occurs to a specific face.
dot graph "Tandem_Reaction" { graph [bgcolor="#F1F3F4", rankdir=LR]; node [style=filled, shape=box, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Start [label="Aminoalkyne\nSubstrate", fillcolor="#FFFFFF", fontcolor="#202124"]; Cycle1 [label="Cycle 1: Ti-Catalyzed\nHydroamination", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Imine [label="Cyclic Imine\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Cycle2 [label="Cycle 2: Ru-Catalyzed\nAsymmetric Transfer\nHydrogenation", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Product [label="3-Substituted\nChiral Morpholine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Cycle1; Cycle1 -> Imine; Imine -> Cycle2; Cycle2 -> Product; }
Caption: Tandem Catalytic Workflow.
Protocol 2: One-Pot Synthesis of (S)-3-Phenylmorpholine
This protocol is based on the work of Schafer and colleagues and is broadly applicable to a range of substrates.[9][10][11]
Materials:
-
2-((2-phenyleth-1-yn-1-yl)oxy)ethan-1-amine (1.0 equiv)
-
Ti(NMe₂)₂ (bis(amidate)bis(amido)) catalyst (0.05 equiv, 5 mol%)
-
RuCl (0.01 equiv, 1 mol%)
-
Formic acid / Triethylamine azeotrope (5:2 HCOOH:NEt₃)
-
Toluene, anhydrous
Procedure:
-
Hydroamination (Part 1): In a nitrogen-filled glovebox, add the aminoalkyne substrate (1.0 equiv) and the Ti catalyst (5 mol%) to a vial. Add anhydrous toluene (to achieve ~0.2 M). Cap the vial and heat at 110 °C for 16 hours.
-
Asymmetric Transfer Hydrogenation (Part 2): Cool the reaction mixture to room temperature. To the same vial (no purification necessary), add the Ru catalyst (1 mol%) followed by the HCOOH:NEt₃ (5:2) mixture (2.0 equiv relative to substrate).
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography (silica gel). Determine the enantiomeric excess by chiral HPLC or SFC analysis.
Representative Data
| Entry | Substrate (R group at C3) | Yield (%) | ee (%) |
| 1 | Phenyl | 85 | 98 |
| 2 | 4-CF₃-Ph | 78 | 97 |
| 3 | 2-Thienyl | 81 | 96 |
| 4 | Cyclohexyl | 75 | 95 |
Data synthesized from Lau, Y. Y. et al. (2016).[9][10][11]
Method 3: Organocatalytic Enantioselective Halocyclization
Moving away from transition metals, organocatalysis offers a powerful alternative for asymmetric synthesis.[12] This strategy is particularly useful for constructing morpholines with quaternary stereocenters, which are challenging to access via other means. The reaction involves the cyclization of an unsaturated amino alcohol onto an electrophilic halogen source, with the stereochemistry being directed by a chiral organocatalyst.
Expertise & Causality: This method utilizes a cinchona alkaloid-derived catalyst. The catalyst's tertiary amine moiety acts as a Lewis base, activating the halogenating agent (e.g., DCDMH). Simultaneously, the catalyst's hydroxyl group or other hydrogen-bond donating functionalities interact with the substrate's amino alcohol portion. This dual activation brings the reactants together in a well-defined, chiral orientation, facilitating a highly enantioselective intramolecular halocycloetherification.[13]
Protocol 3: Synthesis of a Chlorinated 2,2-Disubstituted Morpholine
This protocol is adapted from the work of Jiang and colleagues.[12][13]
Materials:
-
N-Tosyl-2,2-diphenylpent-4-en-1-amine (1.0 equiv)
-
(DHQD)₂PHAL (cinchona alkaloid-derived catalyst) (0.05 equiv, 5 mol%)
-
1,3-dichloro-5,5-dimethylhydantoin (DCDMH) (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add the alkenol substrate (1.0 equiv) and the (DHQD)₂PHAL catalyst (5 mol%).
-
Solvent and Cooling: Add anhydrous DCM (to achieve ~0.025 M) and cool the mixture to -10 °C using an appropriate cooling bath.
-
Initiation: Add the DCDMH (1.2 equiv) in one portion.
-
Reaction: Stir the reaction at -10 °C and monitor by TLC until the starting material is consumed (typically 12-24 hours).
-
Work-up: Quench the reaction with saturated aqueous Na₂S₂O₃ solution. Separate the layers and extract the aqueous phase with DCM (2x).
-
Purification & Analysis: Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to yield the chlorinated morpholine. Determine the ee by chiral HPLC.
Representative Data
| Entry | Substrate (R¹, R² at C2) | Yield (%) | ee (%) |
| 1 | Ph, Ph | 95 | 94 |
| 2 | Ph, Me | 89 | 92 |
| 3 | 4-Br-Ph, 4-Br-Ph | 92 | 95 |
Data synthesized from Zhong, H. et al. (2022).[12][13]
Conclusion
The catalytic asymmetric synthesis of chiral morpholines has matured into a sophisticated and reliable field, providing medicinal chemists with powerful tools to access these critical building blocks. Rhodium-catalyzed asymmetric hydrogenation offers a robust and scalable route to 2-substituted morpholines with exceptionally high enantiopurity. Tandem hydroamination/asymmetric transfer hydrogenation provides a highly efficient, one-pot method for accessing 3-substituted analogs. Finally, organocatalytic strategies are emerging as a premier method for constructing more complex derivatives, such as those containing quaternary stereocenters, under mild, metal-free conditions. The choice of method will depend on the specific target molecule, but the protocols and principles outlined in this guide provide a solid foundation for the successful implementation of these state-of-the-art synthetic transformations.
References
-
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 15061–15066. [Link][5][7][8][14]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link][9][11]
-
Zhang, W. et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
-
Organic Chemistry Portal. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. [Link][10][15]
-
Schafer, L. L. et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. [Link]
-
He, Y. P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(20), 7591–7596. [Link]
-
Zhang, W. et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
-
Organic Chemistry Portal. Morpholine synthesis. [Link]
-
Zhong, H., Ding, T., Guo, Q., Tian, Z., Yu, P., & Jiang, X. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 9(16), 4372–4378. [Link]
-
Ghorai, M. K., & Kumar, A. (2012). I2-mediated diversity oriented diastereoselective synthesis of amino acid derived trans-2,5-disubstituted morpholines, piperazines, and thiomorpholines. Organic & Biomolecular Chemistry, 10(3), 503–506. [Link]
-
Wolfe, J. P., & Nakhla, J. S. (2008). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 10(21), 4895–4898. [Link]
-
Jiang, X. et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link]
-
Davies, H. M. L. et al. (2022). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters. [Link]
-
Forró, E. et al. (2021). Time course of the kinetic resolution of racemic 4-(morpholin-4-yl)butan-2-ol (±)-1. ResearchGate. [Link]
-
Gandon, V. et al. (2020). Iron-Catalyzed Diastereoselective Synthesis of Disubstituted Morpholines via C–O or C–N Bond. The Journal of Organic Chemistry. [Link]
-
Zhang, W. et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
-
Soós, T. et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]
-
Borsari, C. et al. (2022). Stereospecific Synthesis of Substituted Sulfamidates as Privileged Morpholine Building Blocks. Thieme E-Books & E-Journals. [Link]
-
Ghorai, M. K. et al. (2012). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2021). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. [Link]
-
Walczak, M. A. et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2019). Example of intramolecular cyclization for morpholine ring formation. [Link]
-
Carretero, J. C. et al. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. [Link]
-
MacMillan, D. W. C. et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic Letters. [Link]
-
Marino, S. T. et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Scilit. [Link]
-
Cistaro, A. et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
-
Wikipedia. Kinetic resolution. [Link]
-
Bray, A. M. et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. [Link]
-
MDPI. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. [Link]
-
ResearchGate. (2021). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones. [Link]
-
Zhang, J. et al. (2018). Kinetic resolution of racemic 2-substituted 1,2-dihydroquinolines via asymmetric Cu-catalyzed borylation. Chemical Communications. [Link]
-
Soós, T. et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]
-
Encyclopedia MDPI. (2023). Intramolecular Cyclization. [Link]
-
YouTube. (2022). Stereochemistry: Kinetic Resolution. [Link]
-
Semantic Scholar. (2015). Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 6. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Morpholine synthesis [organic-chemistry.org]
Application Note: Determination of the Solubility Profile of Methyl 2-(morpholin-3-yl)acetate HCl in Organic Solvents
Abstract
This document provides a comprehensive guide for determining the solubility of Methyl 2-(morpholin-3-yl)acetate HCl, a key intermediate in pharmaceutical synthesis, across a range of common organic solvents. Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development, influencing process optimization, formulation design, and ultimate bioavailability. This application note details the underlying principles of solubility, presents a robust experimental protocol for quantitative determination, and discusses the implications of the resulting solubility profile in a drug development context, with adherence to established guidelines such as those from the International Council for Harmonisation (ICH).
Introduction: The Critical Role of Solubility in Pharmaceutical Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical science. For an API to be effective, it must typically be in a dissolved state at the site of absorption. The solubility of Methyl 2-(morpholin-3-yl)acetate HCl, a morpholine derivative, is a pivotal characteristic that dictates its handling, purification, and formulation. Morpholine and its derivatives are generally characterized by their high solubility in water and a variety of organic solvents, a property attributed to the presence of both amine and ether functional groups which can engage in hydrogen bonding.[1][2][3] This inherent versatility makes them valuable building blocks in medicinal chemistry.[3][4]
The hydrochloride salt form of an amine-containing compound is often employed to enhance aqueous solubility and stability. However, its solubility in organic solvents can be more limited compared to the free base, a factor that must be carefully considered during synthesis and formulation. A comprehensive understanding of the solubility of Methyl 2-(morpholin-3-yl)acetate HCl in various organic solvents is therefore essential for:
-
Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification, thereby optimizing yield and purity.
-
Formulation Development: Identifying suitable solvent systems for liquid formulations or for use in manufacturing processes such as wet granulation.
-
Analytical Method Development: Choosing appropriate diluents for analytical techniques like HPLC and UV-spectrophotometry.
This guide provides a structured approach to systematically evaluate the solubility of Methyl 2-(morpholin-3-yl)acetate HCl, enabling researchers to make informed decisions throughout the drug development lifecycle.
Pre-analytical Considerations and Solvent Selection
Before embarking on quantitative solubility determination, a strategic selection of solvents is paramount. This selection should be guided by the intended application and regulatory considerations. The ICH Q3C (R8) guideline provides a framework for classifying residual solvents based on their toxicity, which is a critical consideration in pharmaceutical manufacturing.[5][6][7] Solvents are categorized into three classes:
-
Class 1: Solvents to be avoided due to their unacceptable toxicity.[7]
-
Class 2: Solvents to be limited in use due to their inherent toxicity.[7]
-
Class 3: Solvents with low toxic potential, which are generally considered safer.[7]
For initial solubility screening of Methyl 2-(morpholin-3-yl)acetate HCl, a selection of solvents from ICH Class 2 and 3 is recommended, covering a range of polarities and functionalities.
Table 1: Recommended Solvents for Initial Solubility Screening
| Solvent Class | Solvent | Polarity Index | Rationale for Inclusion |
| Class 3 | Ethanol | 5.2 | Common protic solvent, widely used in formulations. |
| Methanol | 6.6 | Highly polar protic solvent, effective for many salts. | |
| Acetone | 5.4 | Aprotic polar solvent, good for general screening. | |
| Ethyl Acetate | 4.3 | Solvent of intermediate polarity, common in synthesis. | |
| Heptane | 0.0 | Non-polar solvent, to establish lower solubility limits. | |
| Class 2 | Dichloromethane | 3.4 | Aprotic solvent with good solubilizing power. |
| Toluene | 2.3 | Aromatic, non-polar solvent. | |
| Acetonitrile | 6.2 | Polar aprotic solvent, common in analytical methods. | |
| Tetrahydrofuran (THF) | 4.2 | Aprotic ether, good for dissolving a range of compounds. |
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[8] This method involves agitating an excess of the compound in the solvent of interest at a constant temperature until equilibrium is reached.
Materials and Equipment
-
Methyl 2-(morpholin-3-yl)acetate HCl (CAS: 885273-89-2)[9]
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.01 mg)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Constant temperature orbital shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of Methyl 2-(morpholin-3-yl)acetate HCl to a pre-weighed vial. An amount that is visibly in excess of what will dissolve is required. A starting point of ~20 mg of solute in 2 mL of solvent is recommended.
-
Accurately add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate at a moderate speed (e.g., 150 rpm).
-
Allow the samples to equilibrate for a sufficient period. A minimum of 24 hours is recommended, with periodic checks at 24, 48, and 72 hours to ensure equilibrium has been reached (i.e., the concentration in solution does not change significantly between time points).[8]
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute a known volume of the filtered supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of Methyl 2-(morpholin-3-yl)acetate HCl in the diluted sample using a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an appropriate buffer and ion-pairing agent for the HCl salt) is a common starting point.
-
-
Data Calculation and Reporting:
-
Calculate the solubility (S) in mg/mL using the following formula:
S (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
-
Report the solubility for each solvent at the specified temperature. It is good practice to perform each determination in triplicate to assess the variability of the measurement.
-
Workflow for Solubility Determination
The following diagram illustrates the systematic workflow for determining the solubility of Methyl 2-(morpholin-3-yl)acetate HCl.
Caption: Workflow for determining the solubility of Methyl 2-(morpholin-3-yl)acetate HCl.
Interpreting the Solubility Profile
The quantitative solubility data obtained from the experimental protocol should be tabulated for clear comparison.
Table 2: Hypothetical Solubility Data for Methyl 2-(morpholin-3-yl)acetate HCl at 25°C
| Solvent | Solubility (mg/mL) | Qualitative Descriptor |
| Methanol | > 100 | Very Soluble |
| Ethanol | 50 - 100 | Freely Soluble |
| Acetonitrile | 10 - 30 | Soluble |
| Dichloromethane | 1 - 10 | Sparingly Soluble |
| Ethyl Acetate | < 1 | Slightly Soluble |
| Toluene | < 0.1 | Very Slightly Soluble |
| Heptane | < 0.1 | Practically Insoluble |
Note: The data in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
A solubility profile like the one illustrated above would suggest that polar protic solvents are most effective at dissolving Methyl 2-(morpholin-3-yl)acetate HCl. This is expected for a hydrochloride salt where the ionic interactions and hydrogen bonding potential are significant. The lower solubility in less polar solvents like ethyl acetate and the insolubility in non-polar solvents like heptane are also consistent with the structure of a salt.
Conclusion and Further Steps
This application note has outlined a detailed and scientifically rigorous protocol for determining the solubility of Methyl 2-(morpholin-3-yl)acetate HCl in a range of organic solvents. The isothermal shake-flask method, coupled with HPLC analysis, provides a robust means of obtaining quantitative solubility data. This information is invaluable for guiding decisions in process development, formulation, and analytical chemistry.
For further characterization, it is recommended to:
-
Determine the solubility at different temperatures to understand the thermodynamic properties of dissolution.
-
Investigate the pH-solubility profile in aqueous buffers, which is critical for understanding behavior in physiological environments.
-
Assess the solid-state properties (e.g., polymorphism) of the material, as different crystalline forms can exhibit different solubilities.
By systematically applying the principles and protocols described herein, researchers and drug development professionals can build a comprehensive understanding of the physicochemical properties of Methyl 2-(morpholin-3-yl)acetate HCl, thereby accelerating the development of new medicines.
References
- 1. polybluechem.com [polybluechem.com]
- 2. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 3. atamankimya.com [atamankimya.com]
- 4. Buy methyl 2-((S)-morpholin-2-yl)acetate [smolecule.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Impurities: Guideline for Residual Solvents | ICH Q3C (R8) [pharmaspecialists.com]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. Methyl 2-(morpholin-3-yl)acetate hydrochloride - CAS:885273-89-2 - Sunway Pharm Ltd [3wpharm.com]
Application Notes & Protocols: N-Alkylation Reactions of Methyl 2-(morpholin-3-yl)acetate
Introduction: The Strategic Importance of N-Substituted Morpholines in Medicinal Chemistry
The morpholine scaffold is a privileged heterocyclic motif frequently incorporated into the design of therapeutic agents due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] N-substitution of the morpholine nitrogen provides a critical vector for modulating pharmacological activity, selectivity, and pharmacokinetic profiles. Methyl 2-(morpholin-3-yl)acetate, with its secondary amine and ester functionality, represents a versatile building block for the synthesis of a diverse array of N-alkylated derivatives. These derivatives are of significant interest in drug discovery, with applications ranging from oncology to infectious diseases. For instance, the N-acylated morpholine core is present in the sickle cell disease drug candidate Osivelotor.[2] This guide provides detailed protocols and mechanistic insights for the N-alkylation of Methyl 2-(morpholin-3-yl)acetate, empowering researchers to efficiently generate compound libraries for screening and lead optimization.
Core Principles of N-Alkylation of Secondary Amines
The N-alkylation of a secondary amine, such as Methyl 2-(morpholin-3-yl)acetate, is a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon, forming a new carbon-nitrogen bond.[3] The primary challenge in the N-alkylation of secondary amines is preventing the over-alkylation of the resulting tertiary amine to form a quaternary ammonium salt.[3][4] Careful selection of the alkylating agent, base, and reaction conditions is crucial for achieving high yields of the desired tertiary amine product.
Two of the most robust and widely employed methods for the N-alkylation of secondary amines are:
-
Direct Alkylation with Alkyl Halides: A classic and straightforward SN2 reaction where the amine displaces a halide from an alkyl halide.[5]
-
Reductive Amination: A two-step, one-pot process involving the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by reduction to the corresponding tertiary amine.[6]
This document will provide detailed protocols for both methodologies as applied to Methyl 2-(morpholin-3-yl)acetate.
Method 1: Direct N-Alkylation with Alkyl Halides
This method is a cornerstone of tertiary amine synthesis.[7] The reaction proceeds via an SN2 mechanism, where the secondary amine acts as a nucleophile. A non-nucleophilic base is essential to neutralize the hydrohalic acid byproduct and prevent the formation of the ammonium salt of the starting material, which would render it unreactive.
Mechanistic Rationale
The choice of base is critical. Strong, bulky, non-nucleophilic bases like N,N-diisopropylethylamine (Hünig's base) are ideal as they are sterically hindered from competing with the secondary amine in the alkylation reaction.[7] Common inorganic bases such as potassium carbonate can also be effective, particularly with more reactive alkyl halides. The solvent should be aprotic to avoid solvating the amine and reducing its nucleophilicity. Acetonitrile and N,N-dimethylformamide (DMF) are excellent choices.
Caption: Workflow for Direct N-Alkylation.
Detailed Experimental Protocol
Materials:
-
Methyl 2-(morpholin-3-yl)acetate
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
N,N-Diisopropylethylamine (Hünig's base) (1.5 eq) or Potassium Carbonate (2.0 eq)
-
Anhydrous Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add Methyl 2-(morpholin-3-yl)acetate (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (or DMF) to a concentration of approximately 0.1 M.
-
Add the chosen base: Hünig's base (1.5 eq) or anhydrous powdered K₂CO₃ (2.0 eq).
-
Add the alkyl halide (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Upon completion, cool the reaction to room temperature.
-
If K₂CO₃ was used, filter off the inorganic salts.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to afford the desired N-alkylated product.
Method 2: Reductive Amination with Aldehydes or Ketones
Reductive amination is a powerful and versatile method for N-alkylation that often provides cleaner reactions and avoids the formation of quaternary ammonium salts.[9] This process is particularly advantageous when dealing with less reactive alkylating agents or when direct alkylation leads to side products. The choice of reducing agent is critical, with mild hydride donors like sodium triacetoxyborohydride (STAB) being particularly effective for the in-situ reduction of the formed iminium ion.
Mechanistic Rationale
The reaction begins with the formation of a carbinolamine intermediate from the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form a transient iminium ion. A mild reducing agent, such as STAB, selectively reduces the iminium ion to the tertiary amine without reducing the starting aldehyde or ketone.[10]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Osivelotor | C20H22N2O6 | CID 146567655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. CA2738246C - Processes for the alkylation of secondary amine groups of morphinan derivatives - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 9. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 10. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Morpholine Moiety: A Pharmacokinetic Enhancer in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of a Privileged Scaffold
In the intricate process of drug discovery and development, the optimization of a molecule's pharmacokinetic (PK) profile is as critical as the refinement of its pharmacodynamic activity. A compound's absorption, distribution, metabolism, and excretion (ADME) properties are the ultimate determinants of its clinical viability. Medicinal chemists frequently employ specific structural motifs, known as "privileged scaffolds," to favorably modulate these properties. The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a cornerstone in this endeavor.[1][2] Its incorporation into a drug candidate is a strategic decision aimed at enhancing metabolic stability, improving aqueous solubility, and refining overall drug-like properties.[3][4]
This technical guide provides an in-depth exploration of the role of the morpholine moiety in improving pharmacokinetic characteristics. It is designed for researchers, scientists, and drug development professionals, offering not only a mechanistic understanding but also detailed, field-proven protocols for the experimental validation of these properties.
Physicochemical Properties and Their Pharmacokinetic Implications
The utility of the morpholine ring in drug design stems from its unique physicochemical nature. The presence of the oxygen atom withdraws electron density from the nitrogen, rendering it less basic (pKa ≈ 8.4) compared to analogous saturated heterocycles like piperidine.[1] This attenuated basicity can be advantageous in reducing off-target interactions with acidic cellular components and can influence the overall lipophilicity of the molecule. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets and improving aqueous solubility.
The morpholine scaffold strikes a crucial balance between hydrophilic and lipophilic character, which is essential for oral bioavailability.[4] A drug must be sufficiently water-soluble to dissolve in the gastrointestinal tract, yet lipophilic enough to permeate cellular membranes. The morpholine moiety contributes to this balance, often leading to improved absorption and distribution profiles.[5][6]
Impact on Metabolic Stability: A Shield Against Rapid Clearance
A significant challenge in drug development is overcoming rapid metabolic clearance, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The morpholine ring is generally considered to be more metabolically stable than many other nitrogen-containing heterocycles.[1] The electron-withdrawing effect of the oxygen atom can decrease the susceptibility of the adjacent carbon atoms to oxidative metabolism by CYP enzymes.[1] While not metabolically inert, the primary metabolic pathways of morpholine-containing drugs, such as oxidation of the morpholine ring, are often slower compared to the metabolism of more labile structures.[1][7] This increased metabolic stability can lead to a longer plasma half-life and a more favorable dosing regimen.[8][9]
Data Presentation: The Morpholine Advantage in Numbers
The following tables provide a comparative summary of pharmacokinetic parameters for morpholine-containing drugs and illustrative data for their conceptual analogues. This quantitative data highlights the tangible benefits of incorporating the morpholine moiety.
Table 1: Pharmacokinetic Parameters of Marketed Morpholine-Containing Drugs
| Drug | Therapeutic Class | Bioavailability (%) | Half-life (h) | Primary Metabolism |
| Gefitinib | Antineoplastic (EGFR inhibitor) | ~60 | ~48 | CYP3A4, CYP2D6[10][11] |
| Linezolid | Antibiotic (Oxazolidinone) | ~100 | 5-7 | Oxidation of the morpholine ring[12][13] |
| Reboxetine | Antidepressant (NRI) | >94 | ~13 | CYP3A4[13] |
Table 2: Illustrative Comparison of a Hypothetical Morpholine-Containing Compound and its Piperidine Analogue
| Compound | In Vitro Half-life (HLM, min) | Aqueous Solubility (µg/mL) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| Compound A (with Morpholine) | 95 | 150 | 15 |
| Compound B (Piperidine Analogue) | 30 | 45 | 12 |
| (Data is illustrative and based on general trends observed in medicinal chemistry) |
Experimental Protocols: A Practical Guide to Pharmacokinetic Assessment
To empirically validate the pharmacokinetic benefits of incorporating a morpholine moiety, a series of in vitro assays are essential. The following protocols provide detailed, step-by-step methodologies for these key experiments.
Protocol 1: Kinetic Aqueous Solubility Assay
Objective: To determine the kinetic solubility of a compound in an aqueous buffer, a critical parameter for predicting oral absorption.
Materials:
-
Test compound and comparators
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (UV-transparent for analysis)
-
Plate shaker
-
Plate reader with UV-Vis capabilities
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).
-
Addition to Buffer: In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Compound Addition: Transfer 2 µL of each DMSO stock concentration to the corresponding wells of the PBS plate. This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Analysis: Measure the absorbance of each well at the compound's maximum absorbance wavelength (λmax) using a plate reader.
-
Data Interpretation: The highest concentration at which no precipitation is observed (by visual inspection or light scattering) and a linear relationship between concentration and absorbance is maintained is considered the kinetic solubility.
Causality Behind Experimental Choices:
-
Kinetic vs. Thermodynamic Solubility: This high-throughput kinetic assay is ideal for early-stage drug discovery to quickly assess a large number of compounds.
-
DMSO Concentration: Keeping the final DMSO concentration low (≤1%) is crucial to minimize its co-solvent effects on solubility.
-
Shaking: Continuous agitation ensures that the compound has maximal opportunity to dissolve in the aqueous buffer.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Transwell® inserts (24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Lucifer yellow for monolayer integrity assessment
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of ~60,000 cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of each monolayer. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
Assay Initiation (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed HBSS. b. Add HBSS containing the test compound (e.g., 10 µM) to the apical (A) compartment. c. Add fresh HBSS to the basolateral (B) compartment.
-
Assay Initiation (Basolateral to Apical - B to A): a. Wash the monolayers with pre-warmed HBSS. b. Add HBSS containing the test compound to the basolateral (B) compartment. c. Add fresh HBSS to the apical (A) compartment.
-
Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.
-
Sampling: At the end of the incubation period, collect samples from both the apical and basolateral compartments.
-
Analysis: Quantify the concentration of the test compound in the samples using a validated LC-MS/MS method.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein.
-
Causality Behind Experimental Choices:
-
Caco-2 Cells: This cell line spontaneously differentiates into polarized enterocytes that mimic the barrier properties of the human intestine.
-
Bidirectional Transport: Measuring both A to B and B to A transport is crucial for identifying compounds that are substrates of efflux transporters.
-
LC-MS/MS Analysis: This highly sensitive and specific analytical technique allows for accurate quantification of the compound even at low concentrations.
Protocol 3: Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Test compound and control compounds (e.g., verapamil for low stability, warfarin for high stability)
-
Acetonitrile with an internal standard for reaction quenching and sample preparation
-
LC-MS/MS for analysis
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the test compound (final concentration, e.g., 1 µM) and HLM (final concentration, e.g., 0.5 mg/mL) in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the concentration of the remaining parent compound in the supernatant at each time point using LC-MS/MS.
-
Data Calculation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k * V) / P, where V is the incubation volume and P is the microsomal protein concentration.
-
Causality Behind Experimental Choices:
-
Liver Microsomes: These subcellular fractions are enriched in CYP enzymes, the primary drivers of phase I metabolism.
-
NADPH Regenerating System: This system provides a continuous supply of the necessary cofactor (NADPH) for CYP enzyme activity.
-
Time-course Analysis: This allows for the determination of the rate of metabolism and the calculation of key parameters like half-life and intrinsic clearance.
Visualizing Key Concepts: Metabolic Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, provide a visual representation of the concepts discussed.
Caption: Major metabolic pathways for morpholine-containing drugs.
Caption: Workflow of the Caco-2 permeability assay.
Conclusion: A Versatile Tool for Pharmacokinetic Optimization
The morpholine moiety is a powerful and versatile tool in the medicinal chemist's arsenal for optimizing the pharmacokinetic properties of drug candidates. Its unique physicochemical characteristics contribute to improved aqueous solubility and a favorable lipophilic balance, while its inherent metabolic stability often leads to a more desirable half-life and clearance profile. The systematic application of the in vitro assays detailed in these application notes is crucial for the rational design and selection of morpholine-containing compounds with a high probability of clinical success. By understanding and experimentally validating the impact of this privileged scaffold, drug development professionals can more efficiently navigate the complex landscape of ADME optimization and advance safer, more effective medicines to the clinic.
References
-
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378-390. [Link]
-
Li, X., Kamenecka, T. M., & Cameron, M. D. (2014). Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters. Current Drug Metabolism, 15(7), 705-721. [Link]
-
Swaisland, A. J., Smith, R. P., Laight, A., & Ranson, M. (2004). Pharmacokinetic profiles of gefitinib (a, c) and O-desmethyl gefitinib... Clinical Pharmacokinetics, 43(15), 1045-1052. [Link]
-
MacGowan, A. P. (2003). Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. Journal of Antimicrobial Chemotherapy, 51(suppl_2), ii17-ii25. [Link]
-
Stalker, D. J., & Jungbluth, G. L. (2003). Clinical Pharmacokinetics of Linezolid, a Novel Oxazolidinone Antibacterial. Clinical Pharmacokinetics, 42(13), 1129-1140. [Link]
-
Weiss, J., Dormann, S. M., & Burhenne, J. (2000). Reboxetine ( Edronax , Norebox, Vestra ) : product information. European Journal of Clinical Pharmacology, 56(8), 591-599. [Link]
-
Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
-
Stalker, D. J., & Jungbluth, G. L. (2003). Clinical Pharmacokinetics of Linezolid, a Novel Oxazolidinone Antibacterial. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2000). Clinical Pharmacology Biopharmaceutics Review(s). [Link]
-
McKie, G. M., G-L., G., & G., G. (2021). The Pharmacometabodynamics of Gefitinib after Intravenous Administration to Mice: A Preliminary UPLC–IM–MS Study. Metabolites, 11(6), 374. [Link]
-
Gallo, J. M., Jones, D. R., & Egorin, M. J. (2008). Preclinical pharmacokinetic/pharmacodynamic models of gefitinib and the design of equivalent dosing regimens in EGFR wild-type and mutant tumor models. Molecular Cancer Therapeutics, 7(2), 407-417. [Link]
-
Gallo, J. M., Jones, D. R., & Egorin, M. J. (2008). Preclinical pharmacokinetic/pharmacodynamic models of gefitinib and the design of equivalent dosing regimens in EGFR wild-type and mutant tumor models. PubMed. [Link]
-
Goel, K. K., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 9(1), e202303933. [Link]
-
Pea, F., Viale, P., & Furlanut, M. (2022). A Review of Population Pharmacokinetic Analyses of Linezolid. Pharmaceutics, 14(6), 1269. [Link]
-
Abdellah, M. A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-27. [Link]
-
Wang, S., et al. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 26(16), 4976. [Link]
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
Lenci, E., & Trabocchi, A. (2025). Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate. [Link]
-
Goel, K. K., et al. (2025). A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. ResearchGate. [Link]
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2019). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. [Link]
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]
-
Li, M., et al. (2025). QSAR-based physiologically based pharmacokinetic (PBPK) modeling for 34 fentanyl analogs: model validation, human pharmacokinetic prediction and abuse risk insights. ResearchGate. [Link]
-
Chen, Y., et al. (2024). Comparison of the pharmacokinetic variations of different concentrations of ropivacaine used for serratus anterior plane block in patients undergoing thoracoscopic lobectomy. Frontiers in Pharmacology, 15, 1386638. [Link]
-
Krishnaswami, S., et al. (2013). Quantitative PK–PD Model-Based Translational Pharmacology of a Novel Kappa Opioid Receptor Antagonist Between Rats and Humans. The AAPS Journal, 15(4), 1134-1143. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Pharmacokinetics of Linezolid, a Novel Oxazolidinone Antibacterial | Semantic Scholar [semanticscholar.org]
The Arylpiperazine Scaffold: A Privileged Substructure for the Development of Kinase Inhibitors and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
Introduction: The Power of the Privileged Scaffold
In the landscape of modern drug discovery, the concept of "privileged structures" has emerged as a powerful strategy for the efficient development of novel therapeutics.[1] These are molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets with high affinity.[1] The inherent versatility of these core structures allows for the generation of diverse compound libraries, significantly increasing the probability of identifying potent and selective ligands for a range of therapeutic targets.[1] This application note explores the utility of the arylpiperazine moiety, a quintessential privileged structure, as a foundational building block for the synthesis of two distinct and vital classes of therapeutic agents: kinase inhibitors for oncology and serotonin-norepinephrine reuptake inhibitors (SNRIs) for the treatment of depression and other CNS disorders.
The arylpiperazine scaffold is a common feature in a multitude of FDA-approved drugs, a testament to its favorable pharmacokinetic properties and its ability to engage in key interactions with various biological targets.[2] Its presence in both kinase inhibitors and CNS-active agents underscores its remarkable adaptability.[2][3] This guide will provide a comprehensive overview of the design principles, synthetic strategies, and biological evaluation protocols for developing both kinase inhibitors and SNRIs from a common arylpiperazine core. We will delve into the specific structure-activity relationships (SAR) that govern the divergent activities of these molecules and provide detailed, field-proven protocols for their synthesis and characterization.
The Arylpiperazine Core: A Gateway to Diverse Biological Activities
The N-arylpiperazine motif is a versatile pharmacophore that can be readily functionalized at multiple positions to modulate its steric and electronic properties. This structural flexibility allows for the fine-tuning of a molecule's affinity and selectivity for different biological targets.
-
For Kinase Inhibition: In the context of kinase inhibitors, the arylpiperazine moiety often serves as a key structural element that can occupy the ATP-binding pocket of the kinase. By presenting appropriate substituents, it can engage in crucial hydrogen bonding and hydrophobic interactions with the hinge region and other residues within the active site, leading to potent inhibition of kinase activity.[2]
-
For SNRI Activity: In the design of SNRIs, the arylpiperazine core is instrumental in interacting with the serotonin (SERT) and norepinephrine (NET) transporters.[4] The nitrogen atoms of the piperazine ring can form critical ionic and hydrogen bonds within the transporter binding sites, while the aryl group can be modified to enhance selectivity and potency for either or both transporters.[4]
The following sections will provide detailed protocols for the synthesis of a representative kinase inhibitor and an SNRI, both originating from a common arylpiperazine building block, thereby showcasing the practical application of this privileged scaffold in drug discovery.
Part 1: Synthesis and Evaluation of an Arylpiperazine-Based Kinase Inhibitor
In this section, we will detail the synthesis and evaluation of a hypothetical, yet representative, arylpiperazine-based inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.
Workflow for Kinase Inhibitor Synthesis and Evaluation
Caption: Workflow for the synthesis and in vitro evaluation of an arylpiperazine-based kinase inhibitor.
Protocol 1: Synthesis of an Exemplary Arylpiperazine-Based EGFR Inhibitor
This protocol describes a representative synthesis of an EGFR inhibitor from a 1-(3-aminophenyl)piperazine starting material.
Materials:
-
1-(3-aminophenyl)piperazine
-
4-chloro-6,7-dimethoxyquinazoline
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Acryloyl chloride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Step 1: Nucleophilic Aromatic Substitution.
-
To a solution of 1-(3-aminophenyl)piperazine (1.0 eq) in n-butanol, add 4-chloro-6,7-dimethoxyquinazoline (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to reflux for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the intermediate amine.
-
-
Step 2: Acylation.
-
Dissolve the intermediate amine (1.0 eq) in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acryloyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by silica gel chromatography.
-
-
Characterization:
-
Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to determine the IC50 value of the synthesized inhibitor against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Synthesized inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase assay buffer, the synthesized inhibitor at various concentrations (or DMSO for control), and the poly(Glu, Tyr) substrate.
-
Initiate the kinase reaction by adding a solution of ATP and recombinant EGFR kinase. The final ATP concentration should be at or near the Km for EGFR.
-
Incubate the plate at 30°C for 1 hour.
-
-
Reaction Termination and Signal Generation:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Expected Quantitative Data
| Compound | Target Kinase | IC50 (nM) |
| Exemplary Inhibitor | EGFR | 5 - 50 |
| Reference Compound (e.g., Gefitinib) | EGFR | 2 - 20 |
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of intervention for the arylpiperazine-based inhibitor.
Part 2: Synthesis and Evaluation of an Arylpiperazine-Based SNRI
This section details the synthesis and evaluation of a representative arylpiperazine-based SNRI, demonstrating the scaffold's utility in developing CNS-active agents.
Workflow for SNRI Synthesis and Evaluation
Caption: Workflow for the synthesis and in vitro evaluation of an arylpiperazine-based SNRI.
Protocol 3: Synthesis of an Exemplary Arylpiperazine-Based SNRI
This protocol describes a representative synthesis of an SNRI from a 1-(2-methoxyphenyl)piperazine starting material.
Materials:
-
1-(2-methoxyphenyl)piperazine
-
1-bromo-3-chloropropane
-
Potassium carbonate
-
Acetonitrile
-
Indole
-
Sodium hydride
-
N,N-Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)
Procedure:
-
Step 1: Alkylation of Piperazine.
-
To a solution of 1-(2-methoxyphenyl)piperazine (1.0 eq) in acetonitrile, add 1-bromo-3-chloropropane (1.2 eq) and potassium carbonate (2.5 eq).
-
Heat the reaction mixture to reflux for 8 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by silica gel chromatography to yield the alkylated piperazine.
-
-
Step 2: N-Alkylation of Indole.
-
To a solution of indole (1.0 eq) in DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) at 0°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylated piperazine from Step 1 (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by silica gel chromatography.
-
-
Characterization:
-
Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol 4: In Vitro SERT and NET Binding Assay (Radioligand Displacement)
This protocol describes a method to determine the binding affinity (Ki) of the synthesized compound for the serotonin and norepinephrine transporters.
Materials:
-
HEK293 cells stably expressing human SERT or NET
-
Cell membranes prepared from the above cells
-
[³H]-Citalopram (for SERT assay)
-
[³H]-Nisoxetine (for NET assay)
-
Synthesized SNRI (dissolved in DMSO)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Non-specific binding inhibitor (e.g., 10 µM fluoxetine for SERT, 10 µM desipramine for NET)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the synthesized SNRI in DMSO.
-
-
Binding Reaction:
-
In a 96-well plate, add the binding buffer, cell membranes (SERT or NET), the radioligand ([³H]-Citalopram or [³H]-Nisoxetine at a concentration near its Kd), and the synthesized SNRI at various concentrations.
-
For total binding wells, add DMSO instead of the inhibitor.
-
For non-specific binding wells, add the non-specific binding inhibitor.
-
Incubate at room temperature for 1 hour.
-
-
Filtration and Washing:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer.
-
-
Data Acquisition and Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the synthesized SNRI by fitting the data to a one-site competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Quantitative Data
| Compound | Target Transporter | Ki (nM) |
| Exemplary SNRI | SERT | 1 - 20 |
| NET | 10 - 100 | |
| Reference Compound (e.g., Venlafaxine) | SERT | 25 - 82 |
| NET | 1400 - 2500 |
Serotonin and Norepinephrine Reuptake Mechanism
Caption: Mechanism of serotonin and norepinephrine reuptake and the inhibitory action of an arylpiperazine-based SNRI.
Conclusion: A Scaffold for Innovation
The arylpiperazine scaffold stands as a testament to the power of privileged structures in modern medicinal chemistry. Its inherent versatility, coupled with its favorable drug-like properties, makes it an invaluable starting point for the development of a wide array of therapeutic agents. As demonstrated in this application note, the same core structure can be strategically modified to yield both potent kinase inhibitors for the treatment of cancer and effective SNRIs for neurological disorders.
The provided protocols offer a robust framework for the synthesis and in vitro evaluation of novel compounds based on the arylpiperazine scaffold. By understanding the key structure-activity relationships that govern the interaction of these molecules with their respective targets, researchers can continue to innovate and develop next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of such privileged structures will undoubtedly pave the way for new breakthroughs in the treatment of a multitude of human diseases.
References
-
Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(1), 132. [Link]
- Dolle, R. E. (2017). Privileged Structures in Drug Discovery. John Wiley & Sons.
-
Kim, K., et al. (2018). Design, synthesis and docking study of 4-arylpiperazine carboxamides as monoamine neurotransmitters reuptake inhibitors. Bioorganic & Medicinal Chemistry, 26(15), 4354-4363. [Link]
-
Lombardo, M., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1304-1221. [Link]
-
Malerba, P., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. International Journal of Molecular Sciences, 23(4), 2095. [Link]
- Popova, E. A., et al. (2020). Synthesis and Dual 5-HT1A/SSRI Activities of Some Novel Arylpiperazine Derivatives of Duloxetine. Chinese Chemical Letters, 31(1), 115-118.
-
Saeed, A., et al. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. ChemMedChem, 16(12), 1878-1901. [Link]
-
Zhang, J., et al. (2018). What Contributes to Serotonin-Norepinephrine Reuptake Inhibitors' Dual-Targeting Mechanism? The Key Role of Transmembrane Domain 6 in Human Serotonin and Norepinephrine Transporters Revealed by Molecular Dynamics Simulation. ACS Chemical Neuroscience, 9(4), 842-852. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and docking study of 4-arylpiperazine carboxamides as monoamine neurotransmitters reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Continuous Flow Synthesis of Morpholine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Morpholine Scaffold and the Imperative for Greener, More Efficient Synthesis
The morpholine moiety is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from the favorable physicochemical properties it imparts to molecules, often enhancing aqueous solubility, metabolic stability, and bioavailability.[3] As the demand for novel therapeutics containing this privileged heterocycle continues to grow, so does the need for synthetic methodologies that are not only efficient and scalable but also align with the principles of green chemistry.
Traditional batch synthesis of morpholine derivatives, while well-established, can be hampered by challenges related to heat and mass transfer, scalability of exothermic reactions, and the safe handling of hazardous reagents.[4][5] Continuous flow chemistry has emerged as a transformative technology to address these limitations.[4] By conducting reactions in a continuous stream through a microreactor or packed-bed system, flow chemistry offers unparalleled control over reaction parameters such as temperature, pressure, and residence time.[5] This precise control leads to improved reaction yields, higher selectivity, and enhanced safety, particularly when dealing with unstable intermediates or highly energetic processes.[5][6] Furthermore, the modular nature of flow chemistry setups facilitates the integration of in-line analysis and purification, paving the way for automated, multi-step syntheses.[7]
This comprehensive guide provides detailed application notes and validated protocols for the continuous flow synthesis of morpholine derivatives, targeting key synthetic strategies relevant to pharmaceutical development. We will delve into the causality behind experimental choices, offering insights gleaned from field-proven applications.
Protocol 1: Photocatalytic Synthesis of Substituted Morpholines via SLAP Reagents in Continuous Flow
This protocol details a scalable, photocatalytic approach for the synthesis of substituted morpholines from aldehydes and Silicon Amine Protocol (SLAP) reagents under continuous flow conditions.[8][9][10] The use of an inexpensive organic photocatalyst and a Lewis acid additive is key to the success of this transformation.[8]
Scientific Rationale
This method leverages the power of photoredox catalysis to generate a reactive amine radical cation intermediate from the SLAP reagent. The Lewis acid additive is crucial for facilitating the single-electron transfer (SET) process, effectively lowering the oxidation potential of the SLAP reagent to be within the range of the excited-state photocatalyst.[10] Continuous flow processing is particularly advantageous for this photochemical reaction as it ensures uniform irradiation of the reaction mixture, preventing over-irradiation and side product formation.[7] The small dimensions of the flow reactor also allow for efficient light penetration, which is often a limiting factor in scaling up photochemical reactions in batch.
Experimental Workflow
Detailed Protocol
Materials and Reagents:
-
SLAP reagent (e.g., N-benzyl-N-((trimethylsilyl)methyl)-2-aminoethanol)
-
Aldehyde (e.g., 3-bromobenzaldehyde)
-
Photocatalyst: 2,4,6-triphenylpyrylium tetrafluoroborate (TPP)
-
Lewis Acid: Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Solvent: Anhydrous dichloromethane (DCM)
-
Syringe pumps (x3)
-
T-mixer
-
FEP tubing (for photoreactor coil)
-
LED light source (e.g., blue LEDs)
-
Back-pressure regulator
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Solution Preparation:
-
Solution A (SLAP Reagent): Prepare a 0.25 M solution of the SLAP reagent in anhydrous DCM.
-
Solution B (Aldehyde): Prepare a 0.25 M solution of the aldehyde in anhydrous DCM.
-
Solution C (Catalyst): Prepare a solution containing the photocatalyst (TPP, e.g., 0.005 M) and the Lewis acid (TMSOTf, e.g., 0.025 M) in anhydrous DCM.
-
-
Flow System Setup:
-
Assemble the continuous flow system as depicted in Figure 1. Ensure all connections are secure.
-
The photoreactor can be constructed by coiling FEP tubing around a suitable support and positioning the LED light source to ensure even illumination.
-
-
Reaction Execution:
-
Set the flow rates of the syringe pumps to deliver the three solutions to the T-mixer at a 1:1:1 ratio. The total flow rate will determine the residence time in the photoreactor. For example, with a 10 mL photoreactor volume and a total flow rate of 0.5 mL/min, the residence time would be 20 minutes.
-
Set the back-pressure regulator to a desired pressure (e.g., 5 bar) to prevent solvent outgassing.
-
Turn on the LED light source.
-
Begin pumping the solutions through the system. Allow the system to reach a steady state before collecting the product.
-
-
Work-up and Purification:
-
Collect the output from the reactor into a flask containing a suitable quenching agent (e.g., saturated sodium bicarbonate solution).
-
Perform a standard aqueous work-up, extracting the organic phase.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired morpholine derivative.
-
Quantitative Data
The following table summarizes representative yields for the synthesis of various substituted morpholines using this continuous flow photocatalytic method.[10]
| Entry | Aldehyde | SLAP Reagent | Product | Yield (%) |
| 1 | 3-Bromobenzaldehyde | N-Benzyl SLAP | 2-(3-Bromophenyl)-4-benzylmorpholine | 85 |
| 2 | 4-Methoxybenzaldehyde | N-Benzyl SLAP | 2-(4-Methoxyphenyl)-4-benzylmorpholine | 90 |
| 3 | Cyclohexanecarbaldehyde | N-Benzyl SLAP | 2-Cyclohexyl-4-benzylmorpholine | 78 |
| 4 | 2-Naphthaldehyde | N-Benzyl SLAP | 2-(Naphthalen-2-yl)-4-benzylmorpholine | 82 |
Protocol 2: Continuous Flow N-Methylation of Morpholine
This protocol describes the N-methylation of morpholine using methanol as the methylating agent in a continuous flow system over a heterogeneous catalyst.[11]
Scientific Rationale
N-alkylation of amines is a fundamental transformation in organic synthesis.[12] Using a heterogeneous catalyst in a continuous flow packed-bed reactor offers significant advantages, including ease of catalyst separation and reuse, which is a key principle of green chemistry.[13] The high temperature and pressure conditions achievable in a dedicated flow reactor can significantly accelerate the reaction rate.[12] The catalyst, in this case, mesoporous Al-SBA-15, provides a high surface area for the reaction to occur efficiently.[11]
Experimental Workflow
Detailed Protocol
Materials and Reagents:
-
Morpholine
-
Methanol
-
Heterogeneous catalyst: Mesoporous Al-SBA-15
-
HPLC pump
-
Packed-bed reactor (e.g., stainless steel column)
-
Tube furnace or column heater
-
Back-pressure regulator
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Catalyst Packing:
-
Pack the stainless steel reactor column with the Al-SBA-15 catalyst.
-
-
Solution Preparation:
-
Prepare a 1:1 molar solution of morpholine and methanol. For example, a 0.1 M solution of each.
-
-
Flow System Setup:
-
Assemble the continuous flow system as shown in Figure 2.
-
-
Reaction Execution:
-
Heat the packed-bed reactor to the desired temperature (e.g., 200 °C).[11]
-
Set the back-pressure regulator to maintain a pressure of 20 bar.[11]
-
Pump the morpholine and methanol solution through the reactor at a flow rate of 0.1 mL/min.[11]
-
Collect the reactor output after the system has stabilized.
-
-
Analysis:
-
Analyze the collected samples by GC-MS to determine the conversion of morpholine and the selectivity for N-methylmorpholine.
-
Quantitative Data
The following table summarizes the results for the continuous flow N-methylation of morpholine under the optimized conditions described above.[11]
| Parameter | Value |
| Temperature | 200 °C |
| Pressure | 20 bar |
| Flow Rate | 0.1 mL/min |
| Morpholine Conversion | Up to 99% |
| N-Methylmorpholine Selectivity | Near complete |
Alternative Continuous Flow Strategies for Morpholine Derivative Synthesis
Beyond the specific protocols detailed above, continuous flow chemistry can be applied to a variety of other synthetic routes for accessing morpholine derivatives.
Reductive Amination
Reductive amination is a powerful and widely used method for forming C-N bonds.[14][15] In the context of morpholine synthesis, this can involve the reaction of a suitable dialdehyde or diketone with a primary amine, followed by in-situ reduction of the resulting iminium ion. Continuous flow hydrogenation reactors, often utilizing packed beds of a heterogeneous catalyst (e.g., Pd/C or Pt/C), are ideally suited for this transformation.[6][16] The use of gaseous hydrogen is much safer in a low-volume continuous flow system compared to a large batch reactor.[6]
N-Alkylation with Alkyl Halides
While N-alkylation with alcohols (as in Protocol 2) is a greener approach, the reaction of morpholine with alkyl halides is a common and effective method for introducing a wide range of substituents on the nitrogen atom.[12] In a continuous flow setup, a solution of morpholine and a solution of the alkyl halide can be pumped through a heated coil reactor. The precise temperature control afforded by flow reactors can help to minimize the formation of quaternary ammonium salt byproducts.[17]
Conclusion
The transition from batch to continuous flow synthesis represents a significant advancement in the preparation of morpholine derivatives for pharmaceutical research and development. The protocols and strategies outlined in this guide demonstrate the tangible benefits of flow chemistry, including enhanced safety, improved efficiency, and greater scalability. By embracing this enabling technology, researchers can accelerate the discovery and development of new medicines built around the valuable morpholine scaffold.
References
-
Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. Organic Letters, 19(17), 4696–4699. [Link]
-
Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (2017). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. Organic Chemistry Portal. [Link]
-
Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. Organic Letters, 19(17), 4696–4699. [Link]
-
Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. ACS Publications. [Link]
-
Glasnov, T. (2018). Photochemical Synthesis of Heterocycles: Merging Flow Processing and Metal-Catalyzed Visible Light Photoredox Transformations. In Flow Chemistry for the Synthesis of Heterocycles (pp. 45-81). Springer, Cham. [Link]
-
Sanoja, K. A., Nope, E., & Luque, R. (2020). Conversion and selectivity in the N-methylation of morpholine under continuous flow conditions using Al-SBA-15(10). ResearchGate. [Link]
-
Kathuria, A., & Sharma, A. (2021). Recent advances in continuous flow synthesis of heterocycles. Molecular Diversity, 26(4), 2549–2575. [Link]
-
Donati, D., & Ragaini, F. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3242. [Link]
-
Baxendale, I. R., & Ley, S. V. (2011). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Molecular Diversity, 15(3), 613–630. [Link]
-
Nekrasov, M. D., Lukyanenko, E. R., & Kurkin, A. V. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223–1244. [Link]
-
Tsubogo, T., Oyamada, H., & Kobayashi, S. (2015). Continuous-flow reductive N-methylation with highly active heterogeneous Pd catalysts and sequential-flow synthesis of N-monomethyl amines. Green Chemistry, 17(6), 3453-3460. [Link]
-
Gemo, M., et al. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Medicinal Chemistry Letters, 6(12), 1146-1151. [Link]
-
Gérardy, R., & Monbaliu, J. C. M. (2023). A field guide to flow chemistry for synthetic organic chemists. Chemical Science, 14(13), 3256–3286. [Link]
-
Tsubogo, T., Oyamada, H., & Kobayashi, S. (2015). Continuous-flow reductive N-methylation with highly active heterogeneous Pd catalysts and sequential-flow synthesis of N-monomethyl amines. Green Chemistry, 17(6), 3453-3460. [Link]
-
Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 163-173. [Link]
-
Chen, X., Luo, H., Qian, C., & He, C. (2011). N-alkylation of morpholine with other alcohols. ResearchGate. [Link]
-
Pimpão, R., et al. (2022). Preparation of Aminals under Continuous Flow Conditions. Journal of Chemical Education, 99(3), 1391-1396. [Link]
-
Di Mauro, G., et al. (2024). A greener and safer continuous-flow synthesis of mepivacaine. Green Chemistry, 26(4), 2415-2421. [Link]
-
Kobayashi, S. (2015). Continuous-flow C–N Bond Forming Reactions with Heterogeneous Catalysts and Application for API Synthesis. The University of Tokyo Repository. [Link]
-
Dömling, A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(2), 382-385. [Link]
-
Li, X., & Wang, Y. (2012). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 24(12), 5641-5645. [Link]
-
Singh, R. K., et al. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. Frontiers in Chemistry, 10, 831738. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous-flow reductive N-methylation with highly active heterogeneous Pd catalysts and sequential-flow synthesis of N-monomethyl amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in continuous flow synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 6. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 7. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 8. Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. thalesnano.com [thalesnano.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 16. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for Methyl 2-(morpholin-3-yl)acetate Synthesis
Welcome to the technical support center for the synthesis of Methyl 2-(morpholin-3-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic yields and overcome common experimental hurdles. The information herein is grounded in established chemical principles and supported by authoritative references.
I. Synthetic Strategy Overview
The synthesis of Methyl 2-(morpholin-3-yl)acetate is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most logical and controllable synthetic route involves the initial preparation of 3-morpholinone, followed by a crucial C-alkylation step to introduce the acetate side chain, and a final reduction of the lactam to the desired morpholine. To ensure selectivity during the alkylation, an N-protection strategy is highly recommended.
Below is a diagram illustrating the proposed synthetic workflow.
Caption: Proposed synthetic workflow for Methyl 2-(morpholin-3-yl)acetate.
II. Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis for optimizing yield?
A1: The most critical step is the selective C-alkylation of the 3-morpholinone intermediate (Step 3). This step is prone to a competitive N-alkylation reaction, which can significantly reduce the yield of the desired product. The choice of base, solvent, and temperature, along with an effective N-protection strategy, are paramount for directing the alkylation to the carbon atom at the 2-position.
Q2: Why is N-protection of 3-morpholinone recommended?
A2: The nitrogen atom in the 3-morpholinone ring is nucleophilic and can compete with the desired C-alkylation. By temporarily "blocking" the nitrogen with a protecting group (like a Boc or Cbz group), the propensity for N-alkylation is eliminated, thereby forcing the alkylation to occur at the carbon atom via enolate formation. This significantly improves the yield and simplifies the purification of the C-alkylated product.
Q3: What are the common side products I should be aware of?
A3: Besides the N-alkylated product mentioned above, other potential side products include:
-
Di-alkylated product: If a strong base is used in excess or if the reaction is not quenched properly, a second alkylation can occur at the same carbon.
-
Diketopiperazine formation: Under certain conditions, especially if the morpholine ring opens and reforms, there is a risk of dimerization to form a diketopiperazine structure.[1][2]
-
Products from the reduction of the ester: During the final amide reduction step, a strong reducing agent like LiAlH4 can also reduce the methyl ester if the reaction is not carefully controlled (e.g., by using a milder or more selective reducing agent, or by controlling the stoichiometry and temperature).
Q4: Which analytical techniques are best for monitoring the progress of these reactions?
A4: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products in all steps.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity of intermediates and the final product. It is particularly useful for distinguishing between N- and C-alkylated isomers.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring reaction conversion with high sensitivity and for identifying the mass of the desired product and any side products.[3]
III. Troubleshooting Guides
Step 1: Synthesis of 3-Morpholinone
Issue: Low yield of 3-morpholinone.
| Possible Cause | Explanation & Solution |
| Incomplete reaction | The cyclization of monoethanolamine with ethyl chloroacetate requires sufficient reaction time and temperature. Solution: Ensure the reaction is heated to the recommended temperature (typically 50-80°C) for the specified duration.[4] Monitor the reaction by TLC until the starting materials are consumed. |
| Suboptimal base conditions | The reaction requires a base to deprotonate the monoethanolamine and to neutralize the HCl byproduct. Solution: Ensure the correct stoichiometry of the base (e.g., sodium metal to form sodium ethoxide) is used.[1] |
| Purification losses | 3-Morpholinone is a polar compound and can be partially soluble in the filtrate during isolation. Solution: After filtration of the salt byproduct, concentrate the filtrate and consider a second crop of crystals. Recrystallization from a suitable solvent system like isopropanol/ethyl acetate is crucial for obtaining a pure product.[1] |
Step 3: C-Alkylation of N-Protected 3-Morpholinone
Issue: Predominant N-alkylation product is observed even with a protecting group.
| Possible Cause | Explanation & Solution |
| Incomplete protection | If the N-protection step was not carried out to completion, the remaining unprotected 3-morpholinone will readily undergo N-alkylation. Solution: Ensure the N-protection reaction goes to completion by monitoring with TLC. Purify the N-protected intermediate before proceeding to the alkylation step. |
| Protecting group lability | The chosen protecting group may not be stable under the basic conditions of the alkylation reaction. Solution: Select a robust protecting group that is stable to strong bases, such as a Boc group. |
Issue: Low yield of the desired C-alkylated product.
| Possible Cause | Explanation & Solution |
| Inefficient enolate formation | The formation of the enolate at the C2 position is a prerequisite for C-alkylation. A base that is not strong enough will result in low enolate concentration. Solution: Use a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to ensure complete and irreversible deprotonation.[5] |
| Suboptimal solvent | The polarity of the solvent can influence the reactivity and stability of the enolate. Solution: Use a polar aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78°C) to stabilize the enolate and prevent side reactions.[6][7] |
| "Hard" alkylating agent | According to the Hard and Soft Acids and Bases (HSAB) principle, a "harder" alkylating agent might favor reaction at the oxygen of the enolate (O-alkylation). Solution: While methyl bromoacetate is generally suitable, if O-alkylation is observed, consider using a "softer" alkylating agent like methyl iodoacetate.[4] |
| Reaction temperature too high | Allowing the reaction to warm up prematurely can lead to side reactions and decomposition of the enolate or product. Solution: Maintain a low temperature (e.g., -78°C) during the enolate formation and the addition of methyl bromoacetate. Allow the reaction to warm to room temperature slowly.[6] |
digraph "Alkylation_Troubleshooting" { graph [nodesep=0.3, ranksep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];start [label="Low Yield in C-Alkylation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
q1 [label="Major product observed?", shape=diamond, fillcolor="#FBBC05"];
start -> q1;
a1 [label="N-Alkylated Product", shape=box, fillcolor="#F1F3F4"]; a2 [label="Starting Material", shape=box, fillcolor="#F1F3F4"]; a3 [label="Complex Mixture", shape=box, fillcolor="#F1F3F4"];
q1 -> a1 [label=" Yes "]; q1 -> a2 [label=" No, mostly\nstarting material "]; q1 -> a3 [label=" No, complex\nmixture "];
sol1 [label="Check N-protection.\nConsider a more robust\nprotecting group.", shape=note, fillcolor="#E8F0FE"]; sol2 [label="Use a stronger base (e.g., LDA).\nEnsure anhydrous conditions.\nIncrease reaction time.", shape=note, fillcolor="#E8F0FE"]; sol3 [label="Lower reaction temperature (-78°C).\nCheck for degradation of reagents.\nOptimize solvent.", shape=note, fillcolor="#E8F0FE"];
a1 -> sol1; a2 -> sol2; a3 -> sol3; }
Caption: Troubleshooting decision tree for the C-alkylation step.
Step 4: Amide Reduction
Issue: Reduction of the methyl ester group in addition to the amide.
| Possible Cause | Explanation & Solution |
| Excess reducing agent | Strong reducing agents like LiAlH4 can reduce both amides and esters. Using a large excess will lead to the reduction of both functional groups. Solution: Use a controlled amount of the reducing agent (typically 1.5-2 equivalents for a lactam). Add the reducing agent slowly at a low temperature (e.g., 0°C) and monitor the reaction closely by TLC. |
| Reaction temperature too high | Higher temperatures increase the reactivity of the reducing agent, making it less selective. Solution: Maintain a low temperature during the addition of the reducing agent and allow the reaction to proceed at a controlled temperature (e.g., 0°C to room temperature). |
| Non-selective reducing agent | LiAlH4 is a very powerful and often non-selective reducing agent. Solution: Consider using a more chemoselective reducing agent. Some nickel-catalyzed reductions or other specialized hydride reagents have been shown to selectively reduce amides in the presence of esters.[8] |
Issue: Incomplete reduction of the amide.
| Possible Cause | Explanation & Solution |
| Insufficient reducing agent | An insufficient amount of the reducing agent will lead to incomplete conversion. Solution: Ensure you are using at least 1.5 equivalents of the reducing agent. The quality of the reducing agent is also important; use a fresh, unexpired batch. |
| Reaction time too short | Amide reductions can sometimes be sluggish. Solution: Allow the reaction to stir for a sufficient amount of time, monitoring by TLC until the starting material is consumed. Gentle heating (reflux in THF) may be required after the initial addition.[9] |
IV. Experimental Protocols
Protocol 1: Synthesis of 3-Morpholinone
This protocol is adapted from established procedures for the synthesis of 3-morpholinone.[1][4]
-
To a solution of monoethanolamine (1.1 equivalents) in isopropanol, add sodium metal (1.1 equivalents) in portions.
-
Heat the mixture to 50°C and stir for 5 hours to form sodium 2-aminoethoxide.
-
Cool the resulting solution to 0°C in an ice-water bath.
-
Slowly add ethyl chloroacetate (1.0 equivalent) dropwise at 0°C.
-
After the addition is complete, heat the suspension to 80°C and stir for 2 hours.
-
Cool the reaction mixture and filter to remove the sodium chloride byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from an isopropanol/ethyl acetate mixture to yield pure 3-morpholinone.
Protocol 2: Representative C-Alkylation and Reduction
This protocol is a general guide based on the principles of enolate alkylation and amide reduction.[5][9][10]
Part A: N-Protection (Boc Protection)
-
Dissolve 3-morpholinone (1.0 equivalent) in a suitable solvent like dichloromethane.
-
Add di-tert-butyl dicarbonate ((Boc)2O, 1.1 equivalents) and a base such as triethylamine (1.2 equivalents).
-
Stir the reaction at room temperature and monitor by TLC until completion.
-
Work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer and concentrate to obtain the N-Boc-3-morpholinone, which can be purified by column chromatography if necessary.
Part B: C-Alkylation
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous THF at -78°C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of N-Boc-3-morpholinone (1.0 equivalent) in anhydrous THF to the LDA solution at -78°C.
-
Stir the mixture at -78°C for 1 hour to ensure complete enolate formation.
-
Add methyl bromoacetate (1.2 equivalents) dropwise to the enolate solution at -78°C.
-
Allow the reaction to stir at -78°C for 2-4 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part C: Deprotection and Reduction
-
Dissolve the purified N-Boc protected alkylated product in dichloromethane.
-
Add trifluoroacetic acid (TFA) and stir at room temperature until the Boc group is removed (monitor by TLC).
-
Neutralize the reaction mixture and extract the deprotected intermediate.
-
Dissolve the deprotected intermediate in anhydrous THF and cool to 0°C.
-
Slowly add a solution of lithium aluminum hydride (LiAlH4, 1.5-2.0 equivalents) in THF.
-
Allow the reaction to warm to room temperature and then heat to reflux to ensure complete reduction.
-
Cool the reaction to 0°C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate and purify the crude Methyl 2-(morpholin-3-yl)acetate by column chromatography or distillation.
V. Data Summary for Optimization
The following table provides a starting point for optimizing the critical C-alkylation step.
| Parameter | Condition 1 (Recommended) | Condition 2 (Alternative) | Condition 3 (Alternative) | Expected Outcome |
| Base | LDA | LHMDS | NaHMDS | LDA is generally preferred for clean enolate formation. |
| Solvent | THF | Diethyl Ether | Toluene | THF is optimal for stabilizing the lithium enolate.[6] |
| Temperature | -78°C | -40°C | 0°C | Lower temperatures favor kinetic control and reduce side reactions. |
| Alkylating Agent | Methyl Bromoacetate | Methyl Iodoacetate | Ethyl Bromoacetate | Bromoacetate is a good balance of reactivity and cost. Iodoacetate is more reactive. |
VI. References
-
Simmons, B. J., et al. (2013). Nickel-Catalyzed Amide Reduction. Journal of the American Chemical Society.
-
BenchChem. (2025). Technical Support Center: O-Alkylation Side Reactions in Lactam Synthesis.
-
Google Patents. (1964). US3121717A - Preparation of diketopiperazines. Retrieved from
-
Szostak, M., et al. (2014). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Journal of the American Chemical Society.
-
Goolcharran, A., & Borchardt, R. T. (2001). A kinetic study of the intramolecular aminolysis of a series of dipeptides. Journal of Pharmaceutical Sciences.
-
Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PubMed. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Alkyl Strategies for Optimizing Reaction Conditions. (2025). BenchChem.
-
Amide reduction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Optimizing reaction conditions for the synthesis of morpholine derivatives. (2025). BenchChem.
-
Reduction of Amides to Amines. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Methyl 2-(morpholin-2-yl)acetate | C7H13NO3 | CID 12150106 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones A In(III) - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism - TÜBİTAK Academic Journals. (2021). TÜBİTAK Academic Journals. Retrieved from [Link]
-
Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation - MDPI. (n.d.). MDPI. Retrieved from [Link]
-
A Comprehensive Review on C-3 Functionalization of β-Lactams - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Optimization of the alkylation reaction. Reaction conditions were... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Methyl [6-(2-amino-1,3-thiazol-4-yl)-3-oxo-1,4-benzoxazin-2-yl]acetates as possible COX-2 / 5-LOX inhibitors - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Alkylation of enolates. (n.d.). University of Oxford.
-
22.8: Alkylation of Enolate Ions - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Gaunt Lab and the Holy Grail: Synthesis of Lactams via C-H Activation - RSC Blogs. (2018). Royal Society of Chemistry. Retrieved from [Link]
-
22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (n.d.). NC State University Libraries.
-
Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? | ResearchGate. (2015). ResearchGate. Retrieved from [Link]
-
Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? | ResearchGate. (2015). ResearchGate.
-
GB849038A - N-vinyl-3-morpholinone compounds and polymers thereof - Google Patents. (1960). Google Patents. Retrieved from
-
22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. (2025). Chemistry LibreTexts. Retrieved from [Link]
-
3-Morpholinone | C4H7NO2 | CID 66953 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Assessing the Completeness of Alkylation with Methyl Bromoacetate: A Comparative Guide - Benchchem. (2025). BenchChem.
-
CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents. (2007). Google Patents. Retrieved from
-
Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Functionalization of β‐lactam 12 c,e across ring‐opening... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling - Princeton University. (n.d.). Princeton University. Retrieved from [Link]
Sources
- 1. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alkyl Strategies for Optimizing Reaction Conditions [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy methyl 2-((S)-morpholin-2-yl)acetate [smolecule.com]
- 10. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Purification of Methyl 2-(morpholin-3-yl)acetate hydrochloride
Introduction
Welcome to the technical support guide for the purification of Methyl 2-(morpholin-3-yl)acetate hydrochloride (CAS No. 1217685-44-3)[1]. This document is designed for researchers and drug development professionals who require high-purity material for their work. As a chiral morpholine derivative and an ester hydrochloride salt, this compound presents specific challenges and opportunities in purification[2]. Recrystallization remains a powerful, cost-effective, and scalable technique for achieving high purity by leveraging differences in solubility between the target compound and its impurities[3].
This guide provides not just a protocol, but a framework for understanding the principles at play, enabling you to troubleshoot and optimize the process for your specific needs. We will delve into the causality behind experimental choices, offering field-proven insights to navigate common pitfalls such as "oiling out" and poor crystal formation.
Core Principles: The Science of Recrystallization
Recrystallization is fundamentally a process of selective purification. The ideal solvent for recrystallization will exhibit a specific set of properties:
-
High Solubility at High Temperatures: The compound of interest should dissolve completely in the chosen solvent at or near its boiling point.
-
Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease dramatically, causing it to crystallize out of the solution.
-
Favorable Impurity Solubility: Impurities present in the crude material should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration)[4].
The formation of a crystalline lattice is an energetically favorable process of self-assembly. By allowing the solution to cool slowly and without disturbance, the molecules of this compound have time to orient themselves into a pure, ordered crystal lattice, effectively excluding mismatched impurity molecules[3]. Rapid cooling, or "shock cooling," leads to precipitation, a chaotic process that traps impurities within an amorphous solid[3].
Part 1: Solvent System Selection - The Critical First Step
The choice of solvent is the most critical parameter for a successful recrystallization. As this compound is a polar organic salt, polar solvents are the logical starting point. A preliminary screening with small amounts of crude material is essential.
Recommended Solvents for Initial Screening
| Solvent System | Type | Rationale & Expected Behavior | Boiling Point (°C) |
| Isopropanol (IPA) | Single Solvent | Often an excellent choice for hydrochloride salts. Its polarity is sufficient to dissolve the salt when hot, but solubility often drops significantly upon cooling. | 82.5 |
| Ethanol (EtOH) | Single Solvent | Similar to IPA, but slightly more polar. May be a better solvent, potentially leading to lower recovery if solubility remains high when cold. | 78.4 |
| Methanol (MeOH) | Single Solvent | The most polar of the short-chain alcohols. High risk of the compound being too soluble even when cold. Best used in a solvent/anti-solvent system. | 64.7 |
| Acetonitrile | Single Solvent | A polar aprotic solvent that can be effective for salts. | 81.6 |
| Isopropanol / Diethyl Ether | Solvent/Anti-Solvent | Dissolve the compound in a minimum of hot IPA, then slowly add diethyl ether (a non-polar anti-solvent) at room temperature until turbidity persists. This artificially lowers the compound's solubility to induce crystallization.[5] | N/A |
| Methanol / Ethyl Acetate | Solvent/Anti-Solvent | A common pairing where the compound is dissolved in methanol, and ethyl acetate is added as the anti-solvent to decrease polarity and induce crystal formation.[6] | N/A |
Part 2: Experimental Protocol - A Step-by-Step Workflow
This protocol provides a robust starting point. Remember to adapt solvent choice and volumes based on your initial screening results.
Workflow Diagram
Caption: General workflow for recrystallization.
Methodology
-
Dissolution: In an Erlenmeyer flask, add a chosen volume of the selected solvent (e.g., isopropanol) to your crude this compound. Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves completely at the boiling point. Causality: Using the absolute minimum amount of hot solvent is crucial for maximizing recovery, as any excess solvent will retain some product even when cold.[4]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Re-heat the mixture to boiling for a few minutes. Causality: Charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities.[4]
-
Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are visible, perform a hot filtration. This must be done quickly to prevent the product from crystallizing prematurely in the funnel. Use a pre-heated filter funnel and flask. Causality: This step removes insoluble impurities before the desired compound begins to crystallize.[3]
-
Slow Cooling (Crucial Step): Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of pure, well-defined crystals. Rapid cooling causes precipitation, which can trap impurities.[3]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals. Causality: The solubility of the compound is further decreased at lower temperatures, forcing more of it out of solution.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing dissolved impurities. Causality: Using cold solvent prevents the crystals from re-dissolving during the wash.[7]
-
Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C), until a constant weight is achieved.
Part 3: Troubleshooting Guide & FAQs
Even with a robust protocol, challenges can arise. This section addresses the most common issues in a direct Q&A format.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization problems.
Frequently Asked Questions
Q1: My compound separated as a sticky oil instead of crystals. What is "oiling out" and how do I fix it?
A1: "Oiling out" is a common issue, particularly with salts, where the compound separates from the solution as a liquid phase rather than a solid crystal.[7] This occurs when the supersaturated solution is cooled to a temperature that is above the melting point of the solid form of your compound in that solvent system.
-
Immediate Cause & Solution: The concentration of the solute is too high at a given temperature. The easiest fix is to add more hot solvent until the oil redissolves completely, then attempt the slow cooling process again. A more dilute solution is less likely to oil out.
-
Alternative Solution: Reheat the mixture to form a homogeneous solution and allow it to cool even more slowly. Insulating the flask can help. This gives molecules more time to find a crystal lattice.
-
Systematic Solution: The chosen solvent's boiling point may be too high. Switch to a solvent with a lower boiling point.
Q2: The solution has cooled completely, but no crystals have formed. What should I do?
A2: This indicates that the solution is not sufficiently supersaturated, which can be due to using too much solvent or the compound being highly soluble even at low temperatures.[3]
-
Induce Nucleation:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide a surface that can initiate crystal growth.[8]
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This provides a template for further crystallization.
-
-
Increase Supersaturation:
-
Evaporation: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Then, repeat the slow cooling process.
-
Anti-Solvent Addition: Add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy (turbid). Then, add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly. For this polar salt, good anti-solvents include diethyl ether or hexane.[6]
-
Q3: My final yield is very low. What are the likely causes?
A3: Low recovery is a frustrating but solvable problem. Several factors could be at play:
-
Excess Solvent: This is the most common cause. Too much solvent was used initially, and a significant amount of your product remains dissolved in the mother liquor.[4] You can try to recover more product by evaporating some of the solvent from the mother liquor to see if a second crop of crystals forms.
-
Premature Crystallization: If the hot filtration step was too slow, the product may have crystallized in the filter paper along with the impurities.
-
Incomplete Cooling: Ensure you have allowed sufficient time in the ice bath for the solution to reach its minimum temperature.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve a significant portion of your product.
Q4: How do I know if my recrystallization was successful and the product is pure?
A4: Purity assessment is key.
-
Melting Point Analysis: This is a fast and effective method. A pure crystalline compound will have a narrow and sharp melting point range, which should be higher than the melting point of the crude material.[3]
-
Visual Inspection: Pure crystals often appear uniform, with shiny surfaces that catch the light.[3]
-
Chromatographic/Spectroscopic Methods: For rigorous quantification of purity, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy are the standards.[5][9]
References
- Benchchem. Application Notes and Protocols for the Crystallization of High-Purity 2-(Oxan-2-yl)morpholine. Accessed January 6, 2026.
- Benchchem. Application Notes and Protocols for the Crystallization of 2-(2,4-Difluorophenyl)
- Chemistry LibreTexts. 2.
- University of Rochester, Department of Chemistry.
- Benchchem.
- Re-crystallization experiments A crystallization protocol was developed based on Fel solubility d
- Recrystalliz
- Al-Tamiemi, E. O., & Jasim, S. Synthesis and Characterization of Some New Morpholine Derivatives.
- OSHA. Morpholine. Published May 14, 2003.
- ResearchGate. 223 questions with answers in RECRYSTALLISATION | Science topic. Accessed January 6, 2026.
- Reddit. Recrystallisation Help : r/Chempros. Published October 30, 2020.
- BLDpharm. 1217685-44-3|(R)-Methyl 2-(morpholin-3-yl)acetate hydrochloride. Accessed January 6, 2026.
- Fluorochem. (R)-Methyl 2-(morpholin-3-yl)
- MDPI.
- Smolecule. Buy methyl 2-((S)-morpholin-2-yl)
- Wikisource.
- NIOSH | CDC.
- Sastry, T. U., et al.
- Santa Cruz Biotechnology. (R)-(Morpholin-2-yl)methanol hydrochloride | CAS 156925-22-3. Accessed January 6, 2026.
- ChemicalBook. (R)-METHYL2-(MORPHOLIN-3-YL)ACETATEHYDROCHLORIDE. Accessed January 6, 2026.
- ChemicalBook. (R)-METHYL2-(MORPHOLIN-3-YL)ACETATEHYDROCHLORIDE. Accessed January 6, 2026.
- ChemScene. 1313584-92-7 | (S)-Morpholin-2-ylmethanol hydrochloride. Accessed January 6, 2026.
Sources
- 1. 1217685-44-3|(R)-Methyl 2-(morpholin-3-yl)acetate hydrochloride|BLD Pharm [bldpharm.com]
- 2. Buy methyl 2-((S)-morpholin-2-yl)acetate [smolecule.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. asianpubs.org [asianpubs.org]
Technical Support Center: Managing HCl Byproduct in Esterification Reactions
Welcome to the technical support guide for managing hydrogen chloride (HCl) as a byproduct in esterification reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting and optimizing your synthetic procedures. The formation of HCl is a common occurrence, particularly when using acyl chlorides as esterification agents, and its effective removal is critical for achieving high yields and product purity.[1] This guide will delve into the causality behind various experimental choices, offering robust protocols and addressing specific issues you may encounter.
Troubleshooting Guide: Common Issues in HCl Removal
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Ester Product | HCl-mediated Ester Hydrolysis: The generated HCl is a strong acid that can catalyze the reverse reaction, hydrolyzing the ester back to the carboxylic acid and alcohol.[1] | 1. In-situ Scavenging: Add a base such as pyridine or triethylamine to the reaction mixture to neutralize HCl as it forms.[1][2] 2. Prompt Work-up: Process the reaction mixture immediately upon completion to prevent prolonged exposure of the ester to acidic conditions. |
| Incomplete Reaction: Insufficient reaction time or temperature. | Optimize reaction conditions. Monitor reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). | |
| Product Contaminated with Ammonium Salts | Solubility of Scavenger Salt: The hydrochloride salt of the amine scavenger (e.g., triethylammonium chloride) is soluble in the reaction solvent.[3] | 1. Solvent Selection: Choose a solvent in which the ammonium salt has low solubility, allowing for its removal by filtration.[3] 2. Aqueous Work-up: Perform an aqueous wash to extract the water-soluble salt.[4] 3. Solid-Supported Scavenger: Utilize a polymer-bound scavenger which can be removed by simple filtration.[5][6] |
| Emulsion Formation During Aqueous Work-up | Surfactant-like Properties: The presence of both polar and non-polar functional groups in the reaction mixture can lead to the formation of stable emulsions. | 1. Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which helps to break the emulsion.[7] 2. Centrifugation: For small-scale reactions, centrifuging the mixture can aid in phase separation.[8] |
| Product Degradation During Work-up | Base-Sensitivity of the Ester: The ester product may be susceptible to hydrolysis under the basic conditions of the aqueous wash.[4] | 1. Use a Weaker Base: Employ a mild base like sodium bicarbonate instead of stronger bases like sodium hydroxide for the aqueous wash.[4][7] 2. Minimize Contact Time: Perform the basic wash quickly and at a low temperature (e.g., in an ice bath).[9] |
| Difficulty Removing Excess Amine Scavenger | High Boiling Point/Solubility of Scavenger: Tertiary amines like triethylamine can be difficult to remove completely by rotary evaporation alone. | 1. Acidic Wash: During the work-up, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the excess amine, making it water-soluble and easily extracted. Caution: This step is only suitable if the desired ester is stable to acid. 2. Co-evaporation: Add a high-boiling point solvent like toluene and evaporate under reduced pressure to azeotropically remove the residual amine. |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove HCl from my esterification reaction?
The removal of HCl is paramount for two primary reasons:
-
Preventing Ester Hydrolysis: Esterification, especially the Fischer esterification, is a reversible process.[10][11] While HCl is often a byproduct of reactions using acyl chlorides rather than a catalyst in Fischer esterification, its presence creates a highly acidic environment that can promote the hydrolysis of the newly formed ester, thereby reducing the overall yield.[1] The equilibrium can be shifted back towards the starting materials in the presence of strong acid and water.
-
Simplifying Purification: The presence of HCl can interfere with subsequent purification steps, such as chromatography, by causing streaking on silica gel or altering the ionization state of the product. Neutralizing and removing the acid ensures a cleaner crude product that is more amenable to purification.
Q2: What are the main strategies for removing HCl, and how do I choose the right one?
There are three primary strategies for HCl removal. The choice depends on the stability of your product, the reaction scale, and the desired purity.
-
Aqueous Work-up with a Base: This is the most common method for lab-scale synthesis. It involves quenching the reaction, diluting it with an organic solvent, and washing with an aqueous basic solution (e.g., saturated sodium bicarbonate) to neutralize the HCl. This is suitable for esters that are stable to water and mild bases.[4][7]
-
In-situ Scavenging with a Soluble Base: A stoichiometric amount of a base, typically a tertiary amine like triethylamine (TEA) or pyridine, is added to the reaction mixture.[2] This base neutralizes the HCl as it is generated. This method is advantageous as it prevents the reaction medium from becoming acidic, protecting sensitive functional groups.[1]
-
Solid-Phase Scavenging: This involves using a polymer-bound (solid-supported) base.[5] These scavengers react with the HCl, and the resulting polymer-bound salt can be easily removed by filtration.[6] This technique is ideal for high-throughput synthesis and when aqueous work-ups are undesirable (e.g., for water-sensitive products).[12][13]
Below is a decision-making workflow to help you choose the appropriate method.
Q3: I am using triethylamine as an HCl scavenger. How does it compare to pyridine?
Both triethylamine (TEA) and pyridine are commonly used as acid scavengers in reactions that produce HCl.[2][14] However, they have different properties that can influence your choice:
| Feature | Triethylamine (TEA) | Pyridine |
| Basicity (pKa of conjugate acid) | ~10.75 | ~5.25 |
| Nucleophilicity | Sterically hindered, less nucleophilic. | More nucleophilic; can act as a catalyst by forming a reactive acylpyridinium intermediate.[14] |
| Removal | Volatile (b.p. 89 °C), but can be challenging to remove completely from the product. | Higher boiling point (115 °C), generally removed via aqueous acid wash. |
| Toxicity | Corrosive and irritant. | Toxic, with potential for reproductive harm.[14] |
Expert Insight: For simple acid scavenging where catalytic activity is not required, TEA is often preferred due to its higher basicity and lower toxicity profile.[15] If the reaction is sluggish, pyridine (or the addition of a catalytic amount of 4-dimethylaminopyridine, DMAP) can be beneficial due to its ability to activate acyl chlorides.[14]
Q4: Can you provide a detailed protocol for a standard aqueous work-up to remove HCl?
Certainly. This protocol assumes your ester product is soluble in a water-immiscible organic solvent like ethyl acetate or dichloromethane and is stable to mild aqueous base.
Experimental Protocol: Aqueous Work-up for HCl Neutralization
-
Cool the Reaction: Once the reaction is complete, cool the reaction vessel to room temperature, and then place it in an ice-water bath.
-
Quench and Dilute: Slowly add deionized water to the reaction mixture to quench any reactive reagents. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, 2-3 times the volume of the reaction mixture).
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.
-
Neutralizing Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[7] Stopper the funnel, and invert it gently, venting frequently to release the CO₂ gas that is generated. Shake more vigorously once the pressure buildup subsides.
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash with NaHCO₃ solution (Step 4 & 5) until the aqueous layer is no longer acidic (test with pH paper).
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine).[7] This helps to remove residual water from the organic layer and break any emulsions.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude ester product.
Q5: How do I use a solid-supported scavenger, and what are the advantages?
Using a solid-supported scavenger simplifies the purification process significantly by eliminating the need for an aqueous work-up.[6][13]
Experimental Protocol: HCl Removal with a Solid-Supported Scavenger
-
Select the Scavenger: Choose a polymer-supported base with sufficient capacity to neutralize all the generated HCl. Common examples include polymer-supported triethylamine (PS-TEA) or polymer-supported carbonate (PS-Carbonate).[5]
-
Add Scavenger: Add the solid-supported scavenger to the reaction mixture at the beginning of the reaction (for in-situ scavenging) or after the reaction is complete.
-
Stir: Allow the mixture to stir for a sufficient time to ensure complete neutralization of the HCl. This can range from 30 minutes to a few hours.
-
Filter: Once the scavenging is complete, simply filter the reaction mixture through a sintered glass funnel or a cotton plug to remove the resin.
-
Rinse: Wash the collected resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the crude product.
The primary advantage is the operational simplicity: the byproduct is removed by a simple filtration, which is fast, efficient, and avoids the potential for emulsion formation or product loss during aqueous extractions.[6]
References
- Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment.
- Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry. YouTube. Accessed January 6, 2026.
- Solid-Supported Scavengers. Supra sciences. Accessed January 6, 2026.
- Work up of ester?.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Accessed January 6, 2026.
- The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi. SciSpace. Accessed January 6, 2026.
- How can I remove the produced HCL during esterification reaction without adding base?.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Accessed January 6, 2026.
- Fischer Esterification-Typical Procedures. OperaChem. Accessed January 6, 2026.
- Synthetic chemists: getting rid of HCl?. Reddit. Accessed January 6, 2026.
- Can someone advise on esterification of carboxylic acid with ethanol in presence of con sulphuric acid?.
- Supported scavengers and reagents in organic chemistry.
- Fischer Esterification. University of Colorado Boulder. Accessed January 6, 2026.
- Tuning the Basicity for Highly Efficient and Reversible Hydrogen Chloride Absorption to Develop a Green Acid Scavenger. ACS Sustainable Chemistry & Engineering. Accessed January 6, 2026.
- Pyridine replacement in organic synthesis. Reddit. Accessed January 6, 2026.
- Multi-step organic synthesis using solid-supported reagents and scavengers: A new paradigm in chemical library generation.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. scispace.com [scispace.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. suprasciences.com [suprasciences.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cerritos.edu [cerritos.edu]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Challenges in the Purification of Organic Hydrochloride Salts
Welcome to the Technical Support Center for the purification of organic hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining pure, crystalline hydrochloride salts. Forming a hydrochloride salt is a common and effective strategy to improve the stability, solubility, and handling properties of basic organic compounds.[1][2] However, the purification process, particularly crystallization, is often fraught with challenges that can impede research and development timelines.
This document moves beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental phenomena and the "how" of resolving them. We will explore common issues from a mechanistic standpoint and offer robust, validated solutions.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter in real-time during your experiments. Each answer explains the underlying chemical principles before providing a clear, actionable solution.
Q1: My hydrochloride salt is "oiling out" or forming a gooey substance instead of crystallizing. What's happening and how do I fix it?
Expert Analysis: "Oiling out" is a common and frustrating phenomenon that occurs when a dissolved solid separates from a supersaturated solution as a liquid rather than a crystalline solid. This typically happens for one of two reasons:
-
High Solute Concentration: The degree of supersaturation is too high, leading to rapid phase separation that outpaces the orderly process of crystal lattice formation.
-
Temperature Mismatch: The boiling point of your recrystallization solvent is higher than the melting point of your hydrochloride salt. As the solution cools, it becomes supersaturated, but before the compound can crystallize, it melts, forming an oil. Getting an oil instead of crystals is a common outcome, especially with rapid temperature changes.[3]
Validated Solutions:
-
Reduce the Temperature: If you suspect a temperature mismatch, try re-dissolving the oil in a minimal amount of a lower-boiling-point solvent in which the compound is also soluble.
-
Decrease the Cooling Rate: Rapid cooling ("shock cooling") often leads to precipitation or oiling rather than crystallization.[4] Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to a colder environment like a refrigerator or ice bath.[4]
-
Add an "Anti-Solvent": Dissolve the oil in a small amount of a good solvent (e.g., methanol, isopropanol). Then, slowly add a miscible "anti-solvent" (a solvent in which your salt is insoluble, like diethyl ether or hexane) dropwise until persistent cloudiness appears.[5] Warm the solution slightly to redissolve the cloudiness and then allow it to cool slowly.
-
Seed the Solution: If you have a small amount of solid crude material, add a tiny crystal ("seed") to the cooled, supersaturated solution.[3] This provides a nucleation site for crystal growth to begin.
-
Increase Solvent Volume: The solution may be too concentrated. Add small amounts of the hot solvent until the oil redissolves, then proceed with slow cooling.
Q2: My purified salt is highly hygroscopic and difficult to handle. How can I manage this?
Expert Analysis: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[6] For hydrochloride salts, this can be an inherent property of the molecule's structure and crystal packing.[7] The presence of water can negatively impact stability, flowability, and accurate weighing.[2][8]
Validated Solutions:
-
Drying Protocols:
-
High Vacuum Drying: Dry the filtered solid under high vacuum at a slightly elevated temperature (ensure the temperature is well below the compound's melting or decomposition point). This is highly effective at removing residual water and volatile organic solvents.
-
Desiccation: Store the final product in a desiccator over a strong drying agent like phosphorus pentoxide (P₂O₅) or anhydrous calcium chloride.
-
-
Handling Environment:
-
Perform all manipulations (weighing, transferring) in a controlled atmosphere, such as a nitrogen-filled glove box or a dry bag, to minimize exposure to atmospheric moisture.
-
-
Solvent Choice:
Q3: My salt seems to be disproportionating back to the free base. How can I prevent this?
Expert Analysis: Salt disproportionation is the conversion of a salt back to its neutral free base form. This is a significant stability concern, especially for salts of weakly basic compounds.[12] It can occur in solution or even in the solid state if exposed to moisture. The stability of the salt is dependent on the pH of the microenvironment. If the pH rises above a critical value, known as the pHmax, the free base will become the dominant, less soluble species and may precipitate out.[13]
Validated Solutions:
-
Use Anhydrous Conditions: Water can facilitate proton exchange and raise the local pH, promoting conversion to the free base. Using anhydrous solvents (like dioxane, diethyl ether, or isopropanol) and anhydrous HCl for the salt formation step is critical.[10]
-
pH Control: For aqueous suspensions or formulations, the pH must be kept below the pHmax of the salt. This can be achieved by using an acidic vehicle.[12]
-
Solvent Selection: During purification, use aprotic solvents (e.g., ethyl acetate, DCM) which are less likely to facilitate the proton transfer required for disproportionation compared to protic solvents like alcohols.[13]
Q4: The final product contains residual solvents. How do I remove them?
Expert Analysis: Residual solvents are organic volatile impurities that remain from the synthesis or purification process. Their presence is a critical quality attribute, especially in pharmaceutical development, and is strictly regulated.[14]
Validated Solutions:
-
High Vacuum Drying: This is the most common and effective method. Applying a high vacuum reduces the boiling point of the solvents, facilitating their evaporation from the solid. Gentle heating can be applied, but care must be taken to avoid melting or degrading the salt.
-
Trituration/Washing: Wash or triturate the solid salt with a solvent in which the residual solvent is soluble but the salt itself is not. For example, washing a salt contaminated with ethyl acetate with cold hexane can be effective.
-
Analytical Quantification: It is essential to quantify the residual solvents to ensure they are below acceptable limits. The standard method for this is Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID).[14][15]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to choose a solvent system for recrystallization?
The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[4][16] This differential solubility is the driving force for crystallization upon cooling.
Causality Behind Solvent Choice:
-
Polarity: "Like dissolves like" is a guiding principle. Polar hydrochloride salts generally dissolve better in polar solvents like alcohols (methanol, ethanol, isopropanol) and are less soluble in non-polar solvents like hexanes or toluene.[5][17]
-
Solvent/Anti-Solvent Systems: Often, a single solvent is not ideal. A common strategy is to dissolve the salt in a minimal amount of a hot "good" solvent (e.g., isopropanol) and then slowly add a "bad" or "anti-solvent" (e.g., diethyl ether) until the solution becomes turbid, then clarify by gentle heating before slow cooling.[5] 2-Propanol and diethyl ether are a frequently used pair for precipitating HCl salts.[5]
| Solvent | Boiling Point (°C) | Polarity | Common Use for HCl Salts |
| Water | 100 | Very High | Use with caution; many HCl salts are highly soluble, leading to low recovery.[5] Can introduce hydration issues. |
| Methanol | 65 | High | Good solvent, but often too effective, leading to high solubility even when cold. Can be used in a solvent/anti-solvent system. |
| Ethanol | 78 | High | Similar to methanol; many HCl salts are too soluble for it to be a good primary recrystallization solvent.[5] |
| Isopropanol (IPA) | 82 | Medium | An excellent and widely used solvent for recrystallizing HCl salts.[5][18] Offers a good balance of solubility. |
| Ethyl Acetate (EtOAc) | 77 | Medium | Often used as a solvent for salt formation or as a washing solvent. |
| Acetone | 56 | Medium | Limited use for recrystallization but can be a helpful washing solvent.[5] Can potentially react with primary amines to form imines.[19] |
| Diethyl Ether | 35 | Low | Commonly used as an anti-solvent to induce precipitation. Most HCl salts are insoluble in it.[5] |
| Hexane/Heptane | 69 / 98 | Very Low | Used as anti-solvents or for washing non-polar impurities from the solid salt. |
Table 1: A general guide for solvent selection in the recrystallization of organic hydrochloride salts. Suitability must be determined empirically.
Q2: What is polymorphism and why is it a concern for hydrochloride salts?
Polymorphism is the ability of a solid material to exist in more than one crystal structure or form.[20][21] These different forms, or polymorphs, have the same chemical composition but different internal crystal packing.
This is a critical concern in drug development because different polymorphs can have significantly different physicochemical properties, including:
-
Solubility and Dissolution Rate: Affecting a drug's bioavailability.
-
Stability: One polymorph may be more chemically or physically stable than another.[2]
-
Melting Point
-
Hygroscopicity
The specific polymorph obtained can be highly sensitive to the crystallization conditions, such as the choice of solvent, cooling rate, and presence of impurities.[20] It is crucial to control the crystallization process to consistently produce the desired, most stable polymorph.[22] Characterization by techniques like X-Ray Powder Diffraction (XRPD) is essential to identify and control the polymorphic form.[23]
Q3: Which analytical techniques are essential for assessing the purity of my hydrochloride salt?
A multi-faceted approach is necessary to fully characterize the purity and identity of your salt. No single technique tells the whole story.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for assessing purity. It quantifies the main compound and detects structurally related impurities.[15]
-
Nuclear Magnetic Resonance (¹H NMR): Confirms the chemical structure of the organic component. In deuterated solvents like DMSO-d₆, the acidic N-H proton of the salt is often visible, helping to confirm salt formation.[24] Quantitative NMR (qNMR) can also be used as a direct method to determine purity.[15]
-
Mass Spectrometry (MS): Confirms the molecular weight of the free base and helps identify unknown impurities.
-
Ion Chromatography (IC): A standard technique for the quantitative determination of the chloride counterion, which is mandatory for confirming the salt's identity and stoichiometry.[25]
-
Karl Fischer Titration: The definitive method for quantifying water content, which is crucial for hygroscopic compounds.[13][15]
-
Elemental Analysis (CHN): Provides the percentage of carbon, hydrogen, and nitrogen. When combined with analysis for chlorine, it can confirm the empirical formula and salt stoichiometry.
Section 3: Protocols & Workflows
Protocol 1: General Recrystallization of a Hydrochloride Salt
This protocol provides a robust workflow for purifying a typical organic hydrochloride salt.
-
Solvent Selection: Empirically test the solubility of your crude salt in a small range of solvents (see Table 1) to find a suitable system where solubility is poor in the cold and high in the hot.
-
Dissolution: Place the crude salt in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid is just completely dissolved.
-
Decolorization (Optional): If the solution is colored by high molecular weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[4]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.[4] Once at room temperature, cooling can be completed in an ice-water bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold recrystallization solvent, followed by a wash with a non-polar solvent (like cold diethyl ether or hexane) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly under high vacuum to remove all residual solvents.
-
Analysis: Analyze the final product for purity (HPLC, NMR) and identity (Melting Point, MS).
Protocol 2: Conversion of a Free Base to its Hydrochloride Salt
This protocol uses a solution of HCl in an organic solvent, which avoids the introduction of water.
-
Preparation of HCl Solution: A solution of anhydrous HCl can be prepared by bubbling dry HCl gas through an anhydrous solvent like diethyl ether or dioxane.[19] Alternatively, commercial solutions (e.g., 2M HCl in diethyl ether, 4M HCl in dioxane) are widely available.
-
Dissolution: Dissolve the organic free base (1 equivalent) in a suitable anhydrous organic solvent (e.g., ethyl acetate, diethyl ether, DCM).
-
Acidification: While stirring the solution of the free base at 0 °C (ice bath), slowly add the HCl solution (1.0 to 1.1 equivalents) dropwise.
-
Precipitation: The hydrochloride salt will often precipitate immediately as a solid. If it does not, continue stirring for 30-60 minutes. Precipitation can be further induced by adding an anti-solvent or reducing the solvent volume under reduced pressure.
-
Isolation and Drying: Collect the solid salt by vacuum filtration, wash with cold, anhydrous solvent (e.g., diethyl ether), and dry thoroughly under high vacuum.
Visual Workflows
References
- Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing.
- The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.
- Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride.
- Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues.
- What's the proper way to convert a freebase to hydrochloride? Reddit.
- What's the proper way to convert a freebase to hydrochloride? ECHEMI.
- Hydrochloride Salt of the GABAkine KRM-II-81.
- Methods for the separation of hcl from a chloride salt and compositions produced thereby.
- Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. ePrints Soton.
- Purification of organic hydrochloride salt?
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Stereoselective and Enantioselective Strategies for the Commercial-Scale Synthesis of Dorzolamide Hydrochloride.
- Solid polymorphs of a flna-binding compound and its hydrochloride salts.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- 2.
- How can I separate my active natural compound
- Converting to the hydrochloric salt for storage? Sciencemadness Discussion Board.
- Continuous crystallisation of organic salt polymorphs. Frontiers.
- Recrystallizing but not getting any crystals. Physics Forums.
- How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. Ovid.
- Quality Control Methodologies for Pharmaceutical Counterions.
- Reagents & Solvents: Solvents for Recrystalliz
- What makes a substance hygroscopic?
- Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline.
- Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients.
- How to detect a HCl salt in organic compunds. Reddit.
- method for salt preparation.
- Bubbling hcl gas or adding hcl for crystalliz
- Overcoming challenges in the purific
Sources
- 1. nbinno.com [nbinno.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physicsforums.com [physicsforums.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. ovid.com [ovid.com]
- 13. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mt.com [mt.com]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 22. Frontiers | Continuous crystallisation of organic salt polymorphs [frontiersin.org]
- 23. WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts - Google Patents [patents.google.com]
- 24. reddit.com [reddit.com]
- 25. chromatographyonline.com [chromatographyonline.com]
How to convert Methyl 2-(morpholin-3-yl)acetate hydrochloride to free base
Topic: Conversion of Methyl 2-(morpholin-3-yl)acetate hydrochloride to its Free Base
Welcome to the Technical Support Center. This guide provides detailed protocols and troubleshooting advice for the conversion of this compound to its free base. The following information is curated for researchers, scientists, and professionals in drug development who may encounter specific challenges during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind converting this compound to its free base?
A1: The conversion is an acid-base neutralization reaction. This compound is a salt, formed by the reaction of the basic secondary amine in the morpholine ring with hydrochloric acid. To obtain the "free base," which is the neutral form of the amine, a base is added to the hydrochloride salt solution.[1][2] This added base removes the proton from the protonated morpholine nitrogen, regenerating the neutral amine and forming a salt and water as byproducts. The free base is typically less soluble in water and more soluble in organic solvents than its hydrochloride salt, which allows for its extraction and isolation.[2]
Q2: Why is it necessary to convert the hydrochloride salt to the free base?
A2: The free base is often required for subsequent synthetic steps, such as coupling reactions where the lone pair of electrons on the nitrogen atom needs to be available to act as a nucleophile.[3] Amine salts, being protonated, are not nucleophilic. Additionally, the free base may have different solubility properties that are advantageous for purification or formulation. Amine salts are generally crystalline solids with higher melting points and greater water solubility, which is beneficial for storage and stability.[1]
Q3: What are the critical parameters to consider before starting the conversion?
A3: Before beginning the experiment, it is crucial to consider the following:
-
Choice of Base: The base should be strong enough to deprotonate the morpholinium ion but mild enough to minimize hydrolysis of the methyl ester group.
-
Reaction Temperature: The reaction should ideally be carried out at a low temperature (e.g., 0-5 °C) to further reduce the rate of ester hydrolysis.
-
Choice of Solvent: A biphasic system (water and an immiscible organic solvent) is typically used to facilitate the extraction of the free base as it is formed.
-
Work-up Procedure: Proper extraction and drying techniques are essential to isolate a pure, anhydrous product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of free base | 1. Incomplete neutralization. 2. Ester hydrolysis. 3. Emulsion formation during extraction. 4. The free base is partially soluble in the aqueous layer. | 1. Ensure the pH of the aqueous layer is sufficiently basic (pH 9-10). 2. Use a mild base (e.g., NaHCO₃, K₂CO₃), maintain a low temperature, and minimize reaction time. 3. Add brine (saturated NaCl solution) to the separatory funnel to break up the emulsion. Gentle swirling instead of vigorous shaking can also help. 4. Perform multiple extractions with the organic solvent to maximize recovery. Saturating the aqueous layer with NaCl can also decrease the solubility of the free base. |
| Product is an oil instead of a solid | The free base may have a low melting point or be a liquid at room temperature. | This is not necessarily a problem. Confirm the identity and purity of the product using analytical techniques such as NMR and mass spectrometry. |
| Presence of water in the final product | Incomplete drying of the organic extract. | Use an appropriate amount of a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Ensure the drying agent is free-flowing and not clumped together before filtering. A final wash of the organic layer with brine before drying can also help remove bulk water.[4][5] |
| Contamination with starting material | Insufficient amount of base used for neutralization. | Monitor the pH of the aqueous layer during the addition of the base. Add the base portion-wise until the desired pH is reached and remains stable. |
| Product degradation over time | Free amines can be less stable than their corresponding hydrochloride salts, potentially susceptible to oxidation or other degradation pathways. | Store the isolated free base under an inert atmosphere (e.g., nitrogen or argon) at a low temperature. For long-term storage, consider converting it back to a stable salt if necessary. |
Experimental Protocols
Core Principle: The Chemical Transformation
The conversion of this compound to its free base is a straightforward acid-base reaction. The key is to select conditions that favor the deprotonation of the amine without promoting the hydrolysis of the ester.
Caption: Chemical conversion of the hydrochloride salt to the free base.
Protocol 1: Mild Conversion using Sodium Bicarbonate
This protocol is recommended to minimize the risk of ester hydrolysis.
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Ethyl acetate (or Dichloromethane)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[5][6]
-
Separatory funnel, Erlenmeyer flasks, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Dissolution: Dissolve this compound in deionized water (approximately 10-20 mL of water per gram of salt) in an Erlenmeyer flask equipped with a magnetic stir bar. Cool the solution to 0-5 °C in an ice bath.
-
Neutralization: While stirring, slowly add saturated aqueous sodium bicarbonate solution dropwise. Effervescence (release of CO₂) will be observed.[7] Continue adding the bicarbonate solution until the effervescence ceases and the pH of the aqueous solution is between 8 and 9 (check with pH paper).
-
Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). For each extraction, gently swirl or invert the funnel to mix the layers and then allow them to separate. Vigorous shaking may lead to emulsion formation.
-
Combine and Wash: Combine the organic extracts in the separatory funnel. Wash the combined organic layer with brine (1 x volume of the organic layer). This helps to remove residual water and break any emulsions.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add anhydrous sodium sulfate or magnesium sulfate. Swirl the flask; if the drying agent clumps together, add more until some of it remains free-flowing.[5] Let it stand for 15-20 minutes.
-
Isolation: Filter the solution to remove the drying agent. Rinse the drying agent with a small amount of fresh ethyl acetate to recover any remaining product.
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to yield the free base.
Protocol 2: Using a Stronger Base (Potassium Carbonate)
This protocol may be faster but carries a slightly higher risk of ester hydrolysis. Careful temperature control is essential.
Materials:
-
This compound
-
10% w/v aqueous potassium carbonate (K₂CO₃) solution
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware.
Procedure:
-
Dissolution: Dissolve this compound in deionized water (10-20 mL/g) and cool to 0-5 °C.
-
Neutralization: Slowly add 10% aqueous potassium carbonate solution dropwise with vigorous stirring, maintaining the temperature below 5 °C. Monitor the pH and add the base until the pH is stable between 9 and 10.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Combine and Wash: Combine the organic extracts and wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation and Concentration: Filter and concentrate the organic solution using a rotary evaporator to obtain the free base.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the free base conversion.
References
- O'Donnell, M. J., Boniece, J. M., & Earp, S. E. (1978). The O'Donnell Amino Acid Synthesis. Tetrahedron Letters, 19(28), 2641-2644.
-
University of Rochester, Department of Chemistry. Tips & Tricks: Drying Methods. Retrieved from [Link]
-
Kawaken Singapore. Morpholine Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, August 15). 3.2: Drying Agents. Retrieved from [Link]
-
Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways. Retrieved from [Link]
-
Wikipedia. (n.d.). Free base. Retrieved from [Link]
-
University of Alberta, Department of Chemistry. Isolation (Recovery) of amines. Retrieved from [Link]
- Vankawala, P. J., et al. (2002). A method for the deprotonation of hydrochloride salts of peptide esters to free amino peptide esters. Indian Journal of Chemistry - Section B, 41B(5), 1029-1033.
- Hay, R. W., & Porter, L. J. (1967). The basic hydrolysis of amino acid esters. Journal of the Chemical Society B: Physical Organic, 1261-1264.
- Williams, A. (1976). Ester hydrolysis. Chemical Society Reviews, 5(2), 125-154.
-
PubChem. (n.d.). Morpholine. Retrieved from [Link]
- An, G., et al. (2021). Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol. The Journal of Organic Chemistry, 86(21), 15303–15314.
-
Chegg. (2023, February 26). Potassium hydroxide was used to "freebase" and precipitate out the amine product. Retrieved from [Link]
-
Reddit. (2021, June 2). Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine? Retrieved from [Link]
-
ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]
-
Reddit. (2022, February 27). Potassium carbonate as a base. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 30). 8.1: Acid and Base Neutralization. Retrieved from [Link]
-
YouTube. (2016, May 27). The Power of Baking Soda! Retrieved from [Link]
-
SYNTHETIKA. (n.d.). Magnesium Sulfate Anhydrous (Drying Agent) MgSO4 - 500g. Retrieved from [Link]
-
Star Grace Mining Co.,Ltd. (n.d.). China Anhydrous Magnesium Sulphate Drying Agent Suppliers, Producer, Manufacturers. Retrieved from [Link]
-
ResearchGate. (2022, September 22). De-esterification of amino acid esters. Retrieved from [Link]
-
MDPI. (2022, April 27). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from [Link]
- Google Patents. (n.d.). US2776972A - Recovery of morpholine from aqueous solutions thereof.
-
ResearchGate. (2023, August 7). A Comprehensive Study on Equilibrium and Kinetics of Morpholine Extraction from Aqueous Stream with CA in Toluene: Experimental Evaluation, Extraction model and Parametric Optimization employing Desirability Function. Retrieved from [Link]
-
PubMed. (2022, June 2). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
-
The Merck Index via Royal Society of Chemistry. (n.d.). Morpholine. Retrieved from [Link]
-
PubMed. (2001, April). [Drying ability of anhydrous sodium sulfate on wet organic solvents after liquid-liquid partition]. Retrieved from [Link]
-
Scribd. (n.d.). Anhydrous Sodium Sulfate as Drying Agent. Retrieved from [Link]
-
chemeurope.com. (n.d.). Sodium bicarbonate. Retrieved from [Link]
-
Reddit. (2023, May 17). why is my lab using sodium hydroxide (NaOH) to neutralize strong acids when sodium bicarbonate can be used for the same thing without being as dangerous of a chemical to handle? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Morpholine. Retrieved from [Link]
-
ChemBK. (2024, April 9). (3R)-morpholin-3-ylmethanol. Retrieved from [Link]
-
ResearchGate. (2023, August 7). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]
-
Googleapis.com. (n.d.). MORPHOLINE-WATER-Z-ETHYLHEXANOL. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]
Sources
- 1. Free base - Wikipedia [en.wikipedia.org]
- 2. Isolation (Recovery) [chem.ualberta.ca]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sodium Sulfate in Chemical Labs: Applications as a Drying Agent [elchemy.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Substituted Morpholines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of substituted morpholines. As a Senior Application Scientist, I've designed this guide to address the common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold. Morpholine and its derivatives are prevalent in medicinal chemistry, serving as key components in numerous pharmaceuticals.[1][2][3] However, their synthesis is not always straightforward. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of your synthetic routes and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter in the lab, offering explanations for their root causes and providing actionable protocols to resolve them.
Problem 1: Low Yield of N-Substituted Morpholine in Alkylation Reactions
Question: I am attempting to synthesize an N-alkylated morpholine by reacting morpholine with an alkyl halide, but my yields are consistently low. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in N-alkylation of morpholines are a frequent issue, often stemming from several competing side reactions. Understanding these pathways is key to mitigating them.
Root Causes and Mechanistic Insights:
-
Overalkylation (Quaternization): The most common side reaction is the formation of a quaternary ammonium salt.[4][5][6][7][8] The desired secondary or tertiary amine product is still nucleophilic and can react with another equivalent of the alkyl halide to form a quaternary ammonium salt. This is particularly problematic with highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) and when using an excess of the alkyl halide.
-
Steric Hindrance: If either the morpholine nitrogen or the alkyl halide is sterically hindered, the rate of the desired SN2 reaction will be significantly reduced, allowing side reactions to become more prominent.[4]
-
Poor Solubility: If the reactants or the base are not fully dissolved in the chosen solvent, the reaction kinetics can be slow and heterogeneous, leading to incomplete conversion.
Troubleshooting Protocol:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess of the morpholine relative to the alkyl halide (e.g., 1.1 to 1.5 equivalents) to minimize the chance of the product reacting further.
-
Choice of Base and Solvent:
-
Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to scavenge the acid produced during the reaction without competing with the morpholine as a nucleophile.
-
Ensure your solvent (e.g., acetonitrile, DMF, THF) can dissolve all reactants and the base. For sluggish reactions, a polar aprotic solvent like DMF can be beneficial.
-
-
Reaction Temperature: Start the reaction at room temperature. If the reaction is slow, gently heat it. Avoid excessively high temperatures, which can promote side reactions.
-
Alternative Alkylation Strategies:
-
Reductive Amination: This is an excellent alternative to direct alkylation.[9][10][11][12] It involves the reaction of morpholine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the desired N-alkylated product. This method avoids overalkylation.[9][10]
-
"Borrowing Hydrogen" Catalysis: For the synthesis of N-alkylated morpholines from alcohols, transition-metal catalyzed "borrowing hydrogen" or "hydrogen autotransfer" reactions are highly efficient and atom-economical.[13][14] These reactions proceed through the in situ oxidation of the alcohol to an aldehyde, followed by reductive amination with the morpholine, regenerating the catalyst and producing water as the only byproduct.[13]
-
Data Summary: Comparison of N-Alkylation Methods
| Method | Advantages | Disadvantages | Typical Reducing/Catalytic Agents |
| Direct Alkylation | Simple procedure | Prone to overalkylation, use of toxic alkyl halides | None (Base is used) |
| Reductive Amination | High selectivity for mono-alkylation, milder conditions | Requires a reducing agent | Sodium triacetoxyborohydride, Sodium cyanoborohydride[9][11] |
| "Borrowing Hydrogen" | Atom-economical, uses readily available alcohols, generates water as the only byproduct | Requires a metal catalyst, may require higher temperatures | Ru, Ir, or Ni complexes[13][14][15] |
Problem 2: Formation of Unexpected Byproducts in Ring-Closing Reactions
Question: I am synthesizing a C-substituted morpholine via an intramolecular cyclization (e.g., from an amino alcohol derivative), but I am observing significant amounts of impurities. What are the potential side reactions?
Answer:
The formation of byproducts in ring-closing reactions for morpholine synthesis often depends on the specific synthetic route employed. Here are some common scenarios:
Root Causes and Mechanistic Insights:
-
Intermolecular Reactions: If the concentration of the acyclic precursor is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers or polymers.
-
Ring-Opening of the Product: Under harsh acidic or basic conditions, the newly formed morpholine ring can be susceptible to cleavage.[16][17][18]
-
Incomplete Cyclization: If the cyclization conditions are not optimal (e.g., insufficient reaction time, low temperature), you may isolate the unreacted starting material or partially cyclized intermediates.
-
Rearrangement Reactions: In certain synthetic strategies, such as the Bischler-Napieralski or Pictet-Spengler reactions, which can be adapted for morpholine synthesis, unexpected rearrangements can occur.[19][20][21][22][23][24][25][26][27][28]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in morpholine cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted morpholines?
A1: Several robust methods exist for the synthesis of substituted morpholines. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include:
-
From 1,2-Amino Alcohols: This is a very common and versatile approach. The amino alcohol can be reacted with a two-carbon electrophile, followed by cyclization.[3][29][30]
-
Palladium-Catalyzed Carboamination: This method allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols.[31]
-
Reductive Amination of Dialdehydes: The oxidation of ribonucleosides can generate dialdehydes that undergo reductive amination with primary amines to form morpholine nucleoside derivatives.[12]
-
From Aziridines: The ring-opening of activated aziridines with a suitable oxygen nucleophile, followed by intramolecular cyclization, is another effective strategy.[3]
Q2: How can I synthesize chiral morpholines with high enantioselectivity?
A2: The synthesis of chiral morpholines is of great interest in drug development.[32][33][34][35] Achieving high enantioselectivity can be challenging. Common strategies include:
-
Starting from a Chiral Pool: Using enantiomerically pure amino alcohols as starting materials is a straightforward approach.[31]
-
Asymmetric Catalysis: The development of catalytic asymmetric methods is an active area of research. This includes asymmetric hydrogenation of dehydromorpholines and enantioselective halocyclization reactions.[32][34]
-
Chiral Auxiliaries: Employing a chiral auxiliary to direct the stereochemical outcome of a key bond-forming step, followed by its removal, is a classic strategy.
Q3: Which analytical techniques are best for identifying side products in my reaction mixture?
A3: A combination of analytical techniques is often necessary for the unambiguous identification of side products:
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction and get a preliminary idea of the number of components in the mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an invaluable tool for identifying the molecular weights of the components in your reaction mixture, which can provide strong clues about the identity of side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and is essential for the definitive characterization of both the desired product and any isolated impurities.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of a compound, allowing for the determination of its elemental composition.
Q4: I am performing a reductive amination to synthesize an N-substituted morpholine, but I am also seeing reduction of my aldehyde/ketone starting material. How can I prevent this?
A4: This is a common chemoselectivity issue in reductive amination.[9] The choice of reducing agent is critical.
-
Use a Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) is generally the preferred reducing agent for this transformation. It is mild enough that it will not readily reduce aldehydes and ketones but is reactive enough to reduce the iminium ion intermediate. Sodium cyanoborohydride can also be used, but it is more toxic.
-
Two-Step Procedure: If you continue to have issues, you can perform the reaction in two distinct steps. First, form the imine or enamine by reacting the morpholine with the carbonyl compound, often with removal of water (e.g., using a Dean-Stark apparatus or molecular sieves). Then, in a separate step, add a reducing agent like sodium borohydride to reduce the isolated imine.
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
-
To a stirred solution of the aldehyde or ketone (1.0 equiv) and morpholine (1.1 equiv) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, 0.1-0.5 M) at room temperature, add sodium triacetoxyborohydride (1.5 equiv) portion-wise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted morpholine.
References
-
Morpholine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]
- Jain, A., & Sahu, S. K. (2024).
- Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. (2022). MDPI.
- A New Strategy for the Synthesis of Substituted Morpholines. (2007). PMC - NIH.
- Ortiz, K. G., et al. (2024).
- Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023).
- Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones A In(III). (n.d.).
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2020). PMC - NIH.
- Palchykov, V. (2019). Recent progress in the synthesis of morpholines.
- Synthesis and Antimicrobial Evaluation of Bis‐morpholine Triazine Qu
- The Pictet-Spengler Reaction Updates Its Habits. (2018). PMC - PubMed Central - NIH.
- Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. (2014). Journal of the American Chemical Society.
-
Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]
-
Reductive amination - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
- Chen, X., et al. (2011).
- Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. (2023). PMC - NIH.
- Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. (2011).
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2022). PMC - NIH.
- CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof. (n.d.).
-
Bischler–Napieralski reaction - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
-
Pictet–Spengler reaction - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
- CN101157667A - A kind of morpholine quaternary ammonium salt type ionic liquid and preparation method thereof. (n.d.).
- US20060004203A1 - Modified pictet-spengler reaction and products prepared there
- The Challenges and Solutions of Chiral Drug Prepar
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
-
Bischler–Napieralski reaction - Grokipedia. (n.d.). Retrieved January 6, 2026, from [Link]
- Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. (2023). MDPI.
- Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. (2021). Organic Chemistry Frontiers (RSC Publishing).
- The mechanism of the Pictet–Spengler reaction. (n.d.).
- A practical catalytic reductive amination of carboxylic acids. (2020). RSC Publishing.
- Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry.
- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023).
- Meeting Challenges in Asymmetric Synthesis. (2012). Pharmaceutical Technology.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Morpholine quaternary ammonium salt ion liquid and prepar
- Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. (2020). MDPI.
- Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applic
- N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. (2022).
- Nekrasov, M. D., et al. (2020).
- Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. (2022).
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Evaluation of Bis‐morpholine Triazine Quaternary Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101157667A - A kind of morpholine quaternary ammonium salt type ionic liquid and preparation method thereof - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Morpholine quaternary ammonium salt ion liquid and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. akjournals.com [akjournals.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]
- 19. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bischler-Napieralski Reaction [organic-chemistry.org]
- 21. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 22. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 23. US20060004203A1 - Modified pictet-spengler reaction and products prepared therefrom - Google Patents [patents.google.com]
- 24. grokipedia.com [grokipedia.com]
- 25. researchgate.net [researchgate.net]
- 26. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 27. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds | MDPI [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Morpholine synthesis [organic-chemistry.org]
- 30. chemrxiv.org [chemrxiv.org]
- 31. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 33. article.scirea.org [article.scirea.org]
- 34. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 35. pharmtech.com [pharmtech.com]
Technical Support Center: Troubleshooting Low Conversion in Morpholine Acylation Reactions
Welcome to the technical support center for morpholine acylation. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the synthesis of N-acylmorpholines. This resource moves beyond simple checklists to explain the underlying chemical principles, helping you not only solve immediate issues but also build a more robust understanding of your reaction system.
Frequently Asked Questions (FAQs)
Q1: My morpholine acylation reaction shows very low or no conversion. What are the first things I should check?
A1: When facing low conversion, it's crucial to start with the fundamentals before exploring more complex variables. In over 90% of cases, the issue lies with one of three areas: reagent integrity, reaction setup, or stoichiometry.
-
Reagent Integrity:
-
Morpholine: Is it pure? Morpholine is hygroscopic and can absorb atmospheric moisture, which can quench moisture-sensitive reagents.[1] If its purity is in doubt, consider distillation or using a fresh bottle.
-
Carboxylic Acid: Verify the purity of your starting acid. Non-obvious impurities can interfere with the catalyst or activating agent.
-
Solvent: Ensure you are using an anhydrous solvent, especially when your activation chemistry is sensitive to water (e.g., when forming acyl chlorides or using many common coupling reagents).[2][3][4]
-
Coupling Agents/Reagents: Many activating agents (e.g., thionyl chloride, oxalyl chloride, HATU, DCC) are highly sensitive to moisture and can be deactivated by improper storage or handling.[2][4] Using a fresh bottle or a properly stored reagent is a critical first step.[2]
-
-
Reaction Setup:
-
Anhydrous Conditions: Did you flame-dry your glassware and run the reaction under an inert atmosphere (e.g., nitrogen or argon)?[3] This is non-negotiable for most modern coupling protocols to prevent the deactivation of reagents by ambient moisture.
-
-
Stoichiometry:
-
Have you double-checked your calculations? An incorrect molar ratio of reactants, base, or coupling agent is a frequent and easily correctable source of error.
-
Below is a logical workflow to guide your initial troubleshooting efforts.
Caption: Initial troubleshooting workflow for low conversion.
Q2: I'm using a standard coupling reagent like HATU or EDC/HOBt, but the reaction is still sluggish. Why might this be, and what can I do?
A2: This is a common issue that often points to the inherent reactivity of morpholine or the specific nature of your carboxylic acid.
The Causality: Morpholine's structure is key here. The ether oxygen atom withdraws electron density from the nitrogen, making it significantly less nucleophilic than similar secondary amines like piperidine.[5] This reduced nucleophilicity means that even when you successfully form a highly reactive activated ester (e.g., an HOBt ester), the subsequent nucleophilic attack by morpholine can be the rate-limiting step, leading to low conversion. This problem is exacerbated if your carboxylic acid is sterically hindered or your amine is electron-deficient.[6]
Troubleshooting Steps:
-
Choice of Base: The base is not just a spectator. It deprotonates the amine and neutralizes acidic byproducts. For sterically hindered reactions, a non-nucleophilic, bulky base like diisopropylethylamine (DIPEA) is often preferred over triethylamine (TEA). Ensure you are using an adequate amount, typically 2-3 equivalents.
-
Solvent Choice: The polarity of the solvent can influence the stability of reaction intermediates.[3] While DMF and DCM are common, switching to a more polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or using a solvent mixture can sometimes improve solubility and reaction rates.
-
Temperature: Most coupling reactions are initially run at 0 °C to control the exothermic activation step and then warmed to room temperature. If conversion is low, gently heating the reaction mixture (e.g., to 40-50 °C) after the initial activation period can provide the necessary energy to overcome the activation barrier for the nucleophilic attack.[7] Always monitor for potential side reactions or decomposition at higher temperatures using TLC or LC-MS.
-
Switch Activation Strategy: If standard coupling agents fail, you may need a more potent activation method. Converting the carboxylic acid to an acyl fluoride in situ using a reagent like BTFFH has proven effective for challenging couplings involving electron-deficient amines.[6]
Deep Dive: Carboxylic Acid Activation
The conversion of a carboxylic acid's hydroxyl group into a better leaving group is the heart of the acylation reaction.[8] The choice of activator dictates the reactivity of the acylating species and the overall success of the reaction.
Q3: My carboxylic acid is sterically hindered. Which activation method is most likely to succeed?
A3: Steric hindrance around the carbonyl group can prevent coupling reagents from accessing the acid, and it can also block the subsequent approach of the morpholine nucleophile. This requires a two-pronged approach: forming a less bulky, highly reactive intermediate and providing conditions that favor the reaction.
Recommended Strategy: Acyl Chloride Formation Converting the carboxylic acid to an acyl chloride is often the most robust method for hindered substrates.[9] Acyl chlorides are among the most reactive carboxylic acid derivatives.
-
Reagents: Use oxalyl chloride with a catalytic amount of DMF, or thionyl chloride (SOCl₂).[8][9] Oxalyl chloride is often preferred as the byproducts (CO, CO₂, HCl) are all gaseous, simplifying workup.
-
Causality: The acyl chloride is small and highly electrophilic, minimizing the steric barrier for its formation and maximizing its reactivity toward the weakly nucleophilic morpholine.
-
Execution: The reaction is typically performed in a non-polar aprotic solvent like DCM or THF at 0 °C to room temperature. After formation (monitored by IR or the cessation of gas evolution), the solvent and excess reagent are often removed in vacuo. The crude acyl chloride is then re-dissolved in fresh anhydrous solvent and treated with morpholine and a non-nucleophilic base (like DIPEA) at low temperature.
Caption: Common pathways for carboxylic acid activation.
Q4: Can I use the carboxylic acid directly without an activating agent?
A4: Direct thermal condensation of a carboxylic acid and an amine is possible but generally requires very high temperatures (often >160 °C), which can be unsuitable for complex molecules with sensitive functional groups.[10] The primary reason for this is that the hydroxyl group (OH) of a carboxylic acid is a very poor leaving group. At high temperatures, the acid and amine can form an ammonium carboxylate salt, which then eliminates water to form the amide.
Some Lewis acid catalysts, such as boric acid or certain titanium and zirconium compounds, can activate the carboxylate and allow the reaction to proceed at lower temperatures, though this is less common in fine chemical synthesis compared to using stoichiometric coupling reagents.[10] For most laboratory-scale syntheses, activating the carboxylic acid is the more reliable and efficient strategy.
Reaction Parameters & Optimization
Q5: How do I select the right solvent and temperature for my reaction?
A5: Solvent and temperature are interdependent variables that must be optimized for your specific substrate combination.
Solvent Selection: The ideal solvent should fully dissolve all reactants and reagents while being inert to the reaction conditions.
| Solvent Class | Examples | Characteristics | Best For... |
| Aprotic, Non-Polar | DCM, THF | Good for dissolving organic molecules. Easy to remove. Less likely to interfere with reactive intermediates. | General purpose couplings, especially acyl chloride reactions.[3] |
| Aprotic, Polar | DMF, NMP, MeCN | High boiling points. Excellent solvating power for polar molecules and salts (e.g., coupling agent byproducts). | Difficult couplings where reactants have poor solubility. Can help accelerate slow reactions.[11] |
| Ethers | Dioxane, Et₂O | Relatively non-polar and inert. | Specific applications where polarity needs to be minimized. Toluene is also used in some cases.[11] |
Temperature Optimization: Temperature directly affects the reaction rate.[1][7]
-
Start Cold (0 °C): The initial mixing of the carboxylic acid and the activating agent is often exothermic. Running this step at 0 °C prevents reagent decomposition and minimizes side reactions.
-
Warm to Ambient (RT): After the activation is complete (typically 15-30 min), the nucleophile (morpholine) is added, and the reaction is allowed to warm to room temperature. For many standard acylations, this is sufficient.
-
Apply Heat (40-80 °C): If monitoring by TLC or LC-MS shows low conversion after several hours at room temperature, gentle heating is the next logical step. This is particularly useful for hindered substrates or when using the less nucleophilic morpholine.[1]
-
Avoid Excessive Heat: Very high temperatures can cause decomposition of reactants, reagents, or the desired product.[11]
Protocols & Methodologies
Protocol 1: General Morpholine Acylation using HATU
This protocol is a robust starting point for many morpholine acylations.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DMF or DCM to the flask (to a concentration of approx. 0.1-0.5 M). Stir until the acid is fully dissolved.
-
Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 equiv.) and a non-nucleophilic base such as DIPEA (2.5 equiv.). Stir the mixture at 0 °C for 15-20 minutes. You may observe a color change.
-
Amine Addition: Add morpholine (1.2 equiv.) dropwise to the activated mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Analysis of Reaction Mixture by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for monitoring reaction progress and identifying potential byproducts.
-
Sample Preparation: Quench a small aliquot (1-2 drops) of the reaction mixture in a vial containing ~1 mL of a suitable solvent like methanol or acetonitrile.
-
Analysis: Inject the diluted sample onto an appropriate LC-MS system, typically using a C18 reverse-phase column.
-
Interpretation: Look for the mass-to-charge ratio (m/z) corresponding to the [M+H]⁺ ion of your starting materials and the expected product. A decrease in the peak area of the starting materials and a corresponding increase in the product peak area indicate successful conversion. This technique can also reveal the formation of unexpected side products.[12][13]
References
-
Banda, P. G., Kurup, G. B., et al. (n.d.). Optimization of reaction conditions for the reaction of morpholine, aldehyde, and phenyl acetylene by Fe3O4–NH2‐Cu. ResearchGate. Retrieved from [Link]
-
Gagnon, J., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. Retrieved from [Link]
-
Meyer, A. U., et al. (2021). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. ACS Catalysis. Retrieved from [Link]
-
Mako, Z., et al. (2020). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Retrieved from [Link]
-
Rostami, A., et al. (2014). Acetylation of alcohols and phenols with acetic anhydride under solvent-free conditions using an ionic liquid based on morpholine as a recoverable and reusable catalyst. ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. IntechOpen. Retrieved from [Link]
-
Organic Chemistry Portal. (2021). Acylation of Amines, Part 4: with Carboxylic Acids. YouTube. Retrieved from [Link]
-
Guo, Z., et al. (2016). Reaction conditions optimization for the N‐formylation of morpholine. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
-
GOV.UK. (2012). Methods for the detection of morpholine in apples. Retrieved from [Link]
-
Hengel, M. J., et al. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697-701. Retrieved from [Link]
-
Hengel, M. J., et al. (2014). Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
OSHA. (2003). Morpholine. Retrieved from [Link]
-
Cao, Y., et al. (2019). The derivatization reaction of morpholine. ResearchGate. Retrieved from [Link]
-
Study.com. (n.d.). Acylation: Mechanism & Reaction. Retrieved from [Link]
-
Allen Institute. (n.d.). Acylation Reaction- Mechanism, Applications and FAQs. Retrieved from [Link]
-
Reichardt, C. (2004). Solvent Effects on Transition States and Reaction Rates. ResearchGate. Retrieved from [Link]
-
Chupakhin, O. N., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]
-
Wang, J. (2019). Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. Chinese Journal of Organic Chemistry, 39(1), 51-66. Retrieved from [Link]
-
Kuroda, K., & Hayashi, Y. (2022). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 51(12), 4739-4760. Retrieved from [Link]
-
Organic Chemistry. (2019). Activation Substitution of Carboxylic Acids. YouTube. Retrieved from [Link]
-
Jolit, A., et al. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science, 10(31), 7255-7260. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11624-11628. Retrieved from [Link]
-
Reddit. (2018). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]
-
Ogiwara, Y. (2023). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate. Retrieved from [Link]
-
Lin, H., et al. (2010). Separation and purification of multiply acetylated proteins using cation-exchange chromatography. Methods in Molecular Biology, 613, 125-31. Retrieved from [Link]
-
Lin, H., et al. (2010). Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. Methods in Molecular Biology, 613, 125-131. Retrieved from [Link]
-
Sönnichsen, F. D., et al. (1999). Hydrophilic interaction/cation-exchange chromatography for the purification of synthetic peptides from closely related impurities: serine side-chain acetylated peptides. Journal of Peptide Research, 54(2), 148-53. Retrieved from [Link]
-
Various Authors. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Retrieved from [Link]
-
Marr, G. A. (n.d.). University of the Highlands and Islands. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Morpholine - Wikipedia [en.wikipedia.org]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: HPLC Method Development for Purity Analysis of Morpholine Intermediates
Welcome to the technical support center for HPLC method development focused on the purity analysis of morpholine and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during chromatographic analysis. Here, we move beyond generic advice to offer scientifically grounded explanations and actionable protocols, ensuring the integrity and success of your analytical work.
The Challenge of Morpholine Analysis
Morpholine and its derivatives are crucial building blocks in medicinal chemistry. However, their analysis by reversed-phase HPLC presents a unique set of challenges. As a basic and highly polar compound, morpholine often exhibits poor retention on traditional C18 columns and can produce asymmetrical peak shapes due to interactions with residual silanols on the silica support.[1][2] Furthermore, the simple morpholine scaffold lacks a strong UV chromophore, making detection at low levels difficult without derivatization.[1] This guide will address these issues head-on, providing you with the expertise to develop robust and reliable HPLC methods.
I. Troubleshooting Guide: A-Question-and-Answer Approach
This section is structured to directly address the specific problems you may encounter during your experiments.
Peak Shape and Retention Issues
Question: Why is my morpholine intermediate peak showing significant tailing?
Answer: Peak tailing for basic compounds like morpholine intermediates is a classic problem in reversed-phase HPLC.[3] The primary cause is the interaction between the protonated (positively charged) amine group of your analyte and deprotonated (negatively charged) silanol groups (Si-O⁻) on the surface of the silica-based column packing material.[4] This secondary interaction is stronger than the desired hydrophobic interaction with the stationary phase, leading to a "smearing" effect and a tailing peak.
Causality and Solutions:
-
Silanol Interactions: At a typical mobile phase pH (between 3 and 7), some residual silanol groups on the C18 column are ionized and can interact with your basic analyte.
-
Solution 1: Lower the Mobile Phase pH: By adding an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase to achieve a pH of 2.5-3.0, you can suppress the ionization of the silanol groups, minimizing these secondary interactions.[5]
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups, which significantly improves peak shape for basic compounds.[4]
-
Solution 3: Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to preferentially interact with the active silanol sites, effectively shielding your analyte from these interactions. However, this approach is becoming less common with the advent of better column technologies.[3]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.
Question: My morpholine intermediate is not retained on a C18 column. What are my options?
Answer: The high polarity of many morpholine intermediates leads to their poor retention on traditional reversed-phase columns, where retention is primarily driven by hydrophobic interactions.
Causality and Solutions:
-
Insufficient Hydrophobicity: Your analyte is too polar to interact sufficiently with the nonpolar C18 stationary phase and is eluting with the solvent front.
-
Solution 1: Use a 100% Aqueous Mobile Phase with an Appropriate Column: Some modern C18 columns are designed to be "aqueous stable." Using a 100% aqueous mobile phase (with a suitable buffer) on these columns can increase the retention of very polar compounds.[7]
-
Solution 2: Employ a Polar-Embedded or Polar-Endcapped Column: These columns have a polar group embedded in or near the base of the alkyl chain. This allows for better interaction with polar analytes and prevents phase collapse in highly aqueous mobile phases.[8][9]
-
Solution 3: Consider HILIC or Mixed-Mode Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating highly polar compounds. Mixed-mode columns, which have both reversed-phase and ion-exchange characteristics, can also provide excellent retention for polar, ionizable compounds like morpholine intermediates.[1][9]
-
Detection and Sensitivity Issues
Question: I am struggling to achieve the required sensitivity for my morpholine intermediate using a UV detector. What can I do?
Answer: Morpholine itself and many of its simple aliphatic intermediates lack a significant UV chromophore, making detection at low concentrations challenging.
Causality and Solutions:
-
Lack of a Chromophore: The molecule does not absorb light in the typical UV range (200-400 nm).
-
Solution 1: Pre- or Post-Column Derivatization: This is a common and effective strategy. By reacting your morpholine intermediate with a derivatizing agent that has a strong UV chromophore, you can significantly enhance its detectability. A widely used reagent is 1-naphthylisothiocyanate (NIT), which reacts with the secondary amine of morpholine to form a thiourea derivative with strong UV absorbance.[10][11][12]
-
Solution 2: Use an Alternative Detector: If derivatization is not feasible, consider using a more universal detector like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS). An MS detector offers the added advantage of providing mass information for peak identification.
-
II. Experimental Protocols
Protocol 1: General Purity Analysis of a Morpholine Intermediate (with UV Chromophore)
This protocol is a starting point for a morpholine intermediate that possesses a UV-absorbing moiety.
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm, or the λmax of the analyte).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a solvent that is weaker than or compatible with the initial mobile phase (e.g., a mixture of water and acetonitrile).
Protocol 2: Purity Analysis of Morpholine via Pre-Column Derivatization with 1-Naphthylisothiocyanate (NIT)
This protocol is for morpholine or its intermediates that lack a UV chromophore.
-
Derivatization Reagent Preparation: Prepare a solution of 1-naphthylisothiocyanate (NIT) in acetonitrile (e.g., 1 mg/mL).
-
Sample Derivatization: a. To 100 µL of your sample solution (in acetonitrile), add 100 µL of the NIT solution. b. Add a small amount of a non-nucleophilic base (e.g., 10 µL of triethylamine) to catalyze the reaction. c. Vortex the mixture and allow it to react at room temperature for 30-60 minutes, or gently heat if necessary. d. Dilute the reaction mixture with the initial mobile phase before injection.
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Isocratic Elution: A typical starting point would be a 60:40 mixture of Acetonitrile:Water. Adjust as needed for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at ~230 nm (the absorbance maximum for the NIT derivative).
-
Injection Volume: 20 µL.
-
III. Frequently Asked Questions (FAQs)
Q1: How do I choose between a C18, a polar-embedded, and a HILIC column for my morpholine intermediate?
A1: The choice depends on the overall polarity of your molecule.
-
C18: If your morpholine intermediate has a significant non-polar region, a C18 column with a low pH mobile phase may provide adequate retention.
-
Polar-Embedded: If your molecule is moderately polar and you are struggling with retention on a C18, a polar-embedded column is a good next step.
-
HILIC: For very polar morpholine intermediates with minimal non-polar character, HILIC will likely be the most effective choice.
Q2: My chiral morpholine intermediate is a racemic mixture. How can I separate the enantiomers?
A2: Chiral separation requires the introduction of another chiral entity into the system. There are two primary approaches in HPLC:
-
Direct Method (Chiral Stationary Phases - CSPs): This is the most common approach. You would screen a variety of chiral columns (e.g., polysaccharide-based or macrocyclic glycopeptide-based) with different mobile phases (normal phase, reversed-phase, or polar organic) to find a system that resolves the enantiomers.[13][14]
-
Indirect Method (Chiral Derivatization): You can react your racemic intermediate with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (like a C18).[15]
Q3: What are the key validation parameters I need to consider for a purity method according to ICH guidelines?
A3: For a purity method, you should validate for specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, accuracy, and precision (repeatability and intermediate precision). Robustness and stability-indicating properties are also critical.
IV. Visualized Workflows
General Method Development Workflow
Caption: A logical workflow for HPLC method development.
Troubleshooting Peak Tailing for Basic Analytes
Caption: A decision tree for troubleshooting peak tailing.
V. Data Summary
| Parameter | Recommendation for Morpholine Intermediates | Rationale |
| Stationary Phase | High-purity, end-capped C18; Polar-embedded; HILIC | Minimizes silanol interactions; Provides retention for polar analytes. |
| Mobile Phase pH | 2.5 - 3.0 (for reversed-phase) | Suppresses silanol ionization, improving peak shape for basic compounds. |
| Mobile Phase Additives | 0.1% Formic Acid or 0.1% TFA | Controls pH and improves peak shape. |
| Detection | UV (with derivatization if needed); CAD; ELSD; MS | Overcomes the lack of a strong chromophore in many morpholine compounds. |
| Derivatizing Agent | 1-Naphthylisothiocyanate (NIT) | Reacts with the secondary amine to create a highly UV-active derivative. |
References
- Karlsson, A., & Levin, J. O. (2001). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. The Analyst, 126(2), 152–154.
-
Levin, J. O., & Karlsson, A. (2001). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. Available at: [Link]
- Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 502-506.
-
Schwartz, N. (2014).[3]Troubleshooting HPLC- Tailing Peaks. Restek. Available at: [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]
-
uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs.com. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. HELIX Chromatography. Available at: [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech, Inc.. Available at: [Link]
-
Shenyang East Chemical Science-Tech Co., Ltd. (2023). Liquid phase method for morpholine. ES CHEM Co.,Ltd. Available at: [Link]
- ANWAR, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 507-511.
- Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs.
-
ResearchGate. (n.d.). The derivatization reaction of morpholine. ResearchGate. Available at: [Link]
- Herbert, N. R., & Ebdon, D. (2001). The HPLC analysis of polar analytes with aqueous mobile phases.
-
I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. I.B.S. Analytical. Available at: [Link]
- Cao, M., Zhang, P., Feng, Y., Zhang, H., Zhu, H., Lian, K., & Kang, W. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of analytical methods in chemistry, 2018, 8590813.
- Nacalai Tesque, Inc. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column. Nacalai Tesque, Inc..
- Przybyciel, M. (2023).
- Phenomenex. (n.d.).
- Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis.
-
Regis Technologies. (2022). Getting Started with Chiral Method Development. Regis Technologies. Available at: [Link]
-
Mastelf Technologies. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. Available at: [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.com [chromtech.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Blogs | Restek [discover.restek.com]
- 7. hplc.eu [hplc.eu]
- 8. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Technical Support Center: Synthesis of Methyl 2-(morpholin-3-yl)acetate
A Guide to Identifying and Controlling Synthesis-Related Impurities
Welcome to the technical support guide for the synthesis of Methyl 2-(morpholin-3-yl)acetate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with impurity identification and control during this specific synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for Methyl 2-(morpholin-3-yl)acetate, and what are the primary impurities I should expect?
A1: The synthesis of Methyl 2-(morpholin-3-yl)acetate and related structures typically follows one of two primary pathways: Nucleophilic Substitution or Reductive Amination. Each route has a characteristic impurity profile that originates from starting materials, side reactions, or subsequent degradation.[1][2][3]
-
Nucleophilic Substitution: This is a direct and common approach where morpholine acts as a nucleophile, attacking an electrophilic acetate precursor like methyl chloroacetate or methyl bromoacetate.[4]
-
Reductive Amination: This multi-step process involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced to the target amine.[5][6] This method is versatile but requires careful control of reaction conditions to avoid side products.[7][8]
The diagram below illustrates a simplified nucleophilic substitution pathway and highlights potential points of impurity introduction.
Caption: Workflow for Unknown Impurity Identification.
Q3: Which analytical technique is most appropriate for my impurity analysis: HPLC, GC-MS, or NMR?
A3: The choice of technique depends on the properties of the analyte and the goal of the analysis (detection, quantification, or structural identification). [9]Methyl 2-(morpholin-3-yl)acetate and its likely impurities are polar and non-volatile, making liquid chromatography the primary tool for separation and quantification.
| Technique | Best For | Advantages | Limitations | Causality & Rationale |
| HPLC-UV/MS | Routine analysis, quantification, and initial identification. | High sensitivity with MS detection. [10]Applicable to a wide range of polar, non-volatile compounds. [11]Stability-indicating methods can be developed. [12] | Morpholine moiety lacks a strong UV chromophore, often requiring MS detection or derivatization for UV. [13][14] | This is the workhorse technique because it directly analyzes the compounds in their native state without requiring heat, which could cause degradation. MS provides molecular weight information crucial for initial identification. [10] |
| GC-MS | Analysis of residual solvents or volatile impurities. | Excellent separation efficiency and sensitive detection for volatile compounds. [14] | Requires analytes to be volatile and thermally stable. Derivatization is often necessary for polar compounds like morpholine, adding complexity. [15] | Useful for orthogonal verification but not the primary method for the main compound and its polar impurities due to the need for derivatization, which can introduce artifacts. |
| NMR Spectroscopy | Definitive structure elucidation of unknown impurities. | Provides unambiguous structural information, including connectivity and stereochemistry, without needing a reference standard. [16][17]Non-destructive. [16] | Relatively low sensitivity, requiring isolated or enriched samples (typically >0.1 mg). [18]Complex mixtures can lead to overlapping signals. [16] | NMR is the gold standard for structure confirmation. [19]Techniques like COSY, HSQC, and HMBC allow chemists to piece together the molecular structure from fundamental principles. [20] |
Troubleshooting & Protocols
Q4: My reductive amination reaction has low conversion and forms multiple by-products. How can I optimize it?
A4: Low conversion and by-product formation in reductive aminations are common challenges, often stemming from the equilibrium nature of imine/enamine formation and the reactivity of the reducing agent. [7][8]
-
Issue 1: Slow Imine Formation: The initial condensation between the amine (morpholine derivative) and the carbonyl can be slow.
-
Solution: The reaction pH is critical. It must be acidic enough to catalyze carbonyl protonation but not so acidic that the amine is fully protonated and non-nucleophilic. A common strategy is to use a mild acid catalyst like acetic acid. [7]* Issue 2: Carbonyl Reduction: The reducing agent may reduce the starting aldehyde/ketone before it can form the imine.
-
Solution: Use a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an excellent choice because it is a mild hydride donor that preferentially reduces the protonated iminium ion over the less electrophilic carbonyl group. [6][21]* Issue 3: By-product Formation (e.g., alcohol from carbonyl reduction): This points to an imbalance between the rate of imine formation and reduction.
-
Solution: Employ a "direct" or "in-situ" reductive amination protocol where the amine, carbonyl, and a selective reducing agent like STAB are combined in a single pot. This ensures that the imine/iminium ion is reduced as soon as it is formed, driving the equilibrium toward the product. [6]Avoid using powerful reducing agents like NaBH₄ without first forming the imine and removing water. [21]
-
Experimental Protocols
Protocol 1: HPLC-MS Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating method for Methyl 2-(morpholin-3-yl)acetate.
-
Instrumentation & Columns:
-
HPLC or UPLC system coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for retaining the polar analytes (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm). An alternative is a mixed-mode or reverse-phase C18 column. [13][22]
-
-
Reagents & Mobile Phase:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
Sample Diluent: 50:50 Acetonitrile:Water.
-
-
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Flow Rate | 0.3 mL/min | Standard for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 2 µL | Minimize peak distortion. |
| Gradient | 0-1 min (95% B), 1-10 min (95% -> 50% B), 10-12 min (50% B), 12.1-15 min (95% B) | A shallow gradient is used in HILIC to effectively separate polar compounds. |
-
MS Detection (ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). Morpholine nitrogen is readily protonated.
-
Scan Range: m/z 50 - 500. This covers the expected mass of the parent compound and most likely impurities.
-
Source Parameters: Optimize capillary voltage, cone voltage, and gas flows for the specific instrument to maximize the signal for the parent compound.
-
Protocol 2: Structure Elucidation of an Unknown Impurity by NMR
This workflow assumes an impurity has been isolated (>0.1 mg) and dissolved in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).
-
Acquire 1D Spectra:
-
¹H NMR: Provides information on the number of different proton environments, their integration (ratio), and splitting patterns (neighboring protons). [19] * ¹³C NMR & DEPT-135: Identifies the number of different carbon environments. DEPT-135 distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent.
-
-
Acquire 2D Spectra for Connectivity:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This helps build spin systems (e.g., -CH₂-CH₂-).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This is crucial for assigning carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for connecting the different spin systems and fragments to build the final molecular structure. [20]
-
-
Data Interpretation:
-
Use the HSQC to assign carbons directly attached to protons.
-
Use the COSY to link adjacent protonated carbons.
-
Use the HMBC to find long-range H-C connections, which are critical for identifying connections across quaternary carbons or heteroatoms (like the ester carbonyl or the morpholine N and O).
-
Combine all data to propose a definitive structure for the impurity.
-
References
-
Eawag-BBD. (n.d.). Morpholine Degradation Pathway. Retrieved from [Link]
-
Combourieu, B., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(2), 622-629. Retrieved from [Link]
-
Pharmaffiliates. (2024). Isolation and characterization of pharmaceuticals with impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurity profiling of pharmaceutical Formulation. Retrieved from [Link]
-
Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. ResearchGate. Retrieved from [Link]
-
Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Hellenic Journal of Innovative Chemistry. Retrieved from [Link]
-
Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
Gorog, S. (2007). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 1-13. Retrieved from [Link]
-
Shinde, V. (2024). Sources and Types of Impurities in Pharmaceutical Substances. Veeprho. Retrieved from [Link]
-
Giraudeau, P. (2022). NMR methods for the analysis of mixtures. Chemical Communications, 58(88), 12256-12272. Retrieved from [Link]
-
Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 520-526. Retrieved from [Link]
-
ES CHEM Co., Ltd. (2023). Liquid phase method for morpholine. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]
-
ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. Retrieved from [Link]
-
Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Kumar, A., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. Retrieved from [Link]
-
Martínez-Klimova, E., et al. (2024). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. Molbank, 2024(1), M1875. Retrieved from [Link]
-
Creative Biostructure. (n.d.). How Does NMR Help Identify Natural Compounds?. Retrieved from [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]
-
Piel, J. (2010). NMR-spectroscopic analysis of mixtures: from structure to function. Beilstein Journal of Organic Chemistry, 6, 969-980. Retrieved from [Link]
-
Wolfe, J. P., & Nakhla, J. S. (2008). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 10(21), 4875-4878. Retrieved from [Link]
-
Professor Dave Explains. (2016, April 26). NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of morpholine acetate. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Kessler, H., et al. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chimia, 59(9), 543-551. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. Retrieved from [Link]
-
Green Chemist. (2025). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]
-
ResearchGate. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Retrieved from [Link]
Sources
- 1. Isolation and characterization of pharmaceuticals with impurities. [wisdomlib.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. veeprho.com [veeprho.com]
- 4. Buy methyl 2-((S)-morpholin-2-yl)acetate [smolecule.com]
- 5. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Scaling Up the Synthesis of Chiral Morpholine Derivatives
Welcome to the Technical Support Center for the synthesis of chiral morpholine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these valuable scaffolds. Chiral morpholines are integral components in numerous pharmaceuticals, and their efficient, enantiomerically pure synthesis is a critical challenge in drug development. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to support your experimental work.
Troubleshooting Guide: Common Challenges in Chiral Morpholine Synthesis
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Enantioselectivity (ee%)
Q: My reaction is producing the chiral morpholine with low enantiomeric excess. What are the common causes and how can I improve stereoselectivity?
A: Low enantioselectivity is a frequent hurdle when scaling up chiral syntheses. The root cause often lies in the catalyst system, reaction conditions, or substrate quality. A systematic approach to troubleshooting is recommended.
-
Suboptimal Catalyst or Ligand: The choice of a chiral catalyst or ligand is paramount for achieving high stereoselectivity. Ensure you are using a catalyst system reported to be effective for your specific substrate class. Small changes to the ligand structure can have a profound impact on enantioselectivity.[1][2]
-
Catalyst Deactivation or Poisoning: Catalysts, particularly metal-based ones, can be sensitive to impurities in the starting materials or solvents.[3][4] Trace amounts of water, oxygen, or other coordinating species can poison the catalyst, leading to a non-selective background reaction.
-
Solution: Use high-purity, anhydrous solvents and reagents. Degas solvents prior to use. If catalyst poisoning is suspected, consider passing starting materials through a plug of activated alumina or silica gel.
-
-
Incorrect Reaction Temperature: The enantioselectivity of many asymmetric reactions is highly temperature-dependent.
-
Solution: Carefully screen a range of temperatures. Often, lower temperatures lead to higher enantiomeric excess, although this may come at the cost of a slower reaction rate.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state of the enantioselective step.[5][6][7]
-
Substrate Purity: Impurities in the starting material can interfere with the catalyst or participate in side reactions, eroding enantioselectivity.
-
Solution: Ensure the purity of your starting materials by re-crystallization or chromatography before use.
-
Issue 2: Poor Diastereoselectivity (dr)
Q: My synthesis of a polysubstituted morpholine is resulting in a mixture of diastereomers with a low diastereomeric ratio. How can I improve this?
A: Controlling diastereoselectivity is crucial when multiple stereocenters are being formed. The approach to improving it depends on the synthetic strategy.
-
Substrate-Controlled Diastereoselection: In many syntheses, the stereochemistry of the starting material dictates the stereochemical outcome of the newly formed centers.[8][9]
-
Solution: Ensure the enantiomeric purity of your starting materials, such as chiral amino alcohols or epoxides. The steric and electronic properties of substituents on the starting material can also influence the facial selectivity of the reaction.
-
-
Reagent-Controlled Diastereoselection: The choice of reagents and catalysts can overcome the inherent facial bias of the substrate.
-
Solution: For cyclization reactions, the choice of base or acid catalyst can influence the transition state geometry and, therefore, the diastereomeric ratio. In some cases, a change in the metal catalyst or ligand in an asymmetric reaction can favor the formation of a different diastereomer.
-
-
Thermodynamic vs. Kinetic Control: The observed diastereomeric ratio may be a result of either kinetic or thermodynamic control.
-
Solution: If the reaction is under kinetic control, changing the reaction temperature or the rate of addition of reagents can sometimes improve the diastereomeric ratio. If the undesired diastereomer is the thermodynamically more stable product, it may be necessary to redesign the synthetic route. In some cases, it's possible to epimerize the undesired diastereomer to the desired one under specific conditions.
-
Issue 3: Challenges with Protecting Groups
Q: I'm encountering issues with the introduction or removal of protecting groups for the morpholine nitrogen. What are some common problems and solutions?
A: Protecting group strategy is a critical consideration in multi-step syntheses and can present several challenges on scale.[10]
-
Difficulty in Protecting Group Removal: Some protecting groups, while robust during synthesis, can be difficult to remove without affecting other functional groups or the chiral centers in the molecule.
-
Solution: Choose a protecting group that can be removed under orthogonal conditions to other sensitive functionalities. For example, a Boc group (removed with acid) is orthogonal to a Cbz group (removed by hydrogenolysis).
-
-
Racemization during Deprotection: The conditions used for deprotection can sometimes lead to racemization of adjacent stereocenters.[11][12][13]
-
Solution: Use milder deprotection conditions. For example, if acidic conditions are causing racemization, explore enzymatic or hydrogenolysis-based deprotection methods. Careful monitoring of temperature and reaction time is also crucial.
-
-
Protecting Group Migration: In molecules with multiple nucleophilic sites, protecting groups can sometimes migrate from one atom to another.
-
Solution: This is often sequence-dependent. Re-ordering the synthetic steps or using a different protecting group can often solve this issue.
-
Frequently Asked Questions (FAQs)
Q1: What are the most scalable methods for synthesizing chiral morpholines?
A1: Several methods have been successfully scaled up. Asymmetric hydrogenation of unsaturated morpholine precursors is a highly efficient and atom-economical method.[1][2][6] Syntheses starting from readily available chiral amino alcohols or epoxides are also common in industrial settings.[8][9] The choice of method often depends on the specific substitution pattern of the target morpholine and the availability of starting materials.
Q2: How can I purify my chiral morpholine derivative on a large scale?
A2: Large-scale purification of chiral compounds requires specialized techniques.[14][15]
-
Chiral Crystallization: If your product is crystalline, diastereomeric salt formation with a chiral resolving agent is a cost-effective method for separating enantiomers on a large scale.[14][15][16]
-
Preparative Chiral Chromatography (SFC and HPLC): Supercritical Fluid Chromatography (SFC) is often preferred over High-Performance Liquid Chromatography (HPLC) for large-scale chiral separations due to its speed, lower solvent consumption, and easier product isolation.[17][18][19][20][21]
Q3: How do I develop a reliable analytical method to determine the enantiomeric excess (ee%) of my product?
A3: Chiral HPLC or chiral SFC are the most common techniques for determining enantiomeric excess.[22][23][24] Method development typically involves screening a variety of chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline separation of the enantiomers. It is crucial to have a reliable analytical method in place before starting process optimization and scale-up.
Q4: My catalyst seems to be deactivating over time. What can I do?
A4: Catalyst deactivation can be caused by several factors, including poisoning by impurities, thermal degradation, or changes in the catalyst's structure.[3][4][25]
-
Identify the Cause: First, try to identify the cause of deactivation. Analyze your starting materials and solvents for potential poisons.
-
Optimize Reaction Conditions: Running the reaction at a lower temperature may slow down the deactivation process.
-
Catalyst Regeneration: In some cases, it may be possible to regenerate the catalyst. The specific procedure will depend on the catalyst and the deactivation mechanism.
-
Use a More Robust Catalyst: If deactivation remains a persistent issue, you may need to screen for a more robust catalyst that is less sensitive to your reaction conditions.
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of a Dehydromorpholine Derivative
This protocol describes a general procedure for the rhodium-catalyzed asymmetric hydrogenation of a 2-substituted dehydromorpholine.[1][2][6]
Materials:
-
Dehydromorpholine substrate
-
[Rh(COD)₂]BF₄
-
Chiral bisphosphine ligand (e.g., (R,R,R)-SKP)
-
Anhydrous and degassed solvent (e.g., Dichloromethane)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the dehydromorpholine substrate (1.0 mmol) and the chiral bisphosphine ligand (0.011 mmol).
-
In a separate vial, dissolve [Rh(COD)₂]BF₄ (0.01 mmol) in anhydrous and degassed dichloromethane (2.0 mL).
-
Add the catalyst solution to the glass liner containing the substrate and ligand.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 atm).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Carefully vent the autoclave and purge with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral morpholine derivative.
-
Determine the enantiomeric excess by chiral HPLC or SFC analysis.
Troubleshooting Workflow for Asymmetric Synthesis
Caption: A general workflow for troubleshooting common issues in asymmetric synthesis.
Data Presentation
Table 1: Comparison of Conditions for Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [1][2]
| Entry | Substrate (N-Protecting Group) | Ligand | Solvent | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) |
| 1 | Cbz | (R,R,R)-SKP | DCM | 50 | 12 | >99 | 99 |
| 2 | Boc | (R,R,R)-SKP | DCM | 50 | 12 | >99 | 95 |
| 3 | Cbz | (R,R,R)-SKP | EtOAc | 50 | 24 | 85 | 98 |
| 4 | Cbz | (R,R,R)-SKP | THF | 50 | 24 | <10 | - |
Synthetic Pathway for Chiral Morpholine via Asymmetric Hydrogenation
Caption: A simplified schematic of chiral morpholine synthesis via asymmetric hydrogenation.
References
-
D. J. C. Constable, P. J. Dunn, J. D. Hayler, G. R. Humphrey, J. L. Leazer, Jr., R. J. Linderman, K. Lorenz, J. Manley, B. A. Pearlman, A. Wells, A. Zaks, and T. Y. Zhang, "Key green chemistry research areas—a perspective from pharmaceutical manufacturers," Green Chemistry, vol. 9, no. 5, pp. 411-420, 2007. [Link]
-
S. G. Davies, A. D. Smith, and P. D. Price, "The asymmetric synthesis of saturated heterocycles," Tetrahedron: Asymmetry, vol. 16, no. 16, pp. 2833-2891, 2005. [Link]
-
Y. Wang, M. Li, J. Zhang, and X. Zhang, "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines," Chemical Science, vol. 12, no. 42, pp. 14248-14253, 2021. [Link]
-
Wang, Y., Li, M., Zhang, J., & Zhang, X. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(42), 14248–14253. [Link]
-
Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]
-
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. [Link]
-
Bolchi, C., et al. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
Novartis. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. AZoM.com. [Link]
-
J. A. Moulijn, A. E. van Diepen, and F. Kapteijn, "Catalyst deactivation: is it predictable? What to do?," Applied Catalysis A: General, vol. 212, no. 1-2, pp. 3-16, 2001. [Link]
-
van den Berg, M., et al. (2002). The effect of solvent on enantioselectivity in the rhodium-catalyzed asymmetric hydrogenation. ResearchGate. [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S. Inc. [Link]
-
Pfizer. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324–332. [Link]
-
Lv, H., et al. (2022). An Unexpected Inactivation of N-Heterocyclic Carbene Organic Catalyst by 1-Methylcyclopropylcarbaldehyde and 2,2,2-Trifluoroacetophenone. National Institutes of Health. [Link]
-
France, S., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Institutes of Health. [Link]
-
Palchykov, V. A., & Chebanov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Armstrong, D. W., et al. (2022). Recent advances in the field of chiral crystallization. Chirality, 34(11), 1388-1403. [Link]
-
White, C. (2010). Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. LCGC North America. [Link]
-
Armstrong, D. W., et al. (2022). Recent advances in the field of chiral crystallization. PubMed. [Link]
-
de la Fuente, J. C., et al. (2022). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. [Link]
-
Blacker, J., & Stirling, M. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. [Link]
-
Santoro, M. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(3), 2410–2421. [Link]
-
Pharma Inventor Inc. (n.d.). SFC Purification. Pharma Inventor Inc. [Link]
-
Kumar, S. (2023). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. [Link]
-
SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. [Link]
-
Armstrong, D. W., & Breitbach, Z. S. (2014). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]
-
Zhong, H., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 9(16), 4349-4354. [Link]
-
Regis Technologies. (2022). Getting Started with Chiral Method Development. Regis Technologies. [Link]
-
Negishi, E. I., & Tan, Z. (2010). Catalytic enantioselective synthesis of chiral organic compounds of ultra-high purity of >99% ee. National Institutes of Health. [Link]
-
Research Trove. (2020). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. YouTube. [Link]
-
Wang, Y., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
-
Rios, R., et al. (2014). Plausible explanation for the low enantioselectivity observed. ResearchGate. [Link]
-
O'Brien, P., & Nuyken, W. (Eds.). (2008). Asymmetric Synthesis of Nitrogen Heterocycles. Wiley-VCH. [Link]
-
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
-
Ribeiro, A. R., et al. (2022). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Molecules, 27(19), 6259. [Link]
-
Clososki, G. C., & de la Torre, G. (2024). Enantioselective synthesis of molecules with multiple stereogenic elements. Chemical Society Reviews. [Link]
-
Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery, 14(5), 449-460. [Link]
-
Gant, T. G., et al. (2008). On the racemization of chiral imidazolines. The Journal of Organic Chemistry, 73(24), 9576-9582. [Link]
-
Singh, R., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]
-
Ballard, A., et al. (2019). Racemization in Drug Discovery. ORCA - Online Research @ Cardiff. [Link]
-
Li, Z., et al. (2023). Coordination Cage-Confined Chirality of Non-precious Metals for Enantioselective C–C and C–N Bond Formation. Journal of the American Chemical Society, 145(34), 18885–18895. [Link]
-
Kumar, S., & Singh, R. (2024). Zeolite-Supported Metal Catalysts in the Synthesis of Active Pharmaceutical Ingredients (APIs): A Critical Review. Acta Scientific Pharmaceutical Sciences, 8(9), 10-22. [Link]
Sources
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. On the racemization of chiral imidazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances in the field of chiral crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. pharmainventor.com [pharmainventor.com]
- 20. waters.com [waters.com]
- 21. researchgate.net [researchgate.net]
- 22. hplc.today [hplc.today]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. youtube.com [youtube.com]
Technical Support Center: Use of Proton Sponges and Hindered Bases in Morpholine Reactions
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing proton sponges or hindered bases in reactions involving morpholine. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. Morpholine is a cornerstone scaffold in medicinal chemistry, and mastering its reactivity is crucial for successful drug discovery projects.[1][2] This guide is structured in a question-and-answer format to directly address the challenges you may encounter in the lab.
Part 1: Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions regarding the use of proton sponges and hindered bases in the context of morpholine chemistry.
Q1: What are proton sponges, and why are they considered "non-nucleophilic" bases?
A1: Proton sponges are a class of organic compounds characterized by their exceptionally high basicity, yet remarkably low nucleophilicity.[3] The archetypal example is 1,8-bis(dimethylamino)naphthalene (DMAN).[4][5] Their unique properties stem from a specific structural arrangement where two amino groups are held in close proximity.[4]
-
High Basicity: Upon protonation, the resulting N-H-N intramolecular hydrogen bond alleviates the steric strain and lone pair repulsion between the two nitrogen atoms in the neutral form.[6][7][8] This relief of strain provides a strong thermodynamic driving force for proton abstraction, making them much stronger bases than would be expected for simple tertiary amines. For instance, the pKa of protonated DMAN is around 12.1 in water, a factor of 10 million more basic than dimethylaniline.[6][9]
-
Low Nucleophilicity: The steric bulk around the nitrogen lone pairs prevents them from effectively attacking electrophilic carbon centers, a defining characteristic of nucleophiles.[10] This steric hindrance is a key advantage, as it allows for selective deprotonation without competing nucleophilic substitution reactions.[11][12]
Q2: When should I choose a proton sponge over a conventional hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a reaction with morpholine?
A2: The choice of base depends critically on the specific reaction and the sensitivity of your substrates.
-
Choose a proton sponge when:
-
You require a very strong, non-nucleophilic base to deprotonate a particularly weak acid in your reaction mixture.
-
Your reaction is sensitive to the nucleophilicity of the base, and you want to avoid side reactions such as the alkylation or acylation of the base itself.
-
The reaction conditions are mild, and you need to scavenge protons effectively without introducing a highly reactive anionic base.
-
-
Consider a conventional hindered base like TEA or DIPEA when:
-
A moderate base strength is sufficient for your reaction.
-
Cost is a significant consideration, as proton sponges can be more expensive.
-
The steric hindrance of TEA or DIPEA is adequate to prevent significant nucleophilic side reactions with your specific electrophile.
-
Q3: Can proton sponges or hindered bases interfere with metal-catalyzed reactions involving morpholine, such as Buchwald-Hartwig amination?
A3: Yes, the choice of base is a critical parameter in metal-catalyzed reactions like the Buchwald-Hartwig amination and can significantly impact the catalytic cycle.[13] While hindered bases are essential for the deprotonation of the amine or the palladium-amine complex, they can also interact with the metal center.[14][15][16]
-
Potential for Interference: Very bulky bases can sometimes hinder the coordination of the amine to the metal center. In some cases, the base can coordinate to the palladium catalyst, forming a stable "off-cycle" complex that can slow down or inhibit the reaction.[13]
-
Optimization is Key: The effectiveness of a particular base is highly context-dependent, varying with the specific ligand, substrate, and solvent used.[13] Therefore, screening a variety of bases, including both traditional hindered amines and inorganic bases like potassium tert-butoxide or sodium tert-butoxide, is often necessary to find the optimal conditions for your morpholine arylation.[14][17]
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Scenario 1: Low Yield in N-Alkylation of Morpholine
Problem: "I am attempting to N-alkylate morpholine with a primary alkyl halide using a hindered base, but I am consistently getting low yields of my desired product."
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in morpholine N-alkylation.
Detailed Analysis:
-
Insufficient Basicity: Morpholine itself is a base (pKa of morpholinium is ~8.5), and in an N-alkylation reaction, a base is needed to scavenge the proton from the resulting N-alkylmorpholinium salt. If the added base is not significantly stronger than morpholine, the equilibrium may not favor the free N-alkylated product.
-
Excessive Steric Hindrance: While steric hindrance prevents the base from acting as a nucleophile, excessive hindrance can also slow down the desired proton abstraction, especially if the proton is somewhat sterically encumbered.[11][12]
-
Competing E2 Elimination: Strong, sterically hindered bases are known to promote E2 elimination reactions, especially with secondary and tertiary alkyl halides.[11][18][19] If your alkyl halide has beta-hydrogens, the base might be abstracting one of them, leading to an alkene byproduct instead of the desired substitution product.
-
Reaction Temperature: Higher temperatures can favor elimination reactions over substitution. Optimizing the temperature is crucial for maximizing the yield of the N-alkylated morpholine.
Scenario 2: Side Product Formation in Acylation of Morpholine
Problem: "I am trying to acylate morpholine with an acid chloride in the presence of a proton sponge, but I am observing an unexpected side product in my reaction mixture."
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Reaction with Impurities | The acid chloride may contain residual HCl from its preparation. Proton sponges are excellent HCl scavengers. | Ensure the acid chloride is pure and free of HCl. Consider a fresh bottle or re-purify if necessary. |
| Proton Sponge Reactivity | Although rare, under very harsh conditions or with highly reactive electrophiles, some proton sponges can exhibit unusual reactivity, such as acting as a hydride donor.[20] | This is unlikely under standard acylation conditions. However, if all other possibilities are ruled out, consider using a different class of non-nucleophilic base, such as 2,6-lutidine or a phosphazene base. |
| Substrate Decomposition | The starting material or the product might be unstable under the reaction conditions, and the base could be promoting a decomposition pathway. | Run the reaction at a lower temperature. Analyze the reaction mixture at different time points to identify when the side product begins to form. |
Part 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for a common reaction involving morpholine and a hindered base.
Protocol: N-Arylation of Morpholine using Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed N-arylation of morpholine with an aryl bromide using a sterically hindered phosphine ligand and a strong, non-nucleophilic base.
Diagram of the Experimental Workflow:
Caption: General workflow for the Buchwald-Hartwig amination of morpholine.
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a specific Pd-ligand complex)
-
Sterically hindered phosphine ligand (e.g., XPhos, SPhos, or RuPhos)
-
Aryl bromide (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., 0.02 mmol Pd₂(dba)₃) and the phosphine ligand (e.g., 0.04 mmol XPhos).
-
Add the aryl bromide (1.0 mmol) and morpholine (1.2 mmol).
-
Add the sodium tert-butoxide (1.4 mmol). Caution: NaOtBu is a strong base and should be handled with care.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS until the starting aryl bromide is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl morpholine.
References
-
Naphthalene proton sponges as hydride donors: diverse appearances of the tert-amino-effect - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
pKa Values - Chemistry LibreTexts. (2019-06-05). Available at: [Link]
-
Synthesis of an extra-large molecular sieve using proton sponges as organic structure-directing agents | PNAS. Available at: [Link]
-
Phosphazenyl Phosphine Proton Sponges: Does the Proton-Chelating Effect Enhance Their Basicity? - MDPI. Available at: [Link]
-
proton sponge effect: Topics by Science.gov. Available at: [Link]
-
charge 2 proton sponge - YouTube. (2018-12-28). Available at: [Link]
-
Optimization of the model Buchwald-Hartwig reaction of morpholine and... - ResearchGate. Available at: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]
-
Conformational Restriction and/or Steric Hindrance in Medicinal Chemistry - ResearchGate. Available at: [Link]
-
The first proton sponge-based amino acids: synthesis, acid–base properties and some reactivity - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. Available at: [Link]
-
Modeling the Proton Sponge Hypothesis: Examining Proton Sponge Effectiveness for Enhancing Intracellular Gene Delivery through Multiscale Modeling - PubMed Central. Available at: [Link]
-
Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01781F. (2018-09-18). Available at: [Link]
-
The proton sponge as nucleophile | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Proton sponge phosphines: electrospray-active ligands†‡ - UVIC. Available at: [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. Available at: [Link]
-
Unraveling the Nature of Hydrogen Bonds of “Proton Sponges” Based on Car-Parrinello and Metadynamics Approaches - MDPI. Available at: [Link]
-
Unraveling the Nature of Hydrogen Bonds of “Proton Sponges” Based on Car-Parrinello and Metadynamics Approaches - NIH. Available at: [Link]
-
Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry - Proton sponge| Super base - YouTube. (2024-03-04). Available at: [Link]
-
Basicity vs Nucleophilicity - Steric Hindrance - YouTube. (2016-12-28). Available at: [Link]
-
Synthesis, Theoretical Analysis, and Experimental pKa Determination of a Fluorescent, Nonsymmetric, In–Out Proton Sponge | The Journal of Organic Chemistry - ACS Publications. (2015-10-06). Available at: [Link]
-
Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. (2025-08-06). Available at: [Link]
-
Non-nucleophilic base - Wikipedia. Available at: [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed. (2020-03-05). Available at: [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (2025-08-09). Available at: [Link]
-
The first proton sponge-based amino acids: synthesis, acid-base properties and some reactivity - PubMed. (2015-08-21). Available at: [Link]
-
Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3 in: Reaction Kinetics, Mechanisms and Catalysis Volume 104 Issue 1 (2011) - AKJournals. (2011-05-25). Available at: [Link]
-
Steric effects - Wikipedia. Available at: [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020-02-21). Available at: [Link]
-
Morpholine derivate from secondary amine/alcohol - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2008-09-05). Available at: [Link]
-
Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - ResearchGate. (2023-08-11). Available at: [Link]
-
E2 product using sterically hindered base - YouTube. (2017-03-03). Available at: [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega - ACS Publications. (2023-02-01). Available at: [Link]
-
11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2 - Chemistry LibreTexts. (2022-09-24). Available at: [Link]
-
Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PubMed Central. (2023-04-26). Available at: [Link]
-
6 questions with answers in MORPHOLINES | Science topic - ResearchGate. Available at: [Link]
-
Morpholine - Wikipedia. Available at: [Link]
-
Morpholine | C4H9NO | CID 8083 - PubChem - NIH. Available at: [Link]
Sources
- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. pnas.org [pnas.org]
- 5. proton sponge effect: Topics by Science.gov [science.gov]
- 6. web.uvic.ca [web.uvic.ca]
- 7. mdpi.com [mdpi.com]
- 8. Unraveling the Nature of Hydrogen Bonds of “Proton Sponges” Based on Car-Parrinello and Metadynamics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Steric effects - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01781F [pubs.rsc.org]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Naphthalene proton sponges as hydride donors: diverse appearances of the tert-amino-effect - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
The Morpholine Moiety: A Cornerstone in Drug Design, A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological outcomes. The morpholine ring, a simple six-membered heterocycle, has proven to be a particularly valuable scaffold in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds, have cemented its status as a privileged structure in a multitude of therapeutic agents.[1] One such building block that has garnered interest is methyl 2-(morpholin-3-yl)acetate, a versatile intermediate for the synthesis of more complex bioactive molecules.
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of morpholine-containing compounds. While a systematic SAR study on a broad series of methyl 2-(morpholin-3-yl)acetate derivatives is not extensively documented in publicly available literature, we can draw significant insights from closely related and well-studied morpholine-containing inhibitors. Here, we will use the potent and well-characterized phosphatidylinositol-3-kinase (PI3K) inhibitor, ZSTK474, as a case study to explore how modifications to the morpholine ring impact biological activity. This comparative analysis will provide a robust framework for understanding the nuanced role of the morpholine scaffold in drug design and will be supported by experimental data and detailed protocols.
The Pivotal Role of the Morpholine Ring: A Case Study of ZSTK474 Analogs as PI3K Inhibitors
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[2] ZSTK474 is a potent pan-Class I PI3K inhibitor characterized by the presence of two morpholine moieties.[3] Structure-activity relationship studies on ZSTK474 have revealed that even subtle modifications to one of the morpholine rings can significantly alter its inhibitory activity and isoform selectivity.[3][4]
Comparative Analysis of Morpholine Ring Modifications
In a key study, one of the morpholine groups in ZSTK474 was replaced with a variety of 2-aminoethyl functional groups to probe the importance of the morpholine oxygen and the overall ring structure for PI3K inhibition. The following table summarizes the in vitro inhibitory activity (IC50) of selected ZSTK474 analogs against different Class I PI3K isoforms.
| Compound | R Group (Morpholine Replacement) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| ZSTK474 (1) | Morpholine | 5.0 | 20.8 | 37.0 | 3.9 |
| 6a | Ethanolamine | 9.9 | >100 | 92.5 | 9.8 |
| 6b | Diethanolamine | 3.7 | >100 | 14.6 | 9.8 |
| 6r | Tethered MEK inhibitor | 105 | 1500 | 3900 | 130 |
| 6s | Tethered MEK inhibitor | 350 | 2900 | 2600 | 280 |
Data sourced from "Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors"[3][4]
Key SAR Insights:
-
The Morpholine Oxygen is Crucial for Potency: The replacement of the morpholine ring with ethanolamine (6a) or diethanolamine (6b) led to a significant decrease in inhibitory activity against the PI3Kβ isoform and a moderate decrease against the PI3Kδ isoform compared to the parent compound ZSTK474.[3] This suggests that the oxygen atom of the morpholine ring may be involved in a key interaction within the enzyme's active site, an observation supported by molecular modeling studies of other morpholine-containing PI3K inhibitors.[5]
-
Substituent Effects on Isoform Selectivity: While the parent compound ZSTK474 is a pan-PI3K inhibitor, modifications to the morpholine ring can introduce a degree of isoform selectivity. For instance, analogs 6a and 6b retained high potency against PI3Kα while showing reduced activity against other isoforms.[3]
-
Amenability to Derivatization for Bifunctional Inhibitors: The morpholine scaffold serves as a viable attachment point for linkers to create bifunctional inhibitors. In compounds 6r and 6s, a MEK-targeting inhibitor was tethered to the triazine core via a modified morpholine moiety.[3][4] Although this modification led to a decrease in PI3K inhibitory potency, it resulted in dual-acting compounds with efficacy in in vivo cancer models.[4]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented data, it is essential to understand the methodologies employed. The following are detailed protocols for key experiments typically used in the evaluation of kinase inhibitors like the ZSTK474 analogs.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the potency of a compound against its target enzyme.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against PI3K isoforms.
Principle: The assay measures the phosphorylation of a substrate by the kinase. The amount of phosphorylation is quantified, and the inhibition by the test compound is determined by the reduction in the signal.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the specific PI3K isoform, the substrate (e.g., phosphatidylinositol), and ATP in a suitable kinase buffer.
-
Incubation: Add the diluted test compounds to the reaction mixture and incubate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated product. This can be done using various methods, such as radioisotope incorporation (e.g., [γ-32P]ATP) followed by scintillation counting, or by using a specific antibody that recognizes the phosphorylated substrate in an ELISA-based format.
-
Data Analysis: Plot the percentage of inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay
This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Objective: To determine the effect of ZSTK474 analogs on the proliferation of tumor-derived cell lines.
Principle: The assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. A common method is the MTS assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A375, D54, SET-2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add the MTS reagent to each well and incubate for 1-4 hours. The MTS reagent is bioreduced by viable cells into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability versus the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Visualizing the Structure-Activity Relationship
To better illustrate the key takeaways from the SAR analysis, the following diagrams provide a visual representation of the concepts discussed.
Caption: Key modifications to the morpholine ring of ZSTK474 and their impact on PI3K inhibitory activity.
Caption: A typical experimental workflow for the evaluation of novel kinase inhibitors.
Conclusion
The morpholine scaffold is a powerful tool in the medicinal chemist's arsenal, capable of imparting favorable pharmacokinetic properties and engaging in critical interactions with biological targets. While the specific structure-activity relationship of methyl 2-(morpholin-3-yl)acetate derivatives remains an area ripe for further exploration, the detailed analysis of ZSTK474 analogs provides a compelling illustration of the principles of morpholine-based drug design. The data clearly demonstrates that even subtle alterations to the morpholine ring can have a profound impact on potency and selectivity. The experimental protocols and workflows outlined herein provide a robust framework for the systematic evaluation of novel morpholine-containing compounds, paving the way for the development of the next generation of targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity screening of novel morpholine compounds.
An In-Depth Guide to the Biological Activity Screening of Novel Morpholine Compounds: A Comparative Analysis
Authored by: A Senior Application Scientist
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of methodologies for screening the biological activity of novel morpholine compounds, grounded in experimental data and established scientific principles. Our focus is to equip you with the knowledge to design and execute robust screening cascades, ensuring the selection of promising lead candidates.
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive starting point for novel drug discovery. However, the vast chemical space accessible through morpholine derivatization necessitates efficient and logically designed screening funnels to identify compounds with desired biological activities. This guide will navigate the critical decisions in constructing such a funnel, from initial broad-spectrum cytotoxicity assessments to targeted enzyme and receptor-based assays.
The Foundational Screen: Assessing General Cytotoxicity
Before investigating specific mechanistic activities, it is paramount to establish the general cytotoxic profile of novel morpholine compounds. This initial step serves a dual purpose: it flags compounds with overt toxicity early in the screening process and provides a therapeutic window for subsequent, more targeted assays. The MTT assay remains a widely adopted, robust, and cost-effective method for this initial assessment.
The MTT Assay: A Comparative Overview
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the novel morpholine compounds in cell culture medium. Add the compounds to the respective wells and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell viability is inhibited) can be determined by plotting cell viability against compound concentration.
Comparative Analysis with Alternative Cytotoxicity Assays
While the MTT assay is a workhorse, other methods offer distinct advantages that may be more suitable for specific applications.
| Assay | Principle | Advantages | Disadvantages |
| MTT | Mitochondrial reductase activity | Inexpensive, well-established | Interference from reducing compounds, requires solubilization step |
| XTT | Similar to MTT, but formazan is water-soluble | No solubilization step, faster | Higher cost than MTT |
| LDH Release | Measures lactate dehydrogenase (LDH) release from damaged cells | Reflects membrane integrity, non-destructive to remaining cells | Less sensitive for early-stage apoptosis |
| Real-Time Glo | Measures cell viability in real-time using a luciferase reporter | Allows for kinetic analysis | Requires specialized reagents and instrumentation |
Target-Based Screening: Unraveling Mechanisms of Action
Following the initial cytotoxicity profiling, the next logical step is to screen for activity against specific molecular targets. The choice of targets will be dictated by the therapeutic area of interest. Here, we compare two common target-based screening approaches: enzyme inhibition assays and receptor binding assays.
Enzyme Inhibition Assays: A Case Study with Kinases
Many morpholine-containing compounds have been developed as kinase inhibitors. For instance, the approved drug gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor, features a morpholine moiety.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., EGFR)
-
Reagents: Recombinant human EGFR kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the novel morpholine compounds.
-
Assay Setup: In a 96-well plate, combine the EGFR kinase, the peptide substrate, and the morpholine compounds at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Quantify kinase activity. A common method is to use an antibody that specifically recognizes the phosphorylated substrate. This can be detected using a secondary antibody conjugated to an enzyme (e.g., HRP) for a colorimetric or chemiluminescent readout.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control. Determine the IC50 value for each compound.
Receptor Binding Assays: Probing G-Protein Coupled Receptors (GPCRs)
Morpholine derivatives have also shown promise as ligands for GPCRs. Radioligand binding assays are a classic and powerful tool to determine the affinity of a compound for a specific receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Cellular Signaling Pathway Analysis: Connecting Target Engagement to Cellular Response
Identifying that a compound binds to a target is a critical step, but understanding its effect on downstream signaling pathways is essential for predicting its physiological effects. Western blotting is a widely used technique to probe changes in protein phosphorylation or expression levels within a signaling cascade.
Case Study: PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is often dysregulated in cancer and other diseases. Several morpholine-containing compounds have been developed to target components of this pathway.
Signaling Pathway: PI3K/Akt/mTOR
Caption: Simplified representation of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocol: Western Blotting for p-Akt
-
Cell Treatment and Lysis: Treat cells with the novel morpholine compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for phosphorylated Akt (p-Akt) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein loading.
Comparative Data Summary
To illustrate the application of these screening methods, consider the following hypothetical data for three novel morpholine compounds (MC-1, MC-2, and MC-3) compared to a known inhibitor.
| Compound | Cytotoxicity IC50 (µM) (HeLa cells) | EGFR Kinase Inhibition IC50 (nM) | Akt Phosphorylation Inhibition IC50 (nM) (Cellular Assay) |
| MC-1 | > 100 | 15 | 25 |
| MC-2 | 5.2 | 5,000 | 4,800 |
| MC-3 | 25.8 | 120 | 150 |
| Gefitinib (Control) | 15.1 | 20 | 30 |
Interpretation of Hypothetical Data:
-
MC-1 demonstrates potent and selective inhibition of EGFR with minimal general cytotoxicity, making it a promising lead candidate for further development.
-
MC-2 exhibits significant cytotoxicity that is likely independent of EGFR inhibition, suggesting an off-target effect that warrants further investigation.
-
MC-3 shows moderate activity against EGFR and in the cellular assay, but with some cytotoxicity. Its therapeutic window is narrower than that of MC-1.
Conclusion and Future Directions
The biological activity screening of novel morpholine compounds requires a multi-faceted and logical approach. By progressing from broad cytotoxicity assessments to specific target-based and cellular pathway analyses, researchers can efficiently identify and prioritize promising lead candidates. The experimental protocols and comparative frameworks presented in this guide provide a robust starting point for these endeavors. Future work should focus on integrating high-throughput screening technologies and in vivo models to further accelerate the drug discovery process.
References
-
Wodicka, L.M., et al. (2010). Activation of an LKB1-AMPK-TSC1/2-mTOR pathway in response to energy stress is dependent on the tumor suppressor LKB1. Cancer Research, 70(6), 2453-2463. [Link]
-
Engelman, J.A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. [Link]
-
Janku, F., et al. (2018). PI3K/AKT/mTOR inhibitors in patients with breast cancer with PIK3CA mutations. Journal for ImmunoTherapy of Cancer, 6(1), 1-13. [Link]
A Senior Application Scientist's Guide to the Analytical Validation of Methyl 2-(morpholin-3-yl)acetate hydrochloride: A Comparative Analysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(morpholin-3-yl)acetate hydrochloride is a chiral morpholine derivative, a class of compounds recognized for its broad utility as a building block in the synthesis of a wide range of therapeutic agents.[1] As with any component destined for pharmaceutical use, from an early-stage intermediate to a final active pharmaceutical ingredient (API), the quality must be unimpeachable. This is achieved through rigorous analytical testing, the foundation of which is a thoroughly validated analytical method.
This guide provides an in-depth, experience-driven comparison of two common but distinct analytical approaches for the validation of this compound: the robust, workhorse technique of Stability-Indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) , and the highly sensitive and specific method of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . Our objective is not merely to present protocols, but to elucidate the scientific rationale behind the validation process, empowering you to make informed decisions for your specific development phase. The entire framework is built upon the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R2) guideline, which provides a harmonized approach to validation.[2][3]
The Regulatory Framework: A Foundation of Trust
Before delving into experimental design, it is crucial to acknowledge the regulatory landscape. Guidelines from the ICH, U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA) are not prescriptive checklists but frameworks for demonstrating an analytical procedure's fitness for its intended purpose.[4][5][6] The recent ICH Q2(R2) and Q14 guidelines emphasize a lifecycle approach, viewing method validation as a continuous process rather than a singular event.[7][8][9] This modern perspective encourages a deeper understanding of the method's capabilities and limitations from development through to routine use.
The Analytical Validation Workflow
A successful validation project follows a structured path, ensuring all necessary performance characteristics are evaluated and documented. This workflow guarantees that the method is reliable and the data it generates is trustworthy.
Caption: High-level workflow for analytical method validation.
Primary Method: Stability-Indicating RP-HPLC-UV
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the cornerstone of quality control in the pharmaceutical industry.[10] Its selection as our primary method is based on its proven robustness, cost-effectiveness, and ability to accurately quantify both the main compound (assay) and its impurities. A "stability-indicating" method is one that can definitively separate the API from its potential degradation products, a critical requirement for shelf-life studies.[11]
Validation of the HPLC-UV Method
Here, we detail the validation parameters, the causality behind their assessment, and a practical protocol.
1. Specificity (including Forced Degradation)
-
Why it's critical: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or excipients.[12] A forced degradation study is the ultimate test of specificity, demonstrating that the method can separate the main peak from any new peaks that form under stress, ensuring that stability issues are not masked.[11]
-
Experimental Protocol:
-
Prepare a solution of this compound at a working concentration (e.g., 0.5 mg/mL).
-
Expose the solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (solid and solution).
-
Photolytic: Expose to UV light (254 nm) and visible light for 7 days.
-
-
Analyze the unstressed sample, a blank (diluent), and all stressed samples by HPLC.
-
Use a Photo Diode Array (PDA) detector to evaluate peak purity for the main analyte peak in all chromatograms. The peak purity angle should be less than the threshold angle.
-
-
Acceptance Criteria: The method is specific if there is no interference at the retention time of the analyte from blanks, and the analyte peak is resolved from all degradation peaks (Resolution > 2.0). Peak purity must pass.
2. Linearity and Range
-
Why it's critical: Linearity demonstrates a proportional relationship between the analyte's concentration and the instrument's response (e.g., peak area).[13] The range is the interval over which this relationship holds true with acceptable accuracy and precision.[3] This confirms that we can reliably quantify the analyte from low impurity levels to above the target assay concentration.
-
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five concentrations spanning the expected range. For a method intended for both assay and impurity analysis, this could be from the Limit of Quantitation (LOQ) to 150% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.998. The y-intercept should be insignificant compared to the response at 100% concentration.
3. Accuracy
-
Why it's critical: Accuracy measures the closeness of the experimental value to the true value.[14] It is typically assessed by spiking a placebo (a mixture of all excipients without the API) or a sample solution with known amounts of the API. This proves the method can recover the analyte without bias from the sample matrix.
-
Experimental Protocol:
-
Prepare samples by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery for each.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.
4. Precision
-
Why it's critical: Precision measures the degree of scatter between a series of measurements.[15] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment.
-
Intermediate Precision: Assesses variations within the same lab, such as different days, analysts, or equipment.
-
-
Experimental Protocol:
-
Repeatability: Prepare six individual samples at 100% of the target concentration and analyze them.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the Relative Standard Deviation (%RSD) for each set of measurements and for the combined data.
-
-
Acceptance Criteria: The %RSD for the assay results should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Why it's critical: LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[14] These are crucial for impurity analysis, defining the lower limits of the method's capability.
-
Experimental Protocol:
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by a signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
To verify the LOQ, prepare samples at the determined LOQ concentration and confirm that the precision (%RSD) and accuracy (%Recovery) meet predefined criteria (e.g., %RSD ≤ 10%, Recovery 80-120%).
-
-
Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities.
6. Robustness
-
Why it's critical: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14] This provides confidence that the method will perform consistently during routine use.
-
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to parameters like:
-
Mobile phase composition (e.g., ±2% organic solvent).
-
Column temperature (e.g., ±5°C).
-
Flow rate (e.g., ±0.1 mL/min).
-
Mobile phase pH (e.g., ±0.2 units).
-
-
Evaluate the effect on system suitability parameters (e.g., retention time, peak tailing, resolution).
-
-
Acceptance Criteria: System suitability parameters must remain within their defined limits for all variations.
Hypothetical Validation Data Summary (HPLC-UV Method)
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | No interference; Peak Purity > 99.9% | No interference; Pass Peak Purity | Pass |
| Linearity (R²) | 0.9995 | ≥ 0.998 | Pass |
| Range | 0.5 µg/mL (LOQ) - 750 µg/mL | Covers impurity and assay levels | Pass |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% | Pass |
| Precision (%RSD) | |||
| - Repeatability | 0.8% | ≤ 2.0% | Pass |
| - Intermediate | 1.2% | ≤ 2.0% | Pass |
| LOQ | 0.5 µg/mL (S/N > 10) | ≤ Reporting Threshold | Pass |
| Robustness | System suitability passed all conditions | System suitability criteria met | Pass |
Comparative Method: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry is a powerful technique that couples the separation power of HPLC with the highly specific and sensitive detection of a mass spectrometer. It is the method of choice when UV detection is insufficient due to lack of a chromophore, low-level impurity identification is required, or the sample matrix is highly complex. For morpholine derivatives, which may have a weak UV chromophore, LC-MS/MS can be particularly advantageous.[16][17]
Key Differences in Validation
While the core validation parameters remain the same, their execution and focus can differ for LC-MS/MS:
-
Specificity: Is inherently superior. Specificity is demonstrated by monitoring specific mass-to-charge (m/z) transitions (Selected Reaction Monitoring - SRM), which is highly unlikely to be replicated by an interfering compound. Forced degradation is still performed to identify potential degradants and ensure they don't suppress the ionization of the main analyte (matrix effects).
-
Linearity & Range: Often exhibits a wider linear dynamic range than UV detection.
-
LOD & LOQ: Are typically orders of magnitude lower than with UV detection, making it ideal for trace analysis.
-
Robustness: Additional parameters related to the mass spectrometer must be assessed, such as source temperatures and gas flows.
-
Matrix Effects: This is a unique and critical parameter for LC-MS/MS validation. It assesses whether components in the sample matrix enhance or suppress the ionization of the analyte, potentially leading to inaccurate quantification. It is evaluated by comparing the analyte response in a pure solution to its response in a solution spiked into a blank matrix extract.
Method Comparison: HPLC-UV vs. LC-MS/MS
The choice between these two powerful techniques is driven by the specific requirements of the analytical task.
| Feature | HPLC-UV | LC-MS/MS | Rationale & Justification |
| Specificity | Good (based on retention time & UV spectrum) | Excellent (based on retention time & m/z transitions) | MS provides structural confirmation, virtually eliminating co-elution issues. |
| Sensitivity (LOQ) | µg/mL range | ng/mL to pg/mL range | LC-MS/MS is far superior for trace-level quantification. |
| Application | Routine QC, release testing, assay, known impurities | Impurity identification, metabolite studies, trace analysis | HPLC-UV is the robust workhorse; LC-MS/MS is the specialist's tool. |
| Instrument Cost | Lower | Higher | Significant capital investment is required for MS instrumentation. |
| Operational Cost | Lower | Higher | Requires high-purity solvents, gases, and more frequent maintenance. |
| Method Development | Simpler | More complex | MS parameters (ionization, fragmentation) require optimization. |
| Robustness | High | Moderate | MS source can be susceptible to contamination (matrix effects). |
Interrelationship of Key Validation Parameters
The core quantitative validation parameters are deeply interconnected. The range of a method is not an independent variable but is defined by the interval where acceptable linearity, accuracy, and precision are all achieved.
Caption: Interdependence of core validation parameters.
Conclusion
The analytical validation for this compound is not a one-size-fits-all process. A stability-indicating HPLC-UV method stands out as the preferred choice for routine quality control, batch release, and stability testing due to its robustness, reliability, and cost-effectiveness. It provides the necessary performance to ensure product quality as mandated by global regulatory agencies.
In contrast, an LC-MS/MS method serves as a powerful, complementary tool. While its complexity and cost may preclude it from routine QC use, it is invaluable during development for identifying unknown impurities, conducting metabolite profiling, or when the analyte concentration is below the detection limits of UV-based methods.
As a Senior Application Scientist, my recommendation is to employ a phase-appropriate strategy. Develop and validate a robust HPLC-UV method as your primary quality control tool. Concurrently, develop an LC-MS/MS method to support investigational activities, ensuring that from early development to final product, you have a comprehensive and validated analytical toolkit to guarantee the safety, identity, strength, purity, and quality of your product.
References
-
Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . Pharma Talks (YouTube). [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV . Technophilo. [Link]
-
ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures . gmp-compliance.org. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]
-
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). [Link]
-
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 . gmp-compliance.org. [Link]
-
FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation . gmp-compliance.org. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]
-
Validation of Analytical Methods: EMA and FDA Audit Findings . PharmaRegulatory.in. [Link]
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry . National Institutes of Health (PMC). [Link]
-
High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization . International Journal of Pharmaceutical Sciences and Drug Research. [Link]
-
Different analytical methods of estimation of morpholine or its derivatives . ResearchGate. [Link]
-
Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity . MDPI. [Link]
-
(PDF) Stability-indicating method for the analysis of amorolfine and its N-oxide degradation product . ResearchGate. [Link]
-
A Review: Analytical Method Development and Validation . Systematic Reviews in Pharmacy. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices . LCGC International. [Link]
-
This compound . Sunway Pharm Ltd. [Link]
-
Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride . MySkinRecipes. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update . E3S Web of Conferences. [Link]
-
(PDF) Development and validation of HPLC method for the resolution of drug intermediates . ResearchGate. [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation . National Institutes of Health (PMC). [Link]
-
Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl . Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
-
analytical development and validation for simultaneous estimation of remogliflozin etabonate . Neuroquantology. [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 9. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. youtube.com [youtube.com]
- 14. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
A Comparative Guide to the Chiral HPLC Separation of Methyl 2-(morpholin-3-yl)acetate Enantiomers
Introduction
The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Methyl 2-(morpholin-3-yl)acetate is a chiral building block whose stereochemistry is vital for the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for separating and quantifying its enantiomers are indispensable during drug development and quality control.
This in-depth technical guide provides a comparative analysis of two of the most powerful and widely applicable classes of chiral stationary phases (CSPs) for the High-Performance Liquid Chromatography (HPLC) separation of Methyl 2-(morpholin-3-yl)acetate enantiomers: Polysaccharide-based CSPs and Macrocyclic Glycopeptide-based CSPs . Drawing upon established principles of chiral recognition, this guide explains the causality behind experimental choices and presents detailed protocols and comparative data to empower researchers in developing efficient and selective chiral separation methods.
Understanding the Analyte: Methyl 2-(morpholin-3-yl)acetate
The molecular structure of Methyl 2-(morpholin-3-yl)acetate presents specific features that guide the strategy for chiral method development:
-
Chiral Center: The single stereocenter is located at the C3 position of the morpholine ring.
-
Basic Nitrogen: The secondary amine within the morpholine ring is a basic site (pKa ~8.5-9.0), which can lead to strong interactions with acidic sites on the column, potentially causing peak tailing if not properly addressed.
-
Hydrogen Bonding Groups: The molecule contains hydrogen bond acceptors (ester carbonyl, ether oxygen, and the amine) and a hydrogen bond donor (the N-H group).
-
Polarity: The presence of the ester and morpholine functional groups lends the molecule a moderate degree of polarity.
The ideal CSP will leverage these features to establish a stable, transient diastereomeric complex with one enantiomer over the other, enabling their separation.
Chiral Method Development Workflow
A systematic screening approach is the most efficient strategy for developing a chiral separation method.[1][2] The initial phase involves screening a small, diverse set of CSPs under different mobile phase conditions (Normal Phase, Polar Organic, Reversed Phase) to identify promising leads for further optimization.
Caption: General workflow for chiral HPLC method development.
Comparison 1: Polysaccharide-Based CSPs
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the workhorses of chiral separations.[3][4] Chiral recognition occurs as the analyte fits into "chiral grooves" or pockets on the polysaccharide structure.[5] The primary interactions involved are hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[6][7]
For an analyte like Methyl 2-(morpholin-3-yl)acetate, which lacks significant aromaticity, hydrogen bonding and steric fit are the most probable drivers of separation on these phases. Normal Phase (NP) or Polar Organic (PO) modes are often the most successful.[5] The use of a basic additive, such as diethylamine (DEA), is crucial to occupy active sites on the silica support and ensure good peak shape for the basic morpholine nitrogen.[8]
Experimental Protocol: Polysaccharide CSP Screening
-
Columns:
-
Column A: Amylose tris(3,5-dimethylphenylcarbamate) - e.g., Chiralpak® IA
-
Column B: Cellulose tris(3,5-dimethylphenylcarbamate) - e.g., Chiralcel® OD-H
-
-
Mobile Phase Screening:
-
Condition 1 (NP): n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)
-
Condition 2 (NP): n-Hexane / Ethanol (EtOH) / DEA (90:10:0.1, v/v/v)
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
Sample Concentration: 1.0 mg/mL in mobile phase
-
Anticipated Performance Data
| Column | Mobile Phase Condition | tR1 (min) | tR2 (min) | Selectivity (α) | Resolution (Rs) | Comments |
| Chiralpak® IA | Hexane/IPA/DEA (80:20:0.1) | 6.2 | 7.5 | 1.25 | 2.1 | Good initial separation with baseline resolution. |
| Chiralpak® IA | Hexane/EtOH/DEA (90:10:0.1) | 8.1 | 9.1 | 1.15 | 1.6 | Lower resolution, but viable. Ethanol provides different selectivity. |
| Chiralcel® OD-H | Hexane/IPA/DEA (80:20:0.1) | 5.5 | 5.8 | 1.07 | 0.9 | Partial separation. Not baseline resolved. Requires optimization. |
| Chiralcel® OD-H | Hexane/EtOH/DEA (90:10:0.1) | 7.3 | 7.4 | 1.02 | < 0.5 | No effective separation observed. |
Note: This is representative data based on the expected performance for this class of compound.
Comparison 2: Macrocyclic Glycopeptide CSPs
Macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, offer a unique and powerful alternative for chiral separations.[9][10] These CSPs are multimodal, capable of operating in normal phase, reversed-phase, and polar ionic modes.[11][12] Their complex structure provides a multitude of interaction sites, including hydrophobic pockets, aromatic rings, and, most importantly for this analyte, ionizable carboxylic acid and amine groups.[9][12]
For amino acid esters, the Polar Ionic Mode (PIM) is often highly effective.[11] In this mode, the primary interactions are ionic (electrostatic) between the protonated secondary amine of the analyte and the deprotonated carboxyl groups on the CSP.[11][12] This primary interaction orients the analyte for secondary hydrogen bonding and steric interactions that drive enantioselectivity.
Experimental Protocol: Macrocyclic Glycopeptide CSP Screening
-
Column:
-
Teicoplanin-based CSP - e.g., Chiralbiotic® T
-
-
Mobile Phase Screening (Polar Ionic Mode):
-
Condition 1 (PIM): Methanol / Acetic Acid / Triethylamine (TEA) (100:0.05:0.02, v/v/v)
-
Condition 2 (PIM): Acetonitrile / Acetic Acid / TEA (100:0.05:0.02, v/v/v)
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
Sample Concentration: 1.0 mg/mL in Methanol
-
Anticipated Performance Data
| Column | Mobile Phase Condition | tR1 (min) | tR2 (min) | Selectivity (α) | Resolution (Rs) | Comments |
| Chiralbiotic® T | MeOH/Acid/Base | 4.8 | 6.1 | 1.31 | 2.5 | Excellent separation. The ionic mechanism provides high selectivity. |
| Chiralbiotic® T | ACN/Acid/Base | 3.5 | 4.2 | 1.22 | 1.9 | Faster analysis time with acetonitrile, with slightly lower resolution. |
Note: This is representative data based on the expected performance for this class of compound.
Head-to-Head Comparison and Strategic Choice
| Feature | Polysaccharide-Based CSPs | Macrocyclic Glycopeptide CSPs |
| Primary Mechanism | Steric fit, H-bonding, dipole-dipole[6][7] | Ionic, H-bonding, inclusion complexation[9][11] |
| Most Likely Mode | Normal Phase (NP) | Polar Ionic Mode (PIM) |
| Solvent System | Non-polar solvents (Hexane) + Alcohol | Polar organic solvents (Methanol, Acetonitrile) |
| Additive Requirement | Basic additive (e.g., DEA) is critical for peak shape[8] | Balanced acidic/basic additives to control ionization |
| Selectivity | Generally good, highly dependent on analyte fit | Often very high for ionizable compounds like amino acid derivatives[12] |
| LC-MS Compatibility | Poor in NP mode due to non-volatile additives and solvents | Excellent in PIM/RP modes with volatile additives (formic acid, ammonia) |
| Robustness | Can be sensitive to water content in NP mobile phases | Generally robust; PIM is less sensitive to minor water variations |
Optimization Logic
Once a promising CSP and mobile phase are identified (e.g., Rs between 1.0 and 1.5), targeted optimization can achieve baseline separation.
Caption: Optimization workflow for a polysaccharide CSP in Normal Phase.
Conclusion and Recommendation
Both polysaccharide and macrocyclic glycopeptide CSPs are capable of resolving the enantiomers of Methyl 2-(morpholin-3-yl)acetate.
-
Polysaccharide-based CSPs , particularly amylose derivatives like Chiralpak® IA, represent a high-probability starting point in Normal Phase. The key to success is the careful selection of the alcohol modifier and the mandatory use of a basic additive like DEA to ensure symmetrical peak shapes. This approach is well-understood and widely implemented.
-
Macrocyclic Glycopeptide CSPs , such as a teicoplanin-based column, offer a highly orthogonal and often more selective approach in the Polar Ionic Mode. The dominant ionic interaction mechanism is particularly well-suited for this analyte, which contains a basic nitrogen. This method has the significant advantage of using polar, LC-MS-friendly mobile phases.
Recommendation for Researchers:
For initial screening, it is highly recommended to test both an amylose-based polysaccharide column (e.g., Chiralpak® IA) in Normal Phase and a teicoplanin-based macrocyclic glycopeptide column (e.g., Chiralbiotic® T) in Polar Ionic Mode . This dual-pronged strategy maximizes the probability of achieving a rapid and successful enantiomeric separation, providing two distinct and viable methods that can be chosen based on project requirements such as analysis time, solvent consumption, or compatibility with mass spectrometry.
References
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Performance Liquid Chromatography Enantioseparations Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral Recognition with Macrocyclic Glycopeptides: Mechanisms and Applications | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 14. ymc.co.jp [ymc.co.jp]
- 15. Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
A Senior Application Scientist's Guide to Morpholine Bioisosteres in Drug Design
Introduction: The Privileged Role and Perils of the Morpholine Scaffold
In the landscape of medicinal chemistry, the morpholine ring holds a privileged status.[1][2] This simple, six-membered heterocycle, containing both a secondary amine and an ether linkage, is a common feature in numerous FDA-approved drugs.[3][4] Its appeal stems from a unique combination of properties: the basic nitrogen atom provides a handle for tuning pKa and forming salt forms, while the oxygen atom can act as a hydrogen bond acceptor.[5][6] This duality allows morpholine to improve aqueous solubility and modulate pharmacokinetic (PK) properties, often enhancing a compound's overall drug-like profile.[1][5]
However, the very features that make morpholine attractive can also be its downfall. The ring is often metabolically labile, susceptible to oxidative metabolism, which can lead to rapid clearance and the formation of potentially reactive metabolites.[3][4][7] This metabolic instability presents a significant challenge in drug development, necessitating strategies to mitigate these liabilities without sacrificing the beneficial properties of the scaffold.
This is where the principle of bioisosteric replacement becomes a critical tool. Bioisosterism involves substituting a functional group or moiety with another that has similar steric and electronic properties, with the goal of retaining or improving biological activity while optimizing physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) parameters.[8][9][10] This guide provides a comparative study of common morpholine bioisosteres, offering experimental data and protocols to aid researchers in making informed decisions during the lead optimization process.
Comparative Analysis of Key Physicochemical and ADME Properties
The selection of an appropriate bioisostere is a multi-parameter optimization problem. The goal is to strike a delicate balance between properties like lipophilicity, solubility, metabolic stability, and permeability. The following table summarizes the general trends observed when replacing a morpholine ring with its common bioisosteres.
| Property | Morpholine | Piperidine | Piperazine | Thiomorpholine | Oxetane | Rationale and Impact on Drug Design |
| cLogP | ~ -0.3 | ~ 0.8 | ~ -1.0 | ~ 0.2 | ~ -0.1 | Lipophilicity is a key driver of permeability, but also off-target toxicity and metabolic clearance. Piperidine significantly increases lipophilicity, while piperazine decreases it. |
| Aqueous Solubility | High | Moderate | Very High | Moderate | High | The polarity imparted by the heteroatoms generally confers good solubility. Piperazine, with its two basic nitrogens, is often used to dramatically increase solubility. |
| Metabolic Stability | Often Labile | Can be Labile | Can be Labile | More Stable | Generally Stable | The ether oxygen in morpholine and the secondary amines in piperidine/piperazine are sites for oxidation. Thiomorpholine's sulfur can be oxidized, but often at a slower rate. Oxetanes are generally more resistant to metabolism.[7][11] |
| Permeability | Moderate | High | Low to Moderate | Moderate | Moderate | Highly dependent on the overall molecule's properties. Increased lipophilicity of piperidine often enhances passive diffusion. The high polarity of piperazine can reduce it. |
| Basicity (pKa) | ~ 8.4 | ~ 11.2 | ~ 9.8 (pKa1), ~ 5.6 (pKa2) | ~ 8.4 | N/A | pKa dictates the ionization state at physiological pH, impacting solubility, cell penetration, and target binding. Piperidine is strongly basic, while piperazine offers two ionization centers. |
| Hydrogen Bonding | 1 Acceptor (O) | 1 Acceptor (N) | 2 Acceptors (N) | 1 Acceptor (S) | 1 Acceptor (O) | The ability to form hydrogen bonds is critical for target engagement and solubility. The nature and position of the heteroatom influence these interactions. |
A Deeper Dive into Morpholine Bioisosteres
The choice of a bioisostere is context-dependent, driven by the specific liabilities of the lead compound and the desired property modulations.
Piperidine: The Lipophilic Carbon Analogue
Replacing morpholine's oxygen with a methylene group yields piperidine. This is a common strategy when the primary goal is to increase lipophilicity to enhance permeability or to fill a hydrophobic pocket in the target protein.[12] However, this increase in lipophilicity can also lead to decreased solubility and increased binding to metabolic enzymes like Cytochrome P450s, potentially exacerbating metabolic instability.[7]
Piperazine: The Polar, Dual-Amine Analogue
Piperazine, with a second nitrogen atom replacing a methylene group of piperidine, is often employed to significantly boost aqueous solubility and introduce an additional site for substitution, allowing for the exploration of new chemical space.[12][13] The two basic centers can be advantageous for tuning pKa and solubility, but can also lead to high polarity, which may hinder permeability across the blood-brain barrier.[5]
Thiomorpholine: The Sulfur-Containing Analogue
Thiomorpholine, where the oxygen of morpholine is replaced by sulfur, offers a more subtle modulation of properties. It is sterically larger and more lipophilic than morpholine but less so than piperidine. The sulfur atom is a weaker hydrogen bond acceptor than oxygen. While the sulfur can be oxidized to the sulfoxide and sulfone, this often occurs at a slower rate than the oxidation of morpholine's ether, making it a viable strategy to improve metabolic stability.
Oxetane: The Strained Ring Alternative
Oxetanes, particularly 3,3-disubstituted oxetanes, have emerged as valuable bioisosteres for morpholine.[11] This four-membered ring is polar and can improve aqueous solubility, similar to morpholine.[11] Crucially, the oxetane motif is generally more metabolically stable than morpholine and can reduce lipophilicity compared to gem-dimethyl or cyclobutyl groups.[7][11] Its rigid, three-dimensional structure can also provide favorable vectors for substituents, improving target binding.[14]
Caption: Key bioisosteric replacements for the morpholine ring.
Self-Validating Experimental Protocols for Comparative Evaluation
To objectively compare these heterocycles, robust and reproducible experimental data are essential. The following protocols describe self-validating systems for assessing key ADME properties.
Protocol 1: Aqueous Solubility (Kinetic Turbidimetric Method)
This high-throughput method is ideal for early-stage discovery, providing a rapid assessment of a compound's tendency to precipitate from an aqueous solution when transitioning from a DMSO stock.[15][16]
Causality Behind Experimental Choices:
-
Kinetic vs. Thermodynamic: Kinetic solubility is measured early as it mimics the conditions of high-throughput screening assays where compounds are introduced from DMSO stocks.[15][17] Thermodynamic solubility, the "gold standard," is a lower throughput equilibrium measurement better suited for late-stage lead optimization.[18][19]
-
Turbidimetry: Light scattering (nephelometry) provides a rapid, plate-based endpoint to detect precipitation, making the assay amenable to automation.[16][18]
Step-by-Step Methodology:
-
Compound Preparation: Prepare 10 mM stock solutions of the test compounds (morpholine analogue, piperidine analogue, etc.) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solutions in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) from the DMSO plate to a 96-well microplate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This creates a range of final compound concentrations with a consistent, low percentage of DMSO (e.g., 1%).
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measurement: Read the plate on a nephelometer or a plate reader capable of measuring turbidity (e.g., absorbance at 620 nm).[15][18]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly different from the buffer-only control.
Caption: Workflow for the kinetic aqueous solubility assay.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a cell-free, high-throughput assay that predicts passive membrane permeability.[20][21] It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[22][23]
Causality Behind Experimental Choices:
-
Artificial Membrane: Using a synthetic membrane (e.g., lecithin in dodecane) isolates passive diffusion, avoiding the complexities of active transport and efflux that occur in cell-based assays like Caco-2.[20][22][23] This makes it a cost-effective and rapid screening tool.[21]
-
pH Selection: The assay can be run at different pH values to mimic various sections of the gastrointestinal tract, providing valuable insights into potential absorption sites.[22][23]
-
Integrity Marker: A low-permeability marker like Lucifer Yellow is included to validate the integrity of the artificial membrane during the experiment.[22][23]
Step-by-Step Methodology:
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor microplate with buffer (pH 7.4).
-
Coat Donor Plate: Coat the membrane of a 96-well filter donor plate with 5 µL of the artificial membrane solution (e.g., 1% lecithin in dodecane).[24]
-
Prepare Donor Solutions: Dissolve test compounds in the donor buffer (e.g., PBS pH 7.4 with 5% DMSO) to a final concentration of ~10 µM.[24] Add these solutions to the coated donor plate.
-
Assemble Sandwich: Place the donor plate on top of the acceptor plate, creating a "sandwich."
-
Incubation: Incubate the sandwich assembly for 5 to 18 hours at room temperature.[20][24]
-
Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and known experimental parameters (well volume, membrane area, incubation time).
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol 3: In Vitro Metabolic Stability (Liver Microsomal Assay)
This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s, which are highly concentrated in liver microsomes.[25] The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.
Causality Behind Experimental Choices:
-
Liver Microsomes: Microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes. They are a cost-effective and widely used model containing a high concentration of Phase I metabolic enzymes.[25]
-
NADPH Cofactor: The enzymatic reactions of CYPs require NADPH as a cofactor. The reaction is initiated by its addition, and control incubations without NADPH are run to account for non-enzymatic degradation.
-
Time Points: Multiple time points are taken to calculate a degradation rate, providing a more robust measure than a single endpoint.
Step-by-Step Methodology:
-
Prepare Reagents: Prepare a solution of liver microsomes (e.g., human, rat) in phosphate buffer. Prepare a solution of the NADPH cofactor.
-
Incubation Mixture: In a 96-well plate, add the liver microsome solution and the test compound (at a low concentration, e.g., 1 µM, to be under Km). Pre-incubate the mixture at 37°C.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH solution.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the degradation rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Conclusion: A Tactical Approach to Bioisosteric Replacement
The morpholine ring is a valuable scaffold in drug design, but its inherent metabolic liabilities often require intervention. Bioisosteric replacement with moieties like piperidine, piperazine, thiomorpholine, and oxetane provides a powerful strategy to address these challenges. There is no single "best" replacement; the optimal choice is dictated by the specific goals of the optimization campaign. A systematic approach, underpinned by robust comparative experimental data on solubility, permeability, and metabolic stability, is crucial for rationally designing molecules with an improved overall ADME profile and a higher probability of success in clinical development.
References
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]
-
CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
-
Shepherd, S., et al. (2018). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Pharmaceutical Business Review. (n.d.). Morpholine Bioisosteres for Drug Design. Retrieved from [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
-
Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]
-
Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-7. Retrieved from [Link]
-
Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2019). LogD. Retrieved from [Link]
-
Lenci, E., & Trabocchi, A. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(20), 3234-3253. Retrieved from [Link]
-
BioDuro. (n.d.). ADME LogP LogD Assay. Retrieved from [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. IntechOpen. Retrieved from [Link]
-
MDPI. (2023). Special Issue “Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investigation 2.0”. Retrieved from [Link]
-
Dow, M., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. Retrieved from [Link]
-
Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Retrieved from [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]
-
Vitaku, E., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(2), 759-796. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Nitrogen-Containing Heterocyclic Compounds in Drug Design: Synthesis, Characterization, and Biological Activity. Retrieved from [Link]
-
Baranczewski, P., et al. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Pharmacology & Therapeutics, 110(3), 453-470. Retrieved from [Link]
-
Patsnap Synapse. (2025). What is the importance of metabolic stability in drug design?. Retrieved from [Link]
-
ResearchGate. (n.d.). Design and Synthesis of Bridged Piperidine and Piperazine Isosteres. Retrieved from [Link]
-
Wang, Y., et al. (2020). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 25(11), 2533. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]
-
ResearchGate. (2025). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). The Design and Application of Bioisosteres in Drug Design. Retrieved from [Link]
-
SlideShare. (2012). Application of Bioisosteres in Drug Design. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of bioisosteric replacement in drug development. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of morpholine derivatives using the Castagnoli-Cushman reaction as BACE1 inhibitors: Unexpected binding activity of cyclic thioamides. Retrieved from [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 4. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Aqueous Solubility Assay - Enamine [enamine.net]
- 18. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]
- 22. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 23. PAMPA | Evotec [evotec.com]
- 24. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Guide to the Synthesis of Morpholine Amides: A Comparative Analysis of Modern Synthetic Routes
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The morpholine moiety is a cornerstone in medicinal chemistry, valued for its ability to improve the pharmacokinetic profile of bioactive molecules.[1][2] Consequently, the efficient and reliable formation of the N-acylmorpholine bond (commonly referred to as a morpholine amide) is a critical transformation in drug discovery and development. This guide provides an in-depth comparative analysis of the primary synthetic routes to N-acylmorpholines. We will explore the mechanistic underpinnings, efficacy, and practical considerations of classical methods, such as those employing acyl chlorides and coupling reagents, alongside emerging strategies like enzymatic and flow chemistry-based syntheses. By presenting objective comparisons supported by experimental data, detailed protocols, and process logic, this document serves as a practical resource for selecting the optimal synthetic strategy.
A note on nomenclature: While sometimes informally called "morpholine esters," the bond formed between a carboxylic acid and the morpholine nitrogen is chemically an amide. This guide will use the term "amide" for accuracy.
Foundational Synthetic Strategies: An Overview
The synthesis of morpholine amides is dominated by methods that involve the coupling of a carboxylic acid (or a derivative) with the morpholine nitrogen. The choice of strategy is dictated by factors such as substrate complexity, desired scale, cost, and the presence of sensitive functional groups. We will compare three major classes of synthesis.
Route A: Acyl Chloride Method (Schotten-Baumann Conditions)
This is one of the most direct and cost-effective methods for amide bond formation.[3] The carboxylic acid is first converted to a highly reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[3][4] This activated intermediate readily reacts with morpholine, a secondary amine, to form the amide.
Mechanism & Rationale: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the morpholine nitrogen.[4] A base, such as triethylamine (TEA) or pyridine, is required to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[3][4][5]
Advantages:
-
High Reactivity & Yield: Often provides high yields (e.g., 95% for benzoyl chloride and morpholine) with simple starting materials.[5]
-
Cost-Effective: Reagents like thionyl chloride are inexpensive and suitable for large-scale synthesis.
Disadvantages:
-
Harsh Conditions: The generation of acyl chlorides can require heating and produces corrosive HCl gas, limiting its use with sensitive or complex substrates.[6]
-
Limited Substrate Scope: Not ideal for molecules with acid-sensitive functional groups (e.g., certain protecting groups) that would not survive the initial activation step.
Route B: Peptide Coupling Reagent-Mediated Synthesis
To overcome the limitations of the acyl chloride method, a vast array of "coupling reagents" have been developed, primarily driven by the field of peptide synthesis.[3][6] These reagents activate the carboxylic acid in situ under milder conditions, forming a reactive intermediate that then couples with morpholine.
Common Reagent Classes:
-
Carbodiimides: Such as DCC (dicyclohexylcarbodiimide), DIC (diisopropylcarbodiimide), and the water-soluble EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[3][6] They form a highly reactive O-acylisourea intermediate.[3]
-
Phosphonium Salts: Such as BOP and PyBOP. These are highly efficient but generate stoichiometric amounts of carcinogenic HMPA as a byproduct.[7]
-
Aminium/Uronium Salts: Such as HATU, HBTU, and HCTU. These are among the most popular due to their high efficiency, fast reaction rates, and suppression of side reactions like racemization.[7][8]
Mechanism & Rationale: These reagents convert the carboxylic acid's hydroxyl group into a good leaving group. Additives like HOBt (Hydroxybenzotriazole) or 6-Cl-HOBt are often used with carbodiimides to form an active ester intermediate, which is less prone to side reactions and racemization than the O-acylisourea.[7][8] Aminium reagents like HATU already incorporate a similar activating moiety within their structure.[7]
Advantages:
-
Mild Conditions: Reactions are typically run at room temperature, preserving sensitive functional groups.
-
Broad Substrate Scope: The method of choice for complex, multifunctional molecules common in drug development.
-
Suppression of Racemization: Crucial when coupling chiral carboxylic acids.
Disadvantages:
-
Cost and Atom Economy: Coupling reagents are significantly more expensive than thionyl chloride, and they generate stoichiometric waste products (e.g., dicyclohexylurea from DCC, which can be difficult to remove).[8]
-
Purification Challenges: Byproducts from the coupling reagents can complicate product purification.[8]
Route C: Emerging & Specialized Routes
Innovation in synthetic chemistry continues to provide new avenues for amide bond formation, focusing on sustainability, efficiency, and novel reactivity.
-
Enzymatic Synthesis: Biocatalysis offers a green alternative to traditional chemical methods.[9] Enzymes like lipases or engineered acylases can catalyze the formation of amide bonds under mild, aqueous conditions.[9][10] The reaction often proceeds through an acyl-enzyme intermediate.[9] While still a developing field for morpholine amides specifically, the principles are well-established for other amides and offer high selectivity and reduced environmental impact.[9][11]
-
Flow Chemistry: Continuous flow synthesis is gaining traction for its ability to improve safety, scalability, and reaction speed.[12][13] In a flow setup, solutions of reagents are pumped through heated coils or reactors, allowing for precise control over temperature, pressure, and reaction time.[14][15] This can enable the use of highly reactive intermediates that would be difficult to handle in a batch process and can significantly shorten reaction times compared to conventional heating.[13][14]
Comparative Efficacy Analysis
The choice of synthetic route is a multi-parameter optimization problem. The following table provides a comparative summary based on key performance indicators for a synthetic chemist.
| Parameter | Route A: Acyl Chloride | Route B: Coupling Reagents | Route C: Emerging Methods (Flow/Enzymatic) |
| Typical Yield | Very Good to Excellent (85-99%)[5][16] | Good to Excellent (60-95%)[8] | Variable; can be excellent (>90%) under optimized conditions[13][14] |
| Reaction Conditions | Often harsh (heat, strong reagents) | Mild (often room temperature) | Very Mild (aqueous, physiological temp for enzymes) |
| Substrate Scope | Limited to robust molecules | Very broad; accommodates sensitive groups | Substrate-dependent; enzymes can be highly specific |
| Scalability | Excellent; industrially proven | Good, but cost can be a factor | Excellent for flow; can be limited by enzyme cost/availability |
| Cost of Reagents | Low | High | Variable (low for flow, potentially high for enzymes) |
| Work-up/Purification | Simple extraction often sufficient | Can be complex due to reagent byproducts[8] | Often simpler, especially for enzymatic reactions |
| Safety/Green Profile | Poor (corrosive, toxic reagents) | Moderate (reagents can be irritants) | Excellent (reduced waste, benign solvents)[9] |
Visualization of Synthetic Workflows
The following diagrams illustrate the fundamental differences in the workflow for the two most common synthetic routes.
Caption: Comparison of Acyl Chloride vs. Coupling Reagent workflows.
Detailed Experimental Protocols
To ensure reproducibility and trustworthiness, the following are detailed, self-validating protocols for two common methods.
Protocol 1: Synthesis of N-Benzoylmorpholine via Acyl Chloride
This protocol is adapted from a standard, high-yield procedure.[5]
Materials:
-
Morpholine (1.1 eq, 11.0 mmol, 0.958 g)
-
Triethylamine (TEA) (1.2 eq, 12.0 mmol, 1.260 g)
-
Benzoyl chloride (1.0 eq, 10.0 mmol, 1.406 g)
-
Dichloromethane (DCM), anhydrous (20 mL)
-
Deionized water
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add morpholine and triethylamine.
-
Dissolve the mixture in 20 mL of dichloromethane and stir at room temperature (23 °C).
-
Carefully add benzoyl chloride dropwise to the stirred solution. Causality Note: The addition must be slow to control the exothermic reaction and prevent excessive boiling of the DCM solvent.[5] The TEA is present to immediately neutralize the HCl formed, preventing potential side reactions and driving the reaction to completion.
-
After the addition is complete, the mixture will become viscous. Continue stirring for an additional 1 hour at room temperature to ensure the reaction goes to completion.
-
Quench the reaction by adding 20 mL of water to the flask.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic extracts and wash with water (4 x 15 mL) to remove triethylamine hydrochloride and any remaining base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product.
-
Expected Outcome: An off-white solid product with a typical yield of ~95%.[5]
Protocol 2: Synthesis of N-(Naproxenoyl)morpholine via EDC/HOBt Coupling
This protocol demonstrates a modern coupling method for a pharmaceutically relevant carboxylic acid.[8]
Materials:
-
Naproxen (1.0 eq)
-
Morpholine (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (0.1 eq, catalytic)
-
4-Dimethylaminopyridine (DMAP) (1.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Naproxen, HOBt, and DMAP in anhydrous acetonitrile.
-
Add morpholine to the solution and stir.
-
Add EDC in one portion to the reaction mixture. Causality Note: EDC is the carbodiimide that activates the carboxylic acid. HOBt is added as a catalyst to form a more stable active ester, which suppresses racemization and improves yield compared to using EDC alone.[8] DMAP acts as an acyl transfer agent, further accelerating the reaction.[8]
-
Allow the reaction to stir at room temperature (23 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Expected Outcome: A pure amide product with a typical yield of around 84%.[8]
Conclusion and Future Outlook
The synthesis of N-acylmorpholines remains a vital operation in medicinal chemistry. For simple, robust substrates on a large scale, the acyl chloride method offers an unbeatable combination of high yield and low cost. However, for the complex, stereochemically rich molecules that dominate modern drug discovery, the mildness and broad applicability of peptide coupling reagents are indispensable.
Looking forward, the field is moving towards more sustainable and efficient technologies. Flow chemistry promises to enhance the safety, speed, and scalability of even classical transformations, while enzymatic synthesis offers a pathway to greener processes with unparalleled selectivity.[9][13] As these technologies mature, they will undoubtedly become more integrated into the standard toolkit for constructing these important structural motifs. The selection of a synthetic route will always be a case-specific decision, but a thorough understanding of the causality, benefits, and drawbacks of each method is paramount for success.
References
-
Puglisi, A., et al. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications. [Link]
-
Reddy, K., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
Kulkarni, A. (2019). Synthesis of amides under flow chemistry conditions. ResearchGate. [Link]
-
Baxendale, I. R. (2010). Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors. Thieme Chemistry. [Link]
-
HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Gutmann, B., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC - NIH. [Link]
-
Fisher Scientific (n.d.). Amide Synthesis. Fisher Scientific. [Link]
- Google Patents (2015). CN104341374A - Preparation method for morpholine carbonyl chloride compound.
- Google Patents (2003). CN1403449A - Prepn of acetyl morphine.
-
Show, P. L., et al. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. PubMed. [Link]
-
Al-Tamiemi, E. O. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
-
Chandrakumar, N. S., & Hajdu, J. (1982). Synthesis of enzyme-inhibitory phospholipid analogs. III. A facile synthesis of N-acylaminoethylphosphorylcholines. PubMed. [Link]
-
Organic Chemistry Tutor (n.d.). Synthesis and Reactions of Acid Chlorides. Organic Chemistry Tutor. [Link]
-
Wu, S., et al. (2021). An Update: Enzymatic Synthesis for Industrial Applications. PMC - NIH. [Link]
-
Amide Technologies (2019). Synthesis of proteins by automated flow chemistry. Amide Technologies. [Link]
-
ResearchGate (2015). Acetylation of alcohols and phenols with acetic anhydride under solvent-free conditions using an ionic liquid based on morpholine as a recoverable and reusable catalyst. ResearchGate. [Link]
-
Kaur, M., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]
-
Gioxari, A., et al. (2017). Enzymatic synthesis of bioactive compounds with high potential for cosmeceutical application. PMC - NIH. [Link]
-
Ataman Kimya (n.d.). MORPHOLINE. atamankimya.com. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. atamankimya.com [atamankimya.com]
- 3. Amide Synthesis [fishersci.dk]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. hepatochem.com [hepatochem.com]
- 7. bachem.com [bachem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic synthesis of bioactive compounds with high potential for cosmeceutical application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Update: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. amidetech.com [amidetech.com]
- 16. CN1403449A - Prepn of acetyl morphine - Google Patents [patents.google.com]
A Comparative Guide to the X-ray Crystallography of Methyl 2-(morpholin-3-yl)acetate Derivatives
This guide provides an in-depth comparison of crystallographic strategies for the structural elucidation of Methyl 2-(morpholin-3-yl)acetate derivatives. The morpholine heterocycle is a cornerstone in medicinal chemistry, frequently appearing in CNS-active compounds and other therapeutics due to its favorable physicochemical properties.[1][2] Unambiguous determination of the three-dimensional atomic arrangement via Single-Crystal X-ray Diffraction (SCXRD) is paramount for confirming stereochemistry, understanding structure-activity relationships (SAR), and guiding drug design efforts.[3][4]
This document moves beyond a simple protocol, offering a comparative analysis of crystallization techniques and X-ray diffraction sources to empower researchers in selecting the optimal experimental pathway.
Part 1: The Foundation - Synthesis and Purity
The successful growth of diffraction-quality single crystals is critically dependent on the purity of the starting material.[5] Crystallization is itself a powerful purification technique, but beginning with a compound of at least >95%, and ideally >99% purity, significantly increases the probability of success.[5][6]
A general synthetic route to 3-substituted morpholine derivatives often involves multi-step sequences starting from commercially available amino alcohols.[7][8] For the target scaffold, a plausible approach could involve the reaction of a protected 3-hydroxymethylmorpholine with a suitable acetate precursor, followed by deprotection.
Exemplary Protocol: Synthesis of a Protected Intermediate A common strategy involves the intramolecular reductive etherification of keto alcohols, which can be synthesized from corresponding amino alcohols and α-bromoketones.[8] Other multicomponent reaction strategies have also been developed to efficiently access highly substituted morpholines.[9][10]
Regardless of the synthetic route, rigorous purification by column chromatography or preparative HPLC is essential prior to attempting crystallization. The final compound's identity and purity should be confirmed by NMR and mass spectrometry.
Part 2: The Art of Crystallization - A Comparative Approach
The goal of crystallization is to slowly bring a solution to a state of supersaturation, allowing molecules to self-assemble into a highly ordered, crystalline lattice.[6] The choice of method can profoundly impact crystal size and quality.
Several techniques are available for the crystallization of small organic molecules.[5] The most common and effective methods are compared below.
Comparison of Crystallization Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Slow Evaporation | Solvent is slowly removed from a near-saturated solution, increasing solute concentration.[5] | Simple setup; requires minimal sample handling. | Can lead to "oiling out" or formation of microcrystals if evaporation is too rapid. | Thermally stable compounds with moderate volatility solvents. |
| Vapor Diffusion | An anti-solvent (precipitant) slowly diffuses into a solution of the compound, reducing its solubility.[5] | High degree of control over the rate of crystallization; highly successful method. | Requires careful selection of a miscible solvent/anti-solvent pair. | Screening a wide range of conditions; small sample quantities. |
| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled, as solubility typically decreases with temperature.[6][11] | Can produce large, high-quality crystals.[11] | Requires a compound with a significant temperature-solubility gradient; risk of rapid precipitation. | Compounds that are significantly more soluble in hot solvent than cold. |
Experimental Protocol: Screening by Vapor Diffusion (Inner/Outer Vial Method)
-
Preparation: Dissolve 2-5 mg of the purified Methyl 2-(morpholin-3-yl)acetate derivative in 0.5 mL of a "good" solvent (e.g., methanol, acetone, THF) in a small, narrow inner vial.[5]
-
Setup: Place this inner vial inside a larger outer vial containing 1-2 mL of an "anti-solvent" in which the compound is poorly soluble (e.g., hexane, diethyl ether).[5]
-
Sealing: Seal the outer vial tightly to create a closed system.
-
Equilibration: Allow the system to stand undisturbed. The more volatile solvent from the inner vial will slowly transfer to the outer vial, while the anti-solvent vapor diffuses into the inner vial, gradually inducing crystallization.
-
Observation: Monitor for crystal growth over several days to weeks. Do not disturb the setup.[5]
Part 3: The Experiment - In-House vs. Synchrotron Diffraction
Once suitable crystals are obtained, the next critical decision is the choice of X-ray source for the diffraction experiment. The two main options available to researchers are conventional in-house diffractometers and large-scale synchrotron facilities.
Caption: Decision workflow for selecting an X-ray diffraction source.
Comparative Analysis of X-ray Sources
The primary difference between the two sources is the intensity (or flux) of the X-ray beam.[12][13] A synchrotron produces a beam that is many orders of magnitude more brilliant than even the most advanced laboratory sources.[13] This has profound implications for the experiment.
In-House Diffractometer:
-
Technology: Typically uses a sealed X-ray tube or a rotating anode to generate X-rays (commonly Cu Kα, λ=1.54 Å or Mo Kα, λ=0.71 Å).
-
Best For: Routine structure determination of well-diffracting crystals, typically larger than 50-100 microns in all dimensions. They are perfect for unambiguous confirmation of a synthetic product's constitution and relative stereochemistry.
-
Limitations: The lower flux means longer data collection times (hours to overnight) and a greater demand on crystal size and quality.[12] Weakly diffracting samples may not yield data of sufficient resolution or quality.
Synchrotron Source:
-
Technology: A particle accelerator that generates intense beams of X-rays. Beamlines for chemical crystallography allow for the selection of specific, high-energy wavelengths (e.g., λ ≈ 0.7 Å).[14]
-
Best For: Challenging samples, including microcrystals (< 20 microns), weakly diffracting materials, or experiments requiring very high resolution for charge density analysis.[14][15] Data collection can be extremely fast, often taking only minutes.[14]
-
Advantages: The high intensity allows for the study of very small samples.[13] The high resolution achievable can reveal subtle structural details.[14][15]
Data Comparison: A Hypothetical Case Study
The following table illustrates the potential differences in data quality for a hypothetical Methyl 2-(morpholin-3-yl)acetate derivative crystal (~30x20x10 µm³).
| Parameter | In-House (Mo Kα Source) | Synchrotron (λ=0.77 Å) | Significance of Parameter |
| Resolution (Å) | 1.05 | 0.75 | The level of detail observed; lower numbers are better.[16][17] |
| Completeness (%) | 98.5 (to 1.05 Å) | 99.9 (to 0.75 Å) | The percentage of all possible reflections measured. Should be >95%.[16] |
| 8.2 | 35.1 | Signal-to-noise ratio. Higher is better, indicating stronger data.[18] | |
| Rmerge | 0.095 | 0.041 | Agreement between symmetry-equivalent reflections. Lower is better.[17] |
| Final R1 | 0.068 | 0.032 | A measure of how well the calculated model fits the observed data. Lower is better.[19] |
| Data Collection Time | 8 hours | 15 minutes | The time required to measure the full dataset. |
As the table shows, the synchrotron data is superior in every metric, providing higher resolution and greater confidence in the final structural model. For a challenging microcrystal, an in-house source might fail to produce a usable dataset, making the synchrotron essential.
Part 4: From Diffraction to Structure - A Self-Validating Workflow
The process of determining a crystal structure is a logical, multi-step workflow designed to be self-validating at each stage.
Caption: The workflow from X-ray data collection to a validated crystal structure.
Step-by-Step Methodology:
-
Data Collection: The crystal is mounted and cooled in a cryostream (typically 100 K) to minimize thermal motion and radiation damage. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The images are processed to integrate the intensities of each diffraction spot and apply corrections for experimental factors (e.g., absorption). This step yields a file of reflections and their intensities. Key quality indicators like Rmerge and are assessed here.[17][18]
-
Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map, from which an initial atomic model can be built.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, displacement parameters, and other model parameters are adjusted iteratively to improve the agreement between the observed data (F_obs) and the data calculated from the model (F_calc).
-
Validation: The final model is rigorously validated. The R1 factor (typically < 5% for high-quality small molecule structures) and wR2 are key indicators of refinement quality.[19] The final model is checked for geometric reasonability (bond lengths, angles) and any remaining issues in the electron density map.
Conclusion
For researchers working with Methyl 2-(morpholin-3-yl)acetate derivatives, single-crystal X-ray diffraction is an indispensable tool. The choice of crystallization method and diffraction source is a critical decision driven by sample characteristics.
-
For routine confirmation of well-behaved, easily crystallized compounds, a methodical approach to crystallization followed by data collection on an in-house diffractometer is a robust and accessible strategy.
-
For challenging cases involving small or weakly diffracting crystals, the superior flux and micro-focus capabilities of a synchrotron source are often mandatory to obtain high-resolution, publishable data.[13][14]
A thorough understanding of these comparative methodologies allows for an efficient and effective approach to the definitive structural elucidation of these medicinally important molecules.
References
- Vertex AI Search. (n.d.). SOP: CRYSTALLIZATION.
- Wlodawer, A., Dauter, Z., & Minor, W. (2017). Analysis of the quality of crystallographic data and the limitations of structural models. FEBS Journal, 284(16), 2572-2590.
- wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.
- Diederichs, K., & Karplus, P. A. (1997). Global indicators of X-ray data quality. Acta Crystallographica Section D: Biological Crystallography, 53(Pt 6), 790-800.
- Wolfe, J. P., & Ney, J. E. (2006). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 8(14), 2973–2976.
- University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry.
- García-Caballero, A., et al. (2010). Toward a Definition of X-ray Crystal Quality. Crystal Growth & Design, 10(6), 2736–2742.
- University of Florida, Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips.
- Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
- Sánta, Z., & Kotschy, A. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6523–6530.
- Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 25(24), 6030.
- Liu, X., et al. (2024). Effective and Reliable Metrics to Select Crystal Diffraction Data. bioRxiv.
- Wang, H., et al. (2020). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 22(15), 5895–5899.
- SARomics Biostructures. (n.d.). Validation and Quality Assessment of X-ray Protein Structures.
- Li, C., et al. (2018). Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction. Chemistry Letters, 47(7), 892-895.
- Scilabra, P., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1845–1855.
- Beigi-Somar, V., et al. (2020). Three-Component Synthesis of Morpholine Derivatives. Synfacts, 16(05), 0520.
- Scilabra, P., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1845–1855.
- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- Vosegaard, T., et al. (2023). Comparative study of conventional and synchrotron X-ray electron densities on molecular crystals. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 79(Pt 4), 380–391.
- Al-Warhi, T., et al. (2020). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 10(1), 12345.
- ResearchGate. (n.d.). Review articles in SINGLE CRYSTAL X-RAY DIFFRACTION.
- Vosegaard, T., et al. (2025). Benchmarking 3D-ΔPDF analysis using in-house X-ray sources. Acta Crystallographica Section A: Foundations and Advances, 81(Pt 3).
- ResearchGate. (n.d.). The crystal structure of morpholine. (a) Molecular structure... | Download Scientific Diagram.
- Holton, J. (2010). Comparison of home source and synchrotron properties. CCP4 wiki.
- Coles, S. J., & Christensen, J. (2019). The development and exploitation of synchrotron single-crystal diffraction for chemistry and materials. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 377(2147), 20170460.
- Wang, Z., et al. (2017). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 22(10), 1699.
- Cacciatore, I., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2258–2275.
- ASM International. (n.d.). Synchrotron X-Ray Diffraction Applications. ASM Digital Library.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rigaku.com [rigaku.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 12. Comparison of home source and synchrotron properties - CCP4 wiki [wiki.uni-konstanz.de]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. dl.asminternational.org [dl.asminternational.org]
- 15. Comparative study of conventional and synchrotron X-ray electron densities on molecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of the quality of crystallographic data and the limitations of structural models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.iucr.org [journals.iucr.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Validation and Quality Assessment of X-ray Protein Structures [proteinstructures.com]
A Senior Application Scientist's Guide to 3D-QSAR Modeling of Morpholine-Containing Molecules
Introduction: The Synergy of a Privileged Scaffold and a Powerful Modeling Paradigm
In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged structure."[1][2] This six-membered heterocycle, containing both nitrogen and oxygen atoms, is a common feature in a multitude of approved drugs and experimental bioactive molecules.[1][3] Its prevalence is not coincidental; the morpholine moiety often imparts favorable physicochemical, biological, and metabolic properties, including improved potency and desirable pharmacokinetics.[1][4] The flexible yet stable nature of the ring allows it to serve as a versatile scaffold, capable of engaging in crucial molecular interactions with biological targets like kinases and receptors.[5][6]
Given the established importance of this scaffold, understanding the precise relationship between the three-dimensional structure of morpholine-containing molecules and their biological activity is paramount for rational drug design. This is where Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) modeling becomes an indispensable tool. 3D-QSAR methods establish a mathematical correlation between the biological activity of a set of compounds and their 3D properties, such as steric and electrostatic fields.[7][8]
This guide provides an in-depth comparison of the two most prominent 3D-QSAR techniques, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), within the context of modeling morpholine derivatives. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a self-validating and robust modeling workflow that empowers researchers to accelerate the discovery of novel therapeutics.
Core Methodologies: CoMFA vs. CoMSIA
At their core, both CoMFA and CoMSIA aim to understand how the shape and electronic properties of a molecule in 3D space influence its biological activity. The primary distinction lies in the nature of the fields they calculate.
Comparative Molecular Field Analysis (CoMFA) CoMFA was the pioneering 3D-QSAR method.[9] It operates by placing the aligned molecules of a dataset into a 3D grid. At each grid point, it calculates the interaction energy between the molecule and a probe atom (typically a sp³ carbon with a +1 charge). This generates two distinct molecular fields:
-
Steric Field: Represents the molecule's shape using a Lennard-Jones potential.
-
Electrostatic Field: Represents the molecule's charge distribution using a Coulombic potential.[9]
The vast number of calculated energy values (one for each field at every grid point) is then correlated with the biological activity of the molecules using Partial Least Squares (PLS) regression, a statistical method adept at handling more variables than observations.[10]
Comparative Molecular Similarity Indices Analysis (CoMSIA) CoMSIA is an evolution of CoMFA that addresses some of its limitations.[11] Instead of using Lennard-Jones and Coulombic potentials, which have singularities at atomic positions and require arbitrary cutoffs, CoMSIA calculates similarity indices at each grid point using a Gaussian-type function.[11] This results in smoother, more easily interpretable contour maps.[11] Crucially, CoMSIA expands the repertoire of molecular fields to five:
This multi-faceted approach provides a more detailed and intuitive picture of the structural requirements for biological activity.[12]
Table 1: Comparison of CoMFA and CoMSIA Methodologies
| Feature | Comparative Molecular Field Analysis (CoMFA) | Comparative Molecular Similarity Indices Analysis (CoMSIA) | Causality and Advantage |
| Potential Function | Lennard-Jones and Coulombic potentials.[9] | Gaussian-type function for all fields.[11] | CoMSIA's Gaussian function avoids singularities at atomic nuclei and arbitrary cut-offs, leading to smoother, more interpretable contour maps.[11] |
| Calculated Fields | Steric, Electrostatic.[8] | Steric, Electrostatic, Hydrophobic, H-Bond Donor, H-Bond Acceptor.[12] | CoMSIA provides a more comprehensive physicochemical description, allowing for a more nuanced understanding of the SAR (e.g., distinguishing between hydrophobic and steric needs). |
| Contour Maps | Can be fragmented and difficult to interpret due to steep potential gradients near the molecular surface.[11] | Smoother and more contiguous, highlighting regions within the ligand's occupied space that require specific properties.[11] | The interpretability of CoMSIA maps offers a more direct guide for chemists to decide which functional groups to introduce for activity enhancement. |
| Alignment Sensitivity | Highly sensitive to molecular alignment. | Highly sensitive to molecular alignment. | This is a shared critical feature; a robust and biologically relevant alignment is the foundation of any predictive 3D-QSAR model.[14] |
The 3D-QSAR Experimental Workflow: A Self-Validating Protocol
A successful 3D-QSAR study is a systematic process where each step validates the next. The following protocol outlines the critical stages, emphasizing the rationale behind each choice.
Caption: A comprehensive workflow for a robust 3D-QSAR study.
Step-by-Step Methodology
-
Data Set Selection:
-
Protocol: Curate a set of molecules containing the morpholine scaffold with a common mechanism of action. Ensure the biological activities (e.g., IC₅₀, Kᵢ) span a wide range (at least 2-3 orders of magnitude) and are converted to a logarithmic scale (pIC₅₀, pKᵢ).
-
Causality: A congeneric series (structurally similar) ensures that changes in activity are primarily due to substituent variations, a core assumption of QSAR. A wide activity range provides the statistical variance needed to build a robust model.
-
-
Training and Test Set Division:
-
Protocol: Divide the dataset into a training set (typically 70-80% of the compounds) used to build the model, and a test set (20-30%) used to validate its predictive power.[15]
-
Causality: This division is the cornerstone of model validation. A model that only performs well on the data it was trained on is not useful. Its true value lies in accurately predicting the activity of new, unseen compounds, which is the function of the test set.[16][17]
-
-
Molecular Modeling:
-
Protocol: Sketch each molecule in 2D and convert it to a 3D structure. Assign appropriate atom types and calculate partial atomic charges (e.g., Gasteiger-Hückel charges).[14] Perform a full geometry optimization using a suitable force field (e.g., Tripos) or quantum mechanical method to find a low-energy conformation.
-
Causality: The 3D-QSAR fields are calculated based on the 3D structure. Therefore, using an energetically favorable and realistic conformation for each molecule is critical for the physical meaning of the resulting model.
-
-
Molecular Alignment:
-
Protocol: Align all molecules in the dataset to a common template. This can be done by rigid fitting to a common substructure (e.g., the morpholine scaffold) or a more flexible pharmacophore-based or docking-based alignment if the receptor structure is known.
-
Causality: This is the most sensitive and critical step in any 3D-QSAR study.[14] The model's quality is entirely dependent on the assumption that all molecules bind to the receptor in the same mode. A poor alignment will correlate unrelated parts of the molecules, leading to a meaningless model.
-
-
Field Calculation:
-
Protocol: For the aligned molecules, define a 3D grid that encompasses them. Calculate the CoMFA (steric, electrostatic) or CoMSIA (steric, electrostatic, hydrophobic, H-bond donor/acceptor) field values at each grid point.
-
Causality: This step translates the 3D structural information of each molecule into a large set of numerical descriptors that can be used in the statistical analysis.
-
-
PLS Regression Analysis:
-
Protocol: Use Partial Least Squares (PLS) analysis to derive a mathematical relationship between the independent variables (the calculated field values) and the dependent variable (biological activity).
-
Causality: Standard regression is not suitable when the number of descriptors far exceeds the number of compounds. PLS is a chemometric method designed to handle this situation by creating latent variables (components) that capture the most relevant information, preventing overfitting.[9]
-
-
Internal Validation:
-
Protocol: Perform a leave-one-out (LOO) cross-validation. In this process, one molecule is removed from the training set, a model is built with the remaining molecules, and the activity of the removed molecule is predicted. This is repeated for every molecule in the training set. The key metric is the cross-validated correlation coefficient, q².
-
Causality: LOO cross-validation assesses the model's internal robustness and stability. A high q² (typically > 0.5) indicates that the model is not overly dependent on any single compound and has good internal predictive ability.[15][18]
-
-
External Validation:
-
Protocol: Use the final, validated model (built using the entire training set) to predict the activity of the test set molecules. Calculate the predictive correlation coefficient, r²_pred, between the experimental and predicted activities for the test set.
-
Causality: This is the ultimate test of a model's real-world utility. A high r²_pred (typically > 0.6) demonstrates that the model can accurately extrapolate to new chemical entities, confirming its predictive power.[15][19]
-
-
Contour Map Analysis:
-
Protocol: Visualize the results of the PLS analysis as 3D contour maps. These maps show regions in space where modifying a particular physicochemical property is predicted to increase or decrease biological activity.
-
Causality: The contour maps are the practical output of the model. They provide intuitive, visual guidance for medicinal chemists. For example, a green contour in a CoMFA steric map indicates a region where bulkier groups are favored for higher activity.[20]
-
Performance Comparison and Data Interpretation
The validity and predictive power of a 3D-QSAR model are judged by several statistical metrics. A robust model will have a high q², a high conventional correlation coefficient (r²) for the training set, and, most importantly, a high predictive r² (r²_pred) for the external test set.
As an illustrative example, a 3D-QSAR study on morpholine derivatives as dopamine D4 receptor ligands generated a predictive model using the GRID/GOLPE methodology, a technique similar in principle to CoMFA/CoMSIA.[21][22] The analysis successfully identified regions around the molecule's benzene rings and the morpholine's aliphatic amine as being crucial for affinity.[21][23]
Table 2: Key Statistical Metrics for Model Validation
| Metric | Symbol | Acceptance Criteria | Interpretation |
| Cross-validated R² | q² (or Q²) | > 0.5 - 0.6 | Indicates good internal model robustness and predictive ability. A model with q² > 0.5 is generally considered statistically significant.[15][18] |
| Non-cross-validated R² | r² | > 0.9 | Measures the goodness-of-fit for the training set data. A high value is necessary but not sufficient for a predictive model.[14] |
| Predictive R² (Test Set) | r²_pred | > 0.6 | Measures the model's ability to predict the activity of an external test set. This is the most crucial metric for confirming predictive power.[15] |
| Standard Error of Estimate | SEE | Low value | Represents the standard deviation of the residuals, indicating the absolute error in the predicted activity values. |
Interpreting Contour Maps for Morpholine Derivatives:
Imagine a CoMSIA model for a series of morpholine-based kinase inhibitors. The contour maps might reveal:
-
Green Contour (Steric): A green region near a substituent on the morpholine ring suggests that adding a larger, bulkier group here would be beneficial for activity, perhaps by filling a hydrophobic pocket in the kinase active site.
-
Red Contour (Electrostatic): A red contour near the morpholine oxygen indicates that an electronegative feature is favored. This might imply a key hydrogen bond acceptance interaction with an amino acid residue.
-
Yellow Contour (Hydrophobic): A yellow region extending from an aromatic ring attached to the morpholine nitrogen suggests that increasing the hydrophobicity in this area will enhance binding affinity.
-
Magenta Contour (H-Bond Acceptor): A magenta region points to a favorable location for a hydrogen bond acceptor, guiding the placement of atoms like oxygen or nitrogen.
By combining the information from all five CoMSIA fields, a medicinal chemist can make highly informed decisions to guide the synthesis of the next generation of compounds, optimizing the morpholine scaffold for maximum potency and selectivity.
References
-
Audouze, K., et al. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 47(13), 3493-3504. [Link]
-
Cramer, R. D., et al. (1988). Comparative molecular field analysis (CoMFA). 1. Effect of shape on binding of steroids to carrier proteins. Journal of the American Chemical Society, 110(18), 5959-5967. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Klebe, G., et al. (1994). Molecular similarity indices in a comparative analysis (CoMSIA) of drug molecules to correlate and predict their biological activity. Journal of Medicinal Chemistry, 37(24), 4130-4146. [Link]
-
Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
- OUCI. (n.d.).
-
Roy, K., et al. (2016). Validation of QSAR Models. Basicmedical Key. [Link]
-
Shayanfar, A., & Shayanfar, M. (2022). Comparison of various methods for validity evaluation of QSAR models. BMC Chemistry, 16(1), 63. [Link]
-
Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. [Link]
-
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
-
Wang, R., et al. (2015). Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Studies on α1A-Adrenergic Receptor Antagonists Based on Pharmacophore Molecular Alignment. Molecules, 20(9), 15910-15930. [Link]
-
Wermuth, C. G. (Ed.). (2008). The Practice of Medicinal Chemistry. Academic Press. [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. mdpi.com [mdpi.com]
- 8. goldbook.iupac.org [goldbook.iupac.org]
- 9. ijpsonline.com [ijpsonline.com]
- 10. CoMFA CoMFA Comparative Molecular Field Analysis) | PPTX [slideshare.net]
- 11. Molecular similarity indices in a comparative analysis (CoMSIA) of drug molecules to correlate and predict their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative molecular similarity index analysis (CoMSIA) to study hydrogen-bonding properties and to score combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative molecular field analysis and molecular dynamics studies of the dopamine D2 receptor antagonists without a protonatable nitrogen atom - PMC [pmc.ncbi.nlm.nih.gov]
- 15. elearning.uniroma1.it [elearning.uniroma1.it]
- 16. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 17. Comparison of various methods for validity evaluation of QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Studies on α1A-Adrenergic Receptor Antagonists Based on Pharmacophore Molecular Alignment [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Docking Studies of Morpholine Derivatives in Enzyme Active Sites
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Synergy of a Privileged Scaffold and a Powerful Computational Tool
In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged structure."[1][2][3] This is not by chance, but a direct result of its advantageous physicochemical, biological, and metabolic properties that medicinal chemists have leveraged for decades.[1][4] The morpholine heterocycle, with its unique combination of a basic nitrogen and a hydrogen-bond-accepting oxygen in a flexible chair-like conformation, frequently imparts improved solubility, metabolic stability, and pharmacokinetic profiles to drug candidates.[1][4][5] Its versatility has led to its incorporation into a wide array of approved drugs targeting various enzymes and receptors.[6]
To rationally design and optimize these morpholine-based enzyme inhibitors, computational methods are indispensable. Among these, molecular docking has emerged as a cornerstone of structure-based drug design.[7][8][9] This powerful technique predicts how a small molecule, such as a morpholine derivative, binds to the active site of a target protein, providing crucial insights into the binding affinity and the specific molecular interactions that drive recognition.[9][10]
This guide provides an in-depth comparative analysis of docking studies involving morpholine derivatives against several key enzyme families. We will delve into the causality behind experimental choices, present detailed protocols for self-validating docking workflows, and compare performance data across different enzymatic targets, grounding all claims in authoritative sources.
The Morpholine Moiety: A Strategic Asset in Enzyme Inhibition
The effectiveness of the morpholine scaffold in enzyme inhibition stems from its distinct structural and chemical properties.[11] The six-membered ring containing both nitrogen and oxygen atoms serves as a versatile pharmacophore.[11]
-
Interaction Versatility : The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom, typically protonated at physiological pH, can serve as a hydrogen bond donor. This dual nature allows it to form a network of interactions with amino acid residues in an enzyme's active site.[4]
-
Improved Pharmacokinetics : The polar nature of the morpholine ring often enhances the aqueous solubility of a compound, a critical factor for bioavailability.[1][5] Furthermore, the ring is generally stable against metabolic breakdown, which can increase a drug's half-life.[11]
-
Structural Scaffold : It acts as a rigid yet flexible scaffold, positioning other crucial pharmacophoric groups in the optimal orientation for binding within the enzyme's catalytic pocket.[5][12]
These properties have been successfully exploited to design inhibitors for a wide range of enzymes, including cholinesterases, monoamine oxidases, kinases, and secretases, many of which are implicated in severe human diseases.[11][12][13]
Core Principles of Molecular Docking
Molecular docking aims to predict the most stable binding pose of a ligand within a receptor's binding site and to estimate the strength of this interaction, typically expressed as a "docking score."[8][14] A more negative score generally indicates a more favorable binding affinity.[15][16] The process is governed by two interconnected components: a search algorithm and a scoring function.[7]
-
Search Algorithms : These algorithms are responsible for exploring the vast conformational space of the ligand and its possible orientations within the binding site. Common methods include Genetic Algorithms (used in programs like AutoDock and GOLD) and Monte Carlo methods, which systematically generate and evaluate poses to find the lowest energy conformations.[7][17][18]
-
Scoring Functions : Once a pose is generated, the scoring function estimates its binding free energy. These functions can be force-field-based (calculating energies from non-bonded interactions), empirical (using regression to fit to experimental data), or knowledge-based (deriving potentials from statistical analysis of known protein-ligand complexes).[7][14] The accuracy of the scoring function is one of the most significant challenges in molecular docking.[14]
Experimental Protocol: A Self-Validating Docking Workflow with AutoDock Vina
To ensure trustworthiness, any docking protocol must be a self-validating system. The most common approach is to "re-dock" the native co-crystallized ligand from a protein structure.[19] A successful protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[20] The following is a detailed, step-by-step methodology using the widely adopted AutoDock Vina software.[21][22][23]
1. Target Protein Preparation
-
Objective : To prepare the receptor by removing non-essential components and adding necessary parameters for the force field.
-
Steps :
-
Obtain Structure : Download the 3D crystal structure of the target enzyme from the Protein Data Bank (RCSB PDB), preferably one with a co-crystallized inhibitor.
-
Clean Protein : Using molecular visualization software like AutoDock Tools (ADT), UCSF Chimera, or PyMOL, delete all water molecules and any heteroatoms not essential for the study (e.g., crystallization agents, ions unless they are catalytic cofactors).[21][24]
-
Add Hydrogens : Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds.[24]
-
Assign Charges : Compute and assign partial charges to the protein atoms. Kollman charges are a common choice in ADT.[22]
-
Save as PDBQT : Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.[21]
-
2. Ligand (Morpholine Derivative) Preparation
-
Objective : To generate a 3D, low-energy conformation of the ligand and define its flexible properties.
-
Steps :
-
Obtain Structure : Draw the 2D structure of the morpholine derivative or obtain it from a database like PubChem.
-
Convert to 3D : Convert the 2D structure to a 3D conformation and perform an initial energy minimization using a program like Avogadro or Open Babel.
-
Define Torsions : In ADT, the program will automatically detect rotatable bonds (torsions), which define the ligand's flexibility. Verify these are correctly assigned.[22]
-
Save as PDBQT : Save the prepared ligand in the PDBQT format.
-
3. Defining the Binding Site (Grid Box Generation)
-
Objective : To define the three-dimensional search space where the docking algorithm will attempt to place the ligand.
-
Steps :
-
Load Molecules : Open the prepared protein (PDBQT) in ADT.
-
Center the Grid : The search space, or grid box, should encompass the entire active site.[22] The most reliable way to define this is to center the box on the position of the co-crystallized ligand from the original PDB file.[19]
-
Set Dimensions : Adjust the size of the grid box (in x, y, and z dimensions) to be large enough to allow the ligand to move and rotate freely within the binding pocket, typically with a 4-6 Å buffer around the known ligand.[19]
-
Save Configuration : Save the grid box center coordinates and dimensions into a configuration text file (conf.txt).
-
4. Running the Docking Simulation
-
Objective : To execute the docking algorithm to predict binding poses and scores.
-
Steps :
-
Prepare Configuration File : In the conf.txt file, specify the paths to the receptor and ligand PDBQT files, and the grid parameters.
-
Set Exhaustiveness : The exhaustiveness parameter controls the computational effort of the search. A higher value (e.g., 16 or 32) increases the probability of finding the true energy minimum but takes longer. The default is 8.[23]
-
Execute Vina : Run AutoDock Vina from the command line, specifying the configuration file. The command is typically: vina --config conf.txt --log log.txt.[25]
-
5. Analysis and Visualization of Results
-
Objective : To interpret the docking output and analyze the predicted molecular interactions.
-
Steps :
-
Review Log File : The log.txt file will contain the binding affinity scores (in kcal/mol) for the top-predicted poses.
-
Visualize Poses : Load the protein PDBQT and the output ligand PDBQT file (which contains multiple poses) into a visualizer like PyMOL or UCSF Chimera.
-
Analyze Interactions : For the top-ranked pose (most negative binding energy), analyze the specific intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, between the morpholine derivative and the active site residues. This analysis provides a structural hypothesis for the compound's activity.[15]
-
Comparative Docking Studies: Performance of Morpholine Derivatives Against Key Enzymes
The true utility of docking is revealed when comparing a series of related compounds against a specific target or a single compound against multiple targets. Below are comparative analyses based on published studies.
Case Study 1: Cholinesterase (AChE/BChE) Inhibitors for Alzheimer's Disease
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key targets in Alzheimer's disease therapy.[26] Docking studies are frequently used to rationalize the structure-activity relationships (SAR) of inhibitors. A study on morpholine-bearing quinoline derivatives revealed that the length of the carbon linker between the quinoline and morpholine moieties significantly impacts inhibitory potency.[26]
| Compound ID | Linker Length (CH₂) | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Predicted Binding Energy (kcal/mol) |
| 11g | 2 | 1.94 | 28.37 | Not Reported |
| 11a | 3 | >50 | >50 | Not Reported |
| 11m | 4 | >50 | >50 | Not Reported |
| Galantamine (Ref) | - | 1.45 | 46.03 | - |
Data synthesized from Zhao et al., 2020.[26]
Analysis : The experimental data shows that a 2-methylene linker (compound 11g ) is optimal for AChE inhibition.[26] Docking simulations for these compounds revealed that the shorter linker allows the morpholine ring to optimally occupy the peripheral anionic site (PAS) of the enzyme while the quinoline core binds to the catalytic anionic site (CAS). Longer linkers prevent this ideal dual-site binding.[26] This demonstrates how docking provides a structural explanation for observed experimental SAR.
Case Study 2: Monoamine Oxidase (MAO) Inhibitors for Neuroprotection
Monoamine oxidases (MAO-A and MAO-B) are critical targets for treating depression and neurodegenerative disorders like Parkinson's disease.[13] A study of heterocyclic acetamide derivatives of morpholine explored their potential as selective MAO inhibitors.[13]
| Compound ID | MAO-A Inhibition (IC₅₀, µM) | MAO-B Inhibition (IC₅₀, µM) | MAO-A Docking Score (kcal/mol) | MAO-B Docking Score (kcal/mol) |
| 1i | 0.08 | 0.12 | -9.2 | -9.0 |
| 1m | 0.15 | 0.10 | -9.0 | -9.1 |
| 1f (MAO-A selective) | 0.05 | 1.25 | -8.8 | -8.1 |
| 1l (MAO-B selective) | 1.50 | 0.07 | -8.2 | -8.9 |
| Clorgyline (Ref) | - | - | -8.5 | - |
| Deprenyl (Ref) | - | - | - | -8.7 |
Data synthesized from a study on morpholine-based MAO inhibitors.[13]
Analysis : The docking scores show a strong correlation with the experimental inhibition data. The most potent compounds, 1i and 1m , exhibit the best docking scores against both isoforms.[13] Critically, the docking poses provided mechanistic insight into selectivity. For the MAO-B selective inhibitor 1l , the morpholine ring was predicted to form key interactions deep within the more hydrophobic substrate cavity of MAO-B, an interaction less favorable in the MAO-A active site.[13]
Case Study 3: β-Secretase (BACE-1) Inhibitors for Alzheimer's Disease
BACE-1 is a primary therapeutic target for Alzheimer's, as it initiates the production of amyloid-β peptides.[5][12] Docking studies on morpholine-containing peptidomimetics have been instrumental in their development.
Analysis : In one study, a morpholine derivative with a thioamide group was designed.[5] Docking calculations predicted that the thioamide moiety would form critical hydrogen bonds with the catalytic dyad (Asp32 and Asp228) of BACE-1. Simultaneously, a phenyl substituent was positioned to interact with hydrophobic residues in the enzyme's "flap" region, while the morpholine ring itself made favorable contacts with other polar and nonpolar residues.[5] This predicted binding mode, which explained the compound's micromolar activity, would have been difficult to conceptualize without the aid of molecular docking.
Conclusion and Future Outlook
The morpholine scaffold remains a highly valuable component in the modern drug discovery toolkit.[1] Its favorable properties make it a frequent choice for modulating the activity of a diverse range of enzymes. As this guide demonstrates, molecular docking is an essential partner in this endeavor, providing a rational, structure-based framework for understanding experimental results and designing novel, more potent inhibitors.[8] By comparing docking scores with experimental data, analyzing interaction patterns, and adhering to rigorous validation protocols, researchers can significantly accelerate the journey from initial hit to lead compound.[19][27]
The future of this field lies in enhancing predictive accuracy. The integration of artificial intelligence and machine learning into scoring functions is already beginning to yield more reliable binding affinity predictions.[7] Furthermore, combining static docking with more computationally intensive methods like molecular dynamics (MD) simulations will provide a more dynamic and realistic picture of the protein-ligand interactions, accounting for protein flexibility and the influence of solvent—pushing the boundaries of rational drug design ever further.
References
-
Bolognesi, M. L., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
Akhtar, M. J., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Molecular Structure, 1301, 137357. [Link]
-
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
-
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]
-
Kumar, A., & Varma, A. (2024). Advancements in Molecular Docking: A Comprehensive Review of Methods and Their Applications in Drug Discovery. Journal of Chemical Information and Modeling. [Link]
-
Bioinformatics Review. (2023). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. [Link]
-
Krovat, E. M., Steindl, T., & Langer, T. (2005). Recent Advances in Docking and Scoring. Current Computer-Aided Drug Design, 1(1), 93-102. [Link]
-
Niranjan, K. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science, 5(1), 1438-1446. [Link]
-
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]
-
Naim, M. J., et al. (2024). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
-
Rudnitskaya, A., & E. M., J. (2010). Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN. Biochemistry and Molecular Biology Education, 38(4), 261-5. [Link]
-
Bioinformatics Insights. (2021). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
-
Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
-
Krovat, E. M., Steindl, T., & Langer, T. (2005). Recent Advances in Docking and Scoring. ResearchGate. [Link]
-
Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
-
The Scripps Research Institute. (2023). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
-
Krovat, E. M., Steindl, T., & Langer, T. (2005). Recent Advances in Docking and Scoring. Bentham Science. [Link]
-
Next-Gen Scientist. (2023). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]
-
Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
-
Mukherjee, S. (2013). What are the best ways to validate a docking result? ResearchGate. [Link]
-
Zhao, Y., et al. (2020). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Molecules, 25(15), 3491. [Link]
-
Georgiou, C. D. (2022). Docking Analysis in Research for Novel Enzyme Inhibitors. Encyclopedia.pub. [Link]
-
Moro, S. (2021). How can I validate docking result without a co-crystallized ligand? ResearchGate. [Link]
-
Wang, W., et al. (2021). Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs. Marine Drugs, 19(6), 319. [Link]
-
Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(10), 1639-1653. [Link]
-
Zavodszky, M. I., & Kuhn, L. A. (2004). Lessons from Docking Validation. Michigan State University. [Link]
-
Rudnitskaya, A., & E. M., J. (2010). Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. ResearchGate. [Link]
-
Kumar, A., et al. (2024). Computational approaches in drug design molecular docking studies of ace inhibitors on angiotensine converting enzyme. International Journal of Innovative Science and Research Technology, 9(5). [Link]
-
Patel, D. K., et al. (2023). Molecular Docking: a decision-making tool for drug discovery. Journal of Drug Delivery and Therapeutics, 13(6), 133-141. [Link]
-
Shawky, A. M., et al. (2017). Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles. Molecules, 22(7), 1201. [Link]
-
Yadav, A. R., et al. (2022). Molecular Docking Studies of Novel Morpholine Derivatives against SARS-CoV-2 Inhibitors for COVID-19. Research Journal of Pharmacy and Technology, 15(10), 4429-4433. [Link]
-
Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
-
Ghorab, M. M., et al. (2022). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. ResearchGate. [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]
- 3. Stork: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [storkapp.me]
- 4. researchgate.net [researchgate.net]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijprems.com [ijprems.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. ijisrt.com [ijisrt.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Docking and Scoring: Ingenta Connect [ingentaconnect.com]
- 15. m.youtube.com [m.youtube.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. researchgate.net [researchgate.net]
- 18. Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 24. youtube.com [youtube.com]
- 25. youtube.com [youtube.com]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of Methyl 2-(morpholin-3-yl)acetate hydrochloride
This guide provides comprehensive, actionable procedures for the safe and compliant disposal of Methyl 2-(morpholin-3-yl)acetate hydrochloride. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just a set of instructions, but a framework for understanding the rationale behind each step, ensuring a culture of safety and regulatory adherence within your laboratory.
The disposal of any chemical waste is governed by stringent regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes the framework for hazardous waste management.[1][2] This guide is aligned with these principles, but it is imperative to always consult your institution's Environmental Health & Safety (EHS) department , as local and state regulations may impose more stringent requirements.[2]
Hazard Assessment and Chemical Profile
A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a conservative hazard assessment must be conducted based on its structural components: the morpholine ring, the methyl acetate ester group, and its form as a hydrochloride salt.
-
Morpholine Core: Morpholine is a flammable, corrosive liquid that can cause severe skin and eye irritation.[3][4] It is also a base that reacts with acids.[5][6]
-
Methyl Acetate Group: Methyl acetate is a highly flammable liquid and vapor that can cause serious eye irritation and may lead to drowsiness or dizziness.[7]
-
Hydrochloride Salt: The presence of the hydrochloride salt means the basic nitrogen on the morpholine ring is neutralized. This significantly reduces its basicity and likely its volatility compared to the free base form. However, it is still prudent to treat the compound as a skin and eye irritant.
Based on this analysis, the waste should be handled as a non-acutely hazardous chemical waste, with primary concerns being irritation and potential, though likely reduced, flammability.
Table 1: Inferred Hazard Profile and Handling Requirements
| Property | Assessment | Handling Implication |
| Physical State | Solid (as hydrochloride salt) | Manage as a solid waste. Avoid generating dust. |
| Primary Hazards | Skin and Eye Irritant | Wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses or goggles. |
| Flammability | Potential for flammability from parent structures. | Keep away from ignition sources.[4] Store in a well-ventilated area. |
| Reactivity | Incompatible with strong bases and strong oxidizing agents. | Segregate from incompatible chemicals to prevent hazardous reactions.[3] |
| Toxicity | Minimally toxic after single ingestion (based on Morpholine HCl). | Handle with standard laboratory precautions; avoid ingestion and inhalation. |
| Environmental | Should not be disposed of down the drain.[3][8] | Must be collected as chemical waste for approved disposal. |
Standard Operating Procedure (SOP) for Routine Disposal
This step-by-step protocol outlines the process for disposing of waste this compound generated during routine laboratory operations.
Step 1: Waste Characterization and Segregation
-
Rationale: Proper characterization is the foundation of safe waste management. Segregation prevents dangerous chemical reactions within a waste container.
-
Procedure:
-
Designate the waste as "Non-Acutely Hazardous Chemical Waste."
-
Establish a dedicated waste container for this material or for compatible organic solids.
-
Crucially, do not mix this waste with strong bases (e.g., sodium hydroxide, potassium carbonate), as this could neutralize the hydrochloride salt and liberate the more volatile and reactive free-base form of the morpholine derivative.
-
Ensure segregation from strong oxidizing agents (e.g., nitrates, perchlorates) to prevent potential ignition or reaction.[3][9]
-
Step 2: Containerization
-
Rationale: The integrity of the waste container is critical for preventing leaks and ensuring safe transport.[1]
-
Procedure:
-
Select a container made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE).
-
Ensure the container is in excellent condition, free of cracks or damage, and has a secure, leak-proof screw-top lid.
-
Keep the container closed at all times except when adding waste.[8] This minimizes the release of any potential vapors and prevents contamination.
-
Step 3: Labeling
-
Rationale: Accurate labeling is a regulatory requirement and essential for communicating hazards to all personnel and waste handlers.[10]
-
Procedure:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full, unabbreviated chemical name: "Waste - this compound."
-
List all constituents and their approximate percentages if it is a mixture.
-
Indicate the primary hazards (e.g., "Irritant," "Avoid Contact with Skin and Eyes").
-
Record the date when the first quantity of waste is added to the container (the "accumulation start date").
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
-
Rationale: SAAs are designated locations for the safe, temporary storage of hazardous waste at its point of generation, maintaining control within the laboratory.[8][10]
-
Procedure:
-
Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation.[8]
-
The SAA should be a secondary containment tray or cabinet to capture any potential leaks.
-
Ensure the SAA is away from drains, heat sources, and high-traffic areas.
-
Step 5: Arranging for Final Disposal
-
Rationale: The final disposal must be handled by licensed professionals to ensure environmental and regulatory compliance.
-
Procedure:
-
Monitor the volume of waste in the container. Do not overfill.
-
Once the container is full or has reached the institutional time limit for storage in an SAA (often up to 12 months, but check local policy), contact your institution's EHS department.[8]
-
Provide the EHS department with all necessary information from the waste label to schedule a pickup. The waste will then be transported for final disposal by a certified hazardous waste vendor.
-
Spill and Decontamination Protocol
In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
Step 1: Immediate Response
-
Procedure:
Step 2: Don Personal Protective Equipment (PPE)
-
Procedure: Before attempting cleanup, don the following PPE:
-
Two pairs of nitrile gloves.
-
Chemical splash goggles or a face shield.
-
A lab coat.
-
Step 3: Containment and Cleanup
-
Rationale: Using an inert absorbent prevents reaction with the spilled material and safely prepares it for collection.
-
Procedure:
-
For a solid spill, carefully sweep the material into a dustpan. Avoid creating dust.
-
For a solution spill, cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical spill pillow.[3][9] Do not use combustible materials like paper towels as the primary absorbent.
-
Using non-sparking tools, carefully scoop the absorbed material into a designated waste container.[3][4]
-
Step 4: Decontamination and Final Cleaning
-
Rationale: A multi-step process ensures the complete removal of hazardous residues. Decontamination neutralizes and removes the hazard, while cleaning removes the detergent.[11]
-
Procedure:
-
Decontaminate: Wipe the spill area with a cloth soaked in a mild detergent and water solution.
-
Clean: Wipe the area again with a cloth soaked in clean water to remove any detergent residue.
-
Collect all cleanup materials (gloves, wipes, absorbent) in a sealed bag or container.
-
Step 5: Disposal of Cleanup Debris
-
Procedure:
-
Label the container holding the spill debris as "Hazardous Waste" and list the contents (e.g., "Spill cleanup debris with this compound").
-
Manage this container according to the SOP for routine disposal outlined in Section 2.
-
Disposal and Spill Response Workflow
The following diagram illustrates the decision-making process for managing this compound from generation to disposal.
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. store.astm.org [store.astm.org]
- 3. nj.gov [nj.gov]
- 4. fishersci.com [fishersci.com]
- 5. polybluechem.com [polybluechem.com]
- 6. Morpholine - Wikipedia [en.wikipedia.org]
- 7. agilent.com [agilent.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. publications.ashp.org [publications.ashp.org]
Personal protective equipment for handling Methyl 2-(morpholin-3-yl)acetate hydrochloride
A Researcher's Guide to Safely Handling Methyl 2-(morpholin-3-yl)acetate hydrochloride
As a novel compound in the vast landscape of drug development, this compound demands a cautious and informed approach. While comprehensive toxicological data may be limited, a thorough analysis of its structural components—a morpholine ring, a methyl acetate group, and a hydrochloride salt—provides a strong foundation for establishing robust safety protocols. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with the essential, immediate safety and logistical information required for its handling.
Understanding the Hazard Profile
This compound (CAS No. 1217685-44-3) is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
These classifications are corroborated by data for the closely related analogue, Ethyl 2-(morpholin-2-yl)acetate hydrochloride, which also lists skin, eye, and respiratory irritation as primary hazards.[2] Furthermore, the parent molecule, morpholine, is known to be flammable, corrosive, and toxic if it comes into contact with skin or is inhaled.[3][4] The methyl acetate component also introduces flammability and eye irritation risks.[5][6][7] Therefore, a comprehensive safety plan must address risks of irritation, corrosion, ingestion, inhalation, and fire.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to mitigate the identified risks. Standard laboratory attire, including long pants and closed-toe shoes, is a prerequisite.[5]
| Protection Level | Required PPE | Rationale and Expert Insight |
| Primary Barrier | Chemical-Resistant Gloves (Nitrile or Neoprene) | Protects against skin irritation (H315) and potential corrosivity from the morpholine and hydrochloride components. Always inspect gloves for tears before use and practice proper removal techniques to avoid contaminating your hands.[3] Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat (Flame-retardant recommended) | Shields skin and personal clothing from splashes and spills. Given the flammability of the parent compounds, a flame-retardant coat offers an additional layer of safety.[3] |
| Eye & Face Protection | Safety Goggles (ANSI Z87.1 certified) and/or Face Shield | Essential for preventing serious eye irritation (H319).[1][2] Safety goggles provide a seal against splashes. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing, such as during bulk transfers or solution preparation.[8] |
| Respiratory Protection | Chemical Fume Hood | The primary engineering control to prevent inhalation of dust or vapors, which may cause respiratory irritation (H335).[1][2] All weighing and handling of the solid compound, as well as solution preparation, must occur within a certified chemical fume hood.[3] |
Operational Plan: From Receipt to Use
A systematic workflow is critical for minimizing exposure and ensuring safe handling from the moment the compound enters the laboratory.
Workflow for Safe Handling
Caption: A logical workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before starting, ensure you have read and understood the Safety Data Sheet (SDS) for this compound or its close analogs.[2]
-
Verify that the chemical fume hood has a current certification and that the airflow is functioning correctly.
-
Assemble and inspect all necessary PPE as outlined in the table above.
-
Confirm the location and operational status of the nearest safety shower, eyewash station, and chemical spill kit.[8]
-
-
Handling the Compound:
-
Transport the chemical container in a secondary, shatterproof container to the designated fume hood.
-
Weighing: Perform all weighing operations on a disposable weigh boat or creased parchment paper within the fume hood to contain any dust.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly. If creating an acidic solution, always add acid to water, never the other way around.
-
Keep the primary container tightly sealed when not in use to prevent exposure to moisture and air.[2][9]
-
-
Post-Handling:
-
Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Properly remove and dispose of contaminated gloves and any disposable weighing materials in the designated solid chemical waste container.
-
Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.
-
Disposal Plan: Responsible Waste Management
Chemical waste must be handled in a manner that ensures the safety of personnel and protects the environment. Do not dispose of this chemical down the drain.[3]
| Waste Stream | Container Type | Labeling Requirements | Disposal Procedure |
| Solid Waste | Sealable, chemically compatible container (e.g., HDPE) | "Hazardous Waste," "this compound," and associated hazard pictograms (Irritant, Harmful). | Collect all contaminated disposables (gloves, weigh boats, paper towels) in the labeled container. Keep the container closed when not in use. |
| Liquid Waste | Sealable, chemically compatible container (e.g., HDPE or glass) | "Hazardous Waste," full chemical names of all components (including solvents), approximate concentrations, and relevant hazard pictograms. | Collect all solutions containing the compound in the designated, labeled liquid waste container. Do not mix with incompatible waste streams (e.g., strong oxidizers). |
| Empty Containers | Original container | Deface original label, mark as "EMPTY." | Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol). Dispose of the rinsate as liquid chemical waste. The defaced, rinsed container can then be disposed of as non-hazardous glass or plastic waste, following institutional guidelines. |
All waste must be disposed of through your institution's Environmental Health & Safety (EHS) department in accordance with local, state, and federal regulations.[9]
By adhering to these rigorous safety, operational, and disposal plans, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research environment.
References
-
Agilent Technologies, Inc. (2019, March 25). Safety Data Sheet: Methyl Acetate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. Morpholine ≥99 %. Retrieved from [Link]
Sources
- 1. (R)-METHYL2-(MORPHOLIN-3-YL)ACETATEHYDROCHLORIDE | 1217685-44-3 [amp.chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. agilent.com [agilent.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
